12-epi-LTB4
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-CBBLYLIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017288 | |
| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 12(S)-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83709-73-3 | |
| Record name | 12-epi-LTB4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83709-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12(S)-Leukotriene B4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 12-epi-Leukotriene B4: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 12-epi-leukotriene B4 (12-epi-LTB4), an epimer of the potent pro-inflammatory mediator leukotriene B4 (LTB4). This document details its chemical structure, physicochemical properties, and biological activities, with a focus on its comparative analysis with LTB4. Furthermore, it outlines detailed experimental protocols for its study and visualizes key biological pathways and experimental workflows.
Chemical Identity and Structure
This compound, systematically named (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid, is a stereoisomer of LTB4. The key structural difference lies in the stereochemistry at the C-12 position, where the hydroxyl group is in the S configuration, in contrast to the R configuration in LTB4.[1] This seemingly minor alteration in its three-dimensional structure has profound implications for its biological activity.
Table 1: Chemical Identifiers and Descriptors for this compound
| Identifier | Value |
| IUPAC Name | (5S,6Z,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid[1] |
| CAS Number | 83709-73-3[1] |
| Molecular Formula | C₂₀H₃₂O₄[1] |
| Canonical SMILES | CCCCC/C=C\C--INVALID-LINK--O)O">C@@HO |
| InChI Key | VNYSSYRCGWBHLG-CBBLYLIKSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and behavior in biological systems. A summary of these properties is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 336.5 g/mol |
| Exact Mass | 336.23005950 Da |
| XLogP3 | 4.1 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 14 |
| Topological Polar Surface Area | 77.8 Ų |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml |
Biological Formation and Activity
This compound is not a major product of the enzymatic cascade that produces LTB4 from arachidonic acid. The enzymatic hydrolysis of LTA4 by LTA4 hydrolase is stereospecific, yielding the 12(R)-hydroxyl configuration of LTB4. In contrast, non-enzymatic hydrolysis of LTA4 can lead to a mixture of C-12 epimers, although it predominantly forms trans isomers at C-6. Therefore, this compound is often considered an "unnatural" epimer and is not expected to be found in significant amounts in biological systems under normal physiological conditions.
The biological activity of this compound is significantly attenuated compared to its R-epimer, LTB4. It is a weak agonist at the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2). This reduced activity is reflected in its diminished ability to induce downstream signaling events such as calcium mobilization and chemotaxis in inflammatory cells like neutrophils.
Table 3: Comparative Biological Activity of this compound and LTB4
| Biological Endpoint | This compound | LTB4 | Reference |
| BLT1 Receptor Binding (IC₅₀) | 7.5 µM (human neutrophils) | Significantly higher affinity | |
| BLT2 Receptor Binding (Ki) | 4.7 µM (guinea pig lung membranes) | Significantly higher affinity | |
| Receptor Activation (BLT1 & BLT2) | Requires ~10 µM for full activation | Potent agonist at nanomolar concentrations | |
| Chemotactic Potency (Neutrophils) | Weakly chemotactic | Potent chemoattractant |
Signaling Pathways
The biological effects of LTB4 and, by extension, the weaker effects of this compound, are mediated through the G protein-coupled receptors BLT1 and BLT2. Activation of these receptors initiates a signaling cascade that leads to various cellular responses, primarily related to inflammation.
Experimental Protocols
Synthesis of this compound
The total synthesis of this compound is a multi-step process requiring precise stereochemical control. While a detailed, publicly available protocol is scarce, the general strategy involves the convergent synthesis of key building blocks followed by their coupling and final modifications. The stereocenter at C-12 is a critical point of control.
Representative Synthetic Strategy:
-
Synthesis of the C1-C7 Fragment: This fragment typically contains the carboxylic acid moiety and the (Z)-double bond at C-6. Stereoselective reduction methods are employed to establish the correct geometry.
-
Synthesis of the C8-C20 Fragment: This fragment contains the (E,E,Z)-triene system and the chiral hydroxyl group at C-12. The (S)-stereochemistry at C-12 can be introduced using chiral pool starting materials or asymmetric synthesis techniques.
-
Fragment Coupling: The two fragments are coupled, often via a Wittig-type reaction or other carbon-carbon bond-forming reactions, to construct the full 20-carbon backbone.
-
Deprotection and Purification: Final deprotection steps are carried out to reveal the free hydroxyl and carboxyl groups. The final product is purified using high-performance liquid chromatography (HPLC).
Isolation and Purification of this compound
Isolation of this compound from biological matrices, if present, or purification from a synthetic mixture involves lipid extraction followed by chromatographic separation.
Protocol Outline:
-
Lipid Extraction: Biological samples (e.g., cell culture supernatants, tissue homogenates) are subjected to liquid-liquid extraction using a solvent system such as the Bligh-Dyer method to isolate the total lipid fraction.
-
Solid-Phase Extraction (SPE): The lipid extract is further purified and fractionated using SPE cartridges (e.g., C18) to enrich for eicosanoids.
-
High-Performance Liquid Chromatography (HPLC): The eicosanoid-enriched fraction is subjected to reversed-phase HPLC (RP-HPLC) for the separation of different leukotriene isomers. A C18 column is typically used with a mobile phase gradient of acetonitrile in water with a small percentage of a modifying acid (e.g., acetic acid or trifluoroacetic acid). The elution of this compound is monitored by UV absorbance, typically around 270 nm. The retention time will be distinct from that of LTB4 and other isomers.
-
Structure Verification: The purified compound's identity is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to induce the directed migration of neutrophils.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
References
The Biosynthesis of 12-epi-Leukotriene B4 in Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 12-epi-leukotriene B4 (12-epi-LTB4) in neutrophils. It details the enzymatic and non-enzymatic pathways involved, presents quantitative data on the production of LTB4 isomers, and offers comprehensive experimental protocols for their analysis. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.
Introduction: The 5-Lipoxygenase Pathway and the Formation of LTB4 Isomers
Neutrophils, as key players in the innate immune response, rapidly release a variety of potent inflammatory mediators upon activation. Among these are the leukotrienes, a class of eicosanoids derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. The dihydroxy leukotriene, leukotriene B4 (LTB4), is a powerful chemoattractant for neutrophils and other leukocytes, playing a crucial role in amplifying inflammatory responses.
The biosynthesis of LTB4 is a well-defined enzymatic cascade. However, the unstable intermediate in this pathway, leukotriene A4 (LTA4), can also undergo non-enzymatic hydrolysis, leading to the formation of several stereoisomers of LTB4, including this compound. Understanding the distinct routes of formation and the relative production of these isomers is critical for accurately interpreting experimental data and for the development of targeted anti-inflammatory therapies.
Biosynthetic Pathways of LTB4 and its Isomers in Neutrophils
The formation of LTB4 and its isomers in neutrophils originates from the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then metabolized by the sequential action of 5-LOX and LTA4 hydrolase.
Enzymatic Formation of Leukotriene B4
The enzymatic synthesis of LTB4 is a stereospecific process:
-
5-Lipoxygenase (5-LOX) Activation: Upon cellular stimulation, 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), translocates to the nuclear membrane.
-
Formation of LTA4: 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then rapidly converted to the unstable epoxide, leukotriene A4 (LTA4).
-
Stereospecific Hydrolysis by LTA4 Hydrolase: The enzyme LTA4 hydrolase catalyzes the stereospecific addition of water to LTA4, yielding 5(S),12(R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid, which is the biologically active LTB4.
Non-Enzymatic Formation of 12-epi-Leukotriene B4 and Other Isomers
In an aqueous environment, the unstable LTA4 epoxide can undergo spontaneous, non-enzymatic hydrolysis. This process is not stereospecific and results in a mixture of dihydroxy products, including:
-
12-epi-Leukotriene B4 (this compound): 5(S),12(S)-dihydroxy-eicosatetraenoic acid.
-
6-trans-Leukotriene B4 and 6-trans-12-epi-Leukotriene B4: These are additional isomers formed through non-enzymatic hydrolysis.
The formation of these non-enzymatic products is a competing pathway to the enzymatic production of LTB4.
The Role of 12-Lipoxygenase (12-LOX)
While neutrophils do express 12/15-lipoxygenase, its primary role in this context is the conversion of arachidonic acid to 12-hydroxyeicosatetraenoic acid (12-HETE). There is no direct evidence to suggest that a neutrophil 12-LOX enzymatically converts LTA4 to this compound. However, in a process known as transcellular biosynthesis, LTA4 released from neutrophils can be taken up by platelets, which contain a distinct 12-LOX. This platelet enzyme can then metabolize LTA4 into lipoxins, a different class of lipid mediators with anti-inflammatory properties.
Data Presentation: Quantitative Analysis of LTB4 and its Isomers
The relative amounts of LTB4 and its non-enzymatic isomers produced by stimulated neutrophils can vary depending on the stimulus and experimental conditions. The following table summarizes representative quantitative data.
| Analyte | Relative Abundance/Concentration | Cell Type/Stimulus | Reference |
| Leukotriene B4 (LTB4) | Major enzymatic product | Human Neutrophils / Calcium Ionophore A23187 | [1][2] |
| 12-epi-Leukotriene B4 | Minor product, formed non-enzymatically | Human Neutrophils / Calcium Ionophore A23187 | [1] |
| 6-trans-LTB4 & 12-epi-6-trans-LTB4 | Detected as non-enzymatic products | Human Neutrophils / Calcium Ionophore A23187 | [1] |
| LTB4 Production (Asthmatics vs. Healthy) | Significantly higher in asthmatic patients | Human Neutrophils / Calcium Ionophore A23187 | [2] |
Experimental Protocols
This section provides detailed methodologies for the investigation of this compound biosynthesis in neutrophils.
Isolation of Human Neutrophils
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Dextran solution (e.g., 3% in saline)
-
Ficoll-Paque PLUS
-
Hanks' Balanced Salt Solution (HBSS), with and without Ca²⁺/Mg²⁺
-
Red Blood Cell Lysis Buffer
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Mix whole blood with an equal volume of dextran solution and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Carefully layer the leukocyte-rich upper phase onto Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the neutrophil-erythrocyte pellet.
-
Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.
-
Lyse contaminating red blood cells by hypotonic shock using Red Blood Cell Lysis Buffer, followed by restoration of isotonicity with a hypertonic saline solution.
-
Wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.
-
Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺ and determine cell concentration and viability (e.g., by trypan blue exclusion).
Neutrophil Stimulation for Leukotriene Production
Materials:
-
Isolated neutrophils (resuspended in HBSS with Ca²⁺/Mg²⁺)
-
Calcium Ionophore A23187 (stock solution in DMSO)
-
Arachidonic acid (optional, stock solution in ethanol)
-
Ice-cold methanol
Procedure:
-
Pre-warm the neutrophil suspension (e.g., 1-5 x 10⁶ cells/mL) to 37°C for 5-10 minutes.
-
(Optional) Add exogenous arachidonic acid to the cell suspension.
-
Initiate the stimulation by adding Calcium Ionophore A23187 to a final concentration of 1-5 µM.
-
Incubate for 5-15 minutes at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold methanol.
-
Centrifuge at high speed to pellet the precipitated protein and cellular debris.
-
Collect the supernatant for lipid extraction.
Lipid Extraction
Method 1: Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridges
-
Methanol
-
Water
-
Nitrogen gas stream
Procedure:
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the methanol-quenched supernatant from the stimulation step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the lipids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
Method 2: Liquid-Liquid Extraction (LLE)
Materials:
-
Methyl tertiary-butyl ether (MTBE)
-
Acidified water (e.g., with formic acid)
-
Nitrogen gas stream
Procedure:
-
Acidify the methanol-quenched supernatant to pH 3-4 with formic acid.
-
Add an equal volume of MTBE and vortex vigorously.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase containing the lipids.
-
Repeat the extraction of the aqueous phase with MTBE.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
UPLC-MS/MS Analysis for LTB4 and Isomers
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from, for example, 30% B to 95% B over 10-15 minutes to resolve the isomers.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
LTB4, this compound, and other isomers: Precursor ion (m/z) 335.2 -> Product ion (m/z) 195.1
-
Internal Standard (e.g., LTB4-d4): Precursor ion (m/z) 339.2 -> Product ion (m/z) 197.1
-
Data Analysis:
-
Identify and quantify LTB4 and its isomers based on their retention times and specific MRM transitions compared to authentic standards.
Mandatory Visualizations
Caption: Biosynthetic pathway of LTB4 and its isomers in neutrophils.
Caption: Experimental workflow for leukotriene analysis in neutrophils.
Conclusion
The biosynthesis of 12-epi-leukotriene B4 in neutrophils is primarily a consequence of the non-enzymatic hydrolysis of the unstable intermediate, LTA4. This pathway competes with the stereospecific enzymatic conversion of LTA4 to the potent pro-inflammatory mediator LTB4 by LTA4 hydrolase. A thorough understanding of these parallel pathways, coupled with robust experimental protocols for the specific quantification of each isomer, is essential for advancing our knowledge of inflammatory processes and for the development of novel therapeutic interventions targeting the 5-lipoxygenase cascade. The methodologies and data presented in this guide provide a solid foundation for researchers to pursue these goals.
References
The Stereochemical Challenge: A Technical Guide to the Synthesis of 12-epi-Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic and non-enzymatic synthesis of 12-epi-Leukotriene B4 (12-epi-LTB4), a stereoisomer of the potent inflammatory mediator Leukotriene B4 (LTB4). While LTB4 has been the subject of extensive research due to its role in inflammatory responses, this compound, its 12(S) epimer, is significantly less biologically active and its targeted synthesis presents considerable stereochemical challenges. This document will delve into the established synthesis pathways of LTB4 to contextualize the formation of this compound, summarize its limited biological activity, and provide a theoretical framework for its synthesis in the absence of specific published protocols.
Introduction to this compound
Leukotriene B4 (5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid) is a powerful chemoattractant for leukocytes and a key mediator in a variety of inflammatory diseases.[1] Its biological activity is highly dependent on its specific stereochemistry. This compound is the (5S, 12S)-dihydroxy isomer of LTB4.[2] This seemingly minor change in the orientation of the hydroxyl group at the C-12 position dramatically reduces its biological potency.[3] Understanding the synthesis of these molecules is crucial for the development of anti-inflammatory therapeutics that target the LTB4 pathway.
Enzymatic Synthesis Pathways
In biological systems, the synthesis of LTB4 is a highly regulated and stereospecific process, which explains the low natural abundance of this compound. The enzymatic pathway does not favor the formation of the 12(S) configuration found in this compound.
The Canonical 5-Lipoxygenase Pathway to LTB4
The biosynthesis of LTB4 begins with the liberation of arachidonic acid from the cell membrane. The key enzymes involved are 5-lipoxygenase (5-LOX) and LTA4 hydrolase (LTA4H).
Experimental Protocol: General Enzymatic Synthesis of LTB4
A common in vitro method to study LTB4 synthesis involves the following steps:
-
Cell Stimulation: A suspension of human polymorphonuclear leukocytes (PMNs) is prepared.
-
Incubation: The cells are incubated with arachidonic acid and a calcium ionophore, such as A23187, to stimulate the 5-LOX pathway.[4][5]
-
Extraction: The reaction is quenched, and the lipids are extracted using a suitable organic solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Purification and Analysis: The extracted lipids are then purified and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the different leukotriene isomers.
This enzymatic process is highly stereospecific, yielding primarily LTB4 with the 12(R) configuration. The formation of this compound via this pathway is not significant.
The Role of 12-Lipoxygenase (12-LOX)
While the 5-LOX pathway dominates LTB4 synthesis, another class of enzymes, the 12-lipoxygenases (12-LOX), specifically introduces oxygen at the C-12 position of arachidonic acid to produce 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is then reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). Critically, this pathway predominantly produces the 12(S) stereoisomer, 12(S)-HETE. This suggests a hypothetical enzymatic route for the synthesis of this compound could involve the sequential action of 5-LOX and 12-LOX, though this is not a well-documented pathway for this compound production.
Figure 1. Enzymatic pathways of LTB4 and potential formation of this compound.
Non-Enzymatic Synthesis of LTB4 Isomers
Non-enzymatic synthesis, typically referring to the chemical hydrolysis of LTA4, lacks the stereocontrol of enzymatic reactions and results in a mixture of isomers.
Hydrolysis of LTA4
The non-enzymatic hydrolysis of LTA4 in an aqueous environment is not a direct route to significant yields of this compound. This process primarily yields a mixture of isomers, including 6-trans-LTB4 and 12-epi-6-trans-LTB4. The formation of this compound is not a major outcome of this reaction.
Experimental Protocol: General Non-Enzymatic Hydrolysis of LTA4
-
Preparation of LTA4: Leukotriene A4 methyl ester is saponified to generate LTA4.
-
Hydrolysis: The LTA4 is subjected to hydrolysis in an aqueous buffer.
-
Extraction and Analysis: The resulting mixture of dihydroxy products is extracted and analyzed by RP-HPLC to identify the various isomers formed.
Due to the lack of enzymatic control, this method is not suitable for the specific production of this compound.
Quantitative Data and Biological Activity
Direct comparisons of yields for the targeted synthesis of this compound are not available in the literature. However, data on its biological activity in comparison to LTB4 is documented.
| Compound | Receptor Binding Affinity (Ki) | Biological Effect |
| Leukotriene B4 (LTB4) | High affinity for BLT1 and BLT2 receptors | Potent chemoattractant and activator of leukocytes |
| 12-epi-Leukotriene B4 | Significantly reduced activity for the LTB4 receptor on human neutrophils (IC50 of 7.5 mM) and on guinea pig lung membranes (Ki of 4.7 mM) | Weak agonist at both the recombinant human BLT1 and BLT2 receptors, requiring approximately 10 mM for full activation |
| 6-trans-LTB4 & 12-epi-6-trans-LTB4 | 3-10 fold lower affinity for LTB4 receptors compared to LTB4 | Weakly chemotactic for PMNLs |
Signaling Pathways
LTB4 exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2. Activation of these receptors initiates a signaling cascade involving G-proteins, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in cellular responses like chemotaxis, degranulation, and production of inflammatory mediators. Given that this compound is a weak agonist at these receptors, it is presumed to activate the same signaling pathways, albeit with significantly lower efficacy.
Figure 2. LTB4 and this compound signaling through BLT receptors.
Conclusion
The synthesis of this compound is not a favored outcome of the well-characterized enzymatic or non-enzymatic pathways that produce LTB4 and its other isomers. The stereospecificity of LTA4 hydrolase in the enzymatic route precludes the formation of the 12(S) isomer, while non-enzymatic hydrolysis yields a complex mixture of other isomers. The low biological activity of this compound has likely contributed to the lack of dedicated research into its targeted synthesis. Future efforts to produce this isomer would likely require sophisticated chemical synthesis strategies to control the stereochemistry at the C-12 position or the discovery of novel enzymatic activities capable of producing this specific configuration. For researchers in drug development, the high stereospecificity of the LTB4 receptors underscores the importance of precise molecular geometry in designing effective and specific antagonists.
References
- 1. Leukotriene B4 | C20H32O4 | CID 5280492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12-epi Leukotriene B4 - Cayman Chemical [bioscience.co.uk]
- 3. targetmol.cn [targetmol.cn]
- 4. Generation of leukotriene B4, its all trans isomers and 5-hydroxyeicosatetraenoic acid by rat basophilic leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 synthesis and metabolism by neutrophils and granule-free cytoplasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 12-epi-LTB4 Signaling Pathway and Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). While structurally similar, this compound exhibits distinct signaling properties and receptor affinities, positioning it as a molecule of significant interest in the fields of inflammation, immunology, and drug development. This technical guide provides a comprehensive overview of the this compound signaling pathway, its interaction with the high-affinity BLT1 and low-affinity BLT2 receptors, and detailed methodologies for its study. All quantitative data are presented in structured tables for clear comparison, and key pathways and experimental workflows are visualized using Graphviz diagrams.
Receptor Binding and Affinity of this compound
This compound, like its isomer LTB4, exerts its biological effects through two G-protein coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2)[1][2][3]. However, this compound demonstrates significantly reduced activity and binding affinity compared to LTB4[4].
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding of this compound and LTB4 to their cognate receptors.
| Ligand | Receptor | Cell/Tissue Type | Assay Type | Parameter | Value | Reference |
| This compound | LTB4 Receptor | Human Neutrophils | Competition Binding | IC50 | 7.5 µM | [4] |
| This compound | LTB4 Receptor | Guinea Pig Lung Membranes | Competition Binding | Ki | 4.7 µM | |
| LTB4 | BLT1 | HEK293 Cells | Saturation Binding | Kd | 1.1 nM | |
| LTB4 | BLT2 | HEK293 Cells | Saturation Binding | Kd | 22.7 nM | |
| LTB4 | LTB4 Receptor | Human PMN Plasma Membrane | Saturation Binding | Kd | 1.5 nM |
PMN: Polymorphonuclear Leukocytes
Note: this compound is described as a weak agonist for both BLT1 and BLT2, requiring approximately 10 µM for full receptor activation. Stereospecificity is crucial for high-affinity binding, with studies showing that isomers like 6-trans- and 12-epi-6-trans-LTB4 have a 3-10 fold lower ability to block [3H]LTB4 binding compared to unlabeled LTB4.
The this compound Signaling Pathway
Upon binding to BLT1 or BLT2, this compound initiates a signaling cascade that, while generally weaker, mirrors the canonical LTB4 pathway. This pathway is primarily mediated by pertussis toxin-sensitive Gi-like G-proteins and leads to downstream cellular responses.
G-Protein Coupling and Downstream Effectors
Binding of this compound to BLT receptors leads to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate various downstream effectors, including phospholipase C (PLC).
Calcium Mobilization
A key event in LTB4 and this compound signaling is the mobilization of intracellular calcium ([Ca2+]). Activation of PLC by the Gβγ subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium release can be followed by an influx of extracellular calcium through store-operated calcium channels.
MAPK/ERK Pathway Activation
This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) in primary mouse keratinocytes, indicating activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. The activation of ERK is a downstream consequence of G-protein activation and can be influenced by both calcium and DAG signaling.
The following diagram illustrates the core signaling pathway initiated by this compound.
Caption: this compound Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound signaling pathway.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for a ligand.
Objective: To quantify the binding of [3H]-LTB4 to BLT receptors in the presence or absence of unlabeled this compound.
Materials:
-
HEK293 cells transiently expressing human BLT1 or BLT2 receptors.
-
[3H]-LTB4 (radiolabeled ligand).
-
Unlabeled this compound and LTB4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
For saturation binding, incubate membrane preparations (50-100 µg protein) with increasing concentrations of [3H]-LTB4 (e.g., 0.1-20 nM) in a final volume of 200 µL of binding buffer.
-
For competition binding, incubate membrane preparations with a fixed concentration of [3H]-LTB4 (e.g., 1-2 nM) and increasing concentrations of unlabeled this compound or LTB4 (e.g., 10^-12 to 10^-5 M).
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 10 µM) to a parallel set of tubes.
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of [3H]-LTB4 and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC50, which can be converted to a Ki value.
-
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Objective: To determine the ability of this compound to induce calcium mobilization in cells expressing BLT receptors.
Materials:
-
CHO or HEK293 cells stably expressing human BLT1 or BLT2 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
This compound and LTB4.
-
A fluorescence plate reader or a flow cytometer capable of kinetic readings.
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells with HBSS.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBSS for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Add varying concentrations of this compound or LTB4 to the wells using an automated injector.
-
Record the fluorescence intensity over time (e.g., every second for 3-5 minutes). Excitation and emission wavelengths will depend on the dye used (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the log concentration of the agonist and use non-linear regression to determine the EC50 value.
-
References
The Biological Activity of 12-epi-LTB4 in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory responses, primarily through the recruitment and activation of leukocytes.[1][2] Its biological effects are mediated by two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[3][4] The stereochemistry of LTB4 is critical for its biological activity. 12-epi-LTB4 is a stereoisomer of LTB4, and understanding its distinct biological activities is essential for a comprehensive view of eicosanoid signaling in inflammation and for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the biological activity of this compound in inflammatory responses, with a focus on its interaction with LTB4 receptors, downstream signaling, and cellular effects.
Quantitative Analysis of this compound Bioactivity
The biological potency of this compound has been evaluated in various in vitro systems, primarily focusing on its ability to bind and activate the murine LTB4 receptors, mBLT1 and mBLT2. The following tables summarize the key quantitative data, comparing the activity of this compound with that of LTB4.
Table 1: Receptor Binding Affinity of LTB4 and its Epimers for Murine BLT Receptors
| Ligand | Receptor | IC50 (nM) |
| LTB4 | mBLT1 | 3 |
| This compound | mBLT1 | 70 |
| 6-trans-12-epi-LTB4 | mBLT1 | No inhibition |
| LTB4 | mBLT2 | 50 |
| This compound | mBLT2 | 70 |
| 6-trans-12-epi-LTB4 | mBLT2 | No inhibition |
| Data sourced from competitive binding assays using radiolabeled LTB4.[5] |
Table 2: Agonistic Activity of LTB4 and its Epimers on Murine BLT Receptors
| Ligand | Receptor | EC50 (nM) for Calcium Mobilization |
| LTB4 | mBLT1 | 20 |
| This compound | mBLT1 | 170 |
| 6-trans-12-epi-LTB4 | mBLT1 | No activation |
| LTB4 | mBLT2 | 170 |
| This compound | mBLT2 | 300 |
| 6-trans-12-epi-LTB4 | mBLT2 | No activation |
| Data represents the concentration required to elicit a half-maximal increase in intracellular calcium. |
Table 3: Chemotactic Potency of LTB4 Isomers
| Compound | Optimal Concentration for Chemotaxis | Relative Potency |
| LTB4 | 10⁻⁶ M | High |
| 6-trans-LTB4 and 6-trans-12-epi-LTB4 (Compounds I and II) | 10⁻⁵ M | ~10-fold less potent than LTB4 |
| Data from in vitro neutrophil migration assays. Note: The study cited refers to two non-enzymatically formed isomers as compounds I and II, which are likely 6-trans-LTB4 and 6-trans-12-epi-LTB4. While this provides context, direct chemotactic data for this compound was not found in the initial searches. |
Signaling Pathways of this compound
This compound elicits its biological effects by activating the BLT1 and BLT2 receptors, which are coupled to pertussis toxin-sensitive Gi-like G proteins. Activation of these receptors initiates a cascade of intracellular signaling events that are fundamental to the pro-inflammatory actions of LTB4 and its isomers.
Caption: Signaling cascade initiated by this compound binding to BLT receptors.
Upon binding of this compound, the activated G-protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with DAG, activates protein kinase C (PKC) and other downstream effectors, culminating in cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators. Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) in primary mouse keratinocytes, indicating the involvement of the MAPK pathway.
Experimental Protocols
The characterization of this compound's biological activity relies on specific in vitro assays. Below are detailed methodologies for key experiments.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for BLT receptors.
Caption: Workflow for a competitive receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with mBLT1 or mBLT2) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: In a multi-well plate, incubate a fixed amount of membrane protein (e.g., 20 µg) with a constant concentration of radiolabeled LTB4 (e.g., 0.5 nM [³H]LTB4 for mBLT1, 5 nM for mBLT2) and varying concentrations of the unlabeled competitor (this compound or LTB4).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value, the concentration of competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the ability of this compound to induce intracellular calcium release.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Methodology:
-
Cell Seeding: Seed cells expressing the receptor of interest (e.g., CHO-mBLT1 or CHO-mBLT2) into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Washing: Gently wash the cells to remove excess extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Compound Addition: Inject varying concentrations of the agonist (this compound or LTB4) into the wells.
-
Signal Detection: Immediately and continuously monitor the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression.
Conclusion
This compound is a biologically active stereoisomer of LTB4 that acts as a partial agonist at both BLT1 and BLT2 receptors. While it exhibits a lower affinity and potency compared to LTB4, it can still elicit significant pro-inflammatory responses, including calcium mobilization and ERK phosphorylation. The distinct activity profile of this compound highlights the stereospecificity of LTB4 receptor activation and underscores the complexity of eicosanoid-mediated signaling in inflammation. Further research into the in vivo effects of this compound and its relative contribution to inflammatory pathologies is warranted. A thorough understanding of the biological activities of LTB4 isomers is critical for the design of selective modulators of the LTB4 signaling pathway for the treatment of inflammatory diseases.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 and inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of 12-epi-Leukotriene B4 in Modulating Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the current understanding of 12-epi-leukotriene B4 (12-epi-LTB4) and its role in modulating the function of various immune cells. While its isomer, leukotriene B4 (LTB4), is a well-characterized potent pro-inflammatory mediator, the specific functions of this compound are less defined, though it is recognized as a partial agonist at the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). This document summarizes the available quantitative data on the biological activities of this compound, details the signaling pathways it activates, and provides comprehensive experimental protocols for its study. This guide is intended to be a valuable resource for researchers and professionals in immunology and drug development investigating the nuanced roles of lipid mediators in inflammation and immunity.
Introduction to this compound and its Receptors
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant derived from arachidonic acid via the 5-lipoxygenase pathway, playing a crucial role in the initiation and amplification of inflammatory responses.[1][2] this compound is a stereoisomer of LTB4, differing in the configuration of the hydroxyl group at the 12th carbon position. While LTB4 is generated enzymatically, this compound can also be formed, and its presence suggests distinct biological activities.
The biological effects of both LTB4 and this compound are mediated through two G protein-coupled receptors (GPCRs): the high-affinity receptor BLT1 and the low-affinity receptor BLT2.
-
BLT1: Primarily expressed on leukocytes, including neutrophils, eosinophils, macrophages, and subsets of lymphocytes.[3][4] It binds LTB4 with high affinity and is considered the principal receptor for mediating pro-inflammatory responses.
-
BLT2: More ubiquitously expressed and binds LTB4 with lower affinity.[3] It can also be activated by other eicosanoids.
This compound acts as a weak or partial agonist at both BLT1 and BLT2, suggesting a modulatory rather than a primary pro-inflammatory role.
Modulation of Immune Cell Function by this compound
The functional consequences of this compound engagement with its receptors on different immune cell populations are an area of active investigation. Much of our understanding is inferred from comparative studies with LTB4.
Neutrophils
Neutrophils are key players in the innate immune response, and their recruitment to sites of inflammation is tightly regulated. LTB4 is a potent chemoattractant for neutrophils. While this compound is also capable of inducing neutrophil chemotaxis, it is significantly less potent than LTB4. In vivo studies in healthy volunteers using a skin chamber technique showed that LTB4 had a chemotactic effect at 10⁻⁷ mol/l, whereas its isomers, including 12-epi-6-trans-LTB4, had no in vivo chemotactic effect at this concentration.
Eosinophils
Macrophages
Macrophages are critical for both initiating and resolving inflammation, as well as for phagocytosis and antigen presentation. LTB4 enhances macrophage phagocytosis and can stimulate the production of pro-inflammatory cytokines. The activation of BLT receptors by this compound may also modulate macrophage functions, but detailed studies quantifying these effects are limited.
Lymphocytes
LTB4 has been shown to modulate lymphocyte functions, including enhancing the production of interferon-gamma (IFN-γ) by T-helper 1 (Th1) cells and influencing B-cell immunoglobulin production. LTB4 has been shown to enhance IFN-γ production by T4+ T cells and inhibit its production by T8+ T cells, suggesting a regulatory role in immune responses. Given its interaction with BLT receptors expressed on lymphocytes, this compound could potentially have similar, albeit weaker, immunomodulatory effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for the activity of this compound and LTB4 on their receptors and subsequent cellular responses. This data is primarily derived from studies on recombinant cell lines, and data on primary human immune cells for this compound is limited.
Table 1: Receptor Binding and Activation
| Ligand | Receptor | Cell Type | Assay | Parameter | Value | Reference(s) |
| This compound | mBLT1 | CHO | Calcium Mobilization | EC₅₀ | 170 nM | |
| LTB4 | mBLT1 | CHO | Calcium Mobilization | EC₅₀ | 20 nM | |
| This compound | mBLT2 | CHO | Calcium Mobilization | EC₅₀ | 300 nM | |
| LTB4 | mBLT2 | CHO | Calcium Mobilization | EC₅₀ | 170 nM | |
| LTB4 | BLT1 | Human Neutrophils | Calcium Mobilization | ED₅₀ | 0.5 nM |
Table 2: Functional Responses of Immune Cells
| Ligand | Cell Type | Response | Parameter | Value | Reference(s) |
| 12-epi-6-trans-LTB4 | Human Leukocytes | Chemotaxis (in vivo) | Activity at 10⁻⁷ M | No significant effect | |
| LTB4 | Human Leukocytes | Chemotaxis (in vivo) | Effective Concentration | 10⁻⁷ M | |
| LTB4 | Human Neutrophils | Chemotaxis | Optimal Concentration | 10⁻⁶ M | |
| LTB4 Isomers (unspecified) | Human Neutrophils | Chemotaxis | Optimal Concentration | 10⁻⁵ M | |
| LTB4 | Mouse Macrophages | Phagocytosis (S. typhimurium) | Enhancement | 2.3x control | |
| LTB4 | Mouse Macrophages | Phagocytosis (P. aeruginosa) | Enhancement | 1.8x control | |
| LTB4 | Human T-cells | IFN-γ Production | Effect | Enhancement |
Signaling Pathways of this compound
Upon binding of this compound to BLT1 and BLT2, a cascade of intracellular signaling events is initiated. These pathways are largely shared with LTB4 and involve the activation of heterotrimeric G proteins, leading to downstream effector activation.
BLT1 Signaling: BLT1 primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of Gαi also leads to the dissociation of the Gβγ subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and downstream pathways involved in cell survival and proliferation. Furthermore, BLT1 activation leads to the activation of mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK) and p38 MAPK, which regulate gene expression and cellular responses.
BLT2 Signaling: The signaling pathways downstream of BLT2 are less well-characterized but are also thought to involve G protein coupling and activation of MAPK pathways.
Below are Graphviz diagrams illustrating these signaling cascades.
BLT1 Signaling Pathway.
BLT2 Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on immune cell function.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to BLT1 and BLT2 receptors.
Principle: A radiolabeled ligand (e.g., [³H]LTB4) competes with unlabeled this compound for binding to receptors expressed on cell membranes. The amount of bound radioactivity is measured to determine the inhibitory concentration 50% (IC₅₀) of this compound, from which the binding affinity (Ki) can be calculated.
Methodology:
-
Cell Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO cells stably transfected with BLT1 or BLT2).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add a constant concentration of radiolabeled LTB4.
-
Add increasing concentrations of unlabeled this compound (or LTB4 for a standard curve).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, a key second messenger in GPCR signaling.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with this compound, the binding to BLT receptors triggers the release of intracellular calcium, leading to an increase in fluorescence that can be measured in real-time.
Methodology:
-
Cell Preparation:
-
Use primary immune cells (e.g., neutrophils) or cell lines expressing BLT receptors.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Incubate to allow for de-esterification of the dye within the cells.
-
Wash the cells to remove extracellular dye.
-
-
Measurement:
-
Place the cell suspension in a fluorometer or a plate reader with fluorescence detection capabilities.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the dose-response curve.
-
Calcium Mobilization Assay Workflow.
Chemotaxis (Migration) Assay
This assay quantifies the directed migration of immune cells in response to a concentration gradient of this compound.
Principle: A Boyden chamber or a similar migration device is used, which consists of two compartments separated by a microporous membrane. Immune cells are placed in the upper compartment, and a solution containing this compound is placed in the lower compartment, creating a chemotactic gradient. The number of cells that migrate through the membrane to the lower compartment is quantified.
Methodology:
-
Cell Preparation:
-
Isolate primary immune cells (e.g., neutrophils) from whole blood.
-
Resuspend the cells in a suitable assay medium.
-
-
Assay Setup:
-
Place the chemotaxis chamber inserts (with the microporous membrane) into a multi-well plate.
-
Add the chemoattractant solution (this compound at various concentrations) to the lower wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours for neutrophils).
-
-
Quantification of Migrated Cells:
-
Remove the inserts.
-
The migrated cells in the lower well can be counted directly using a microscope and hemocytometer, or by using a fluorescent dye and a plate reader.
-
Alternatively, the non-migrated cells on the top of the membrane can be wiped off, and the migrated cells on the underside of the membrane can be stained and counted.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound.
-
Determine the optimal chemotactic concentration and the EC₅₀ value if a full dose-response curve is generated.
-
Chemotaxis Assay Workflow.
ERK Phosphorylation Assay
This assay determines the activation of the ERK MAPK pathway in response to this compound.
Principle: Upon stimulation with this compound, intracellular signaling cascades lead to the phosphorylation of ERK. The amount of phosphorylated ERK (p-ERK) is then quantified, typically by Western blotting or ELISA, as a measure of pathway activation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture immune cells (e.g., macrophages or a relevant cell line) to an appropriate density.
-
Starve the cells of serum for a few hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound for different time points.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Detection of p-ERK:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for p-ERK and total ERK (as a loading control).
-
ELISA: Use a sandwich ELISA kit with antibodies specific for p-ERK and total ERK.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or absorbance (ELISA).
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK levels against the concentration or time of stimulation.
-
ERK Phosphorylation Assay Workflow.
Conclusion
This compound is an intriguing lipid mediator that acts as a partial agonist at the LTB4 receptors, BLT1 and BLT2. While its pro-inflammatory activities are demonstrably weaker than its isomer, LTB4, its presence in biological systems suggests a potential role in fine-tuning immune responses. The available data indicate that this compound can induce calcium mobilization and may play a role in immune cell migration, albeit with lower potency than LTB4.
Further research is needed to fully elucidate the specific functions of this compound in different immune cell types and in the context of various inflammatory diseases. A more comprehensive understanding of its quantitative effects on neutrophil degranulation, macrophage cytokine production, and lymphocyte activation will be crucial. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies aimed at unraveling the nuanced immunomodulatory role of this compound. Such investigations may reveal novel therapeutic targets for the modulation of inflammatory and immune disorders.
References
- 1. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative contribution of leukotriene B4 to the neutrophil chemotactic activity produced by the resident human alveolar macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phagocytosis and bactericidal action of mouse peritoneal macrophages treated with leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
The "Unnatural" Isomer: A Technical Guide to the Discovery and History of 12-epi-Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid, is a cornerstone of the inflammatory response, renowned for its powerful chemoattractant properties that orchestrate the recruitment of leukocytes to sites of injury and infection. The biosynthesis of LTB4 is a highly stereospecific process, primarily yielding the 5(S),12(R)-dihydroxy stereoisomer. However, the world of leukotriene stereoisomers is more complex than this single, dominant form. Among these isomers is 12-epi-leukotriene B4 (12-epi-LTB4), the 5(S),12(S)-dihydroxy counterpart. While structurally similar to LTB4, this "unnatural" epimer exhibits significantly attenuated biological activity, making its study crucial for a comprehensive understanding of leukotriene signaling and for the development of specific therapeutic interventions targeting the LTB4 pathway. This technical guide provides an in-depth exploration of the discovery, history, and key experimental findings related to this compound.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader investigation of leukotriene metabolism and stereochemistry in the early 1980s. The pioneering work of Dr. William S. Powell and his colleagues was instrumental in elucidating the complex array of LTB4 isomers produced by leukocytes. While not the primary product, the identification of this compound and its related isomers, such as 6-trans-12-epi-LTB4, emerged from meticulous analyses of the products of arachidonic acid metabolism in polymorphonuclear leukocytes (PMNLs).
Initial studies focused on the non-enzymatic hydrolysis of the unstable intermediate, leukotriene A4 (LTA4). This process was found to generate a mixture of LTB4 isomers. Notably, the non-enzymatic hydrolysis products are predominantly a 50:50 mixture of C-12 epimers with a trans geometry at the C-6 double bond, leading to the formation of 6-trans-LTB4 and 6-trans-12-epi-LTB4[1]. In contrast, the enzymatic hydrolysis of LTA4 by LTA4 hydrolase is highly stereospecific, yielding almost exclusively the 12(R)-alcohol, LTB4[1]. This key difference in formation pathways highlighted that this compound itself is not a significant product of either the primary enzymatic or non-enzymatic hydrolysis of LTA4, leading to its designation as an "unnatural" isomer in this context[1][2].
Further investigations by Powell's group in the late 1980s and early 1990s delved into the metabolism of LTB4 and its isomers, revealing novel reductase pathways in human PMNLs. These studies demonstrated that 6-trans-LTB4 and 12-epi-6-trans-LTB4 are metabolized to dihydro products[2]. These seminal works provided the foundational knowledge for the identification and characterization of the various LTB4 stereoisomers, including this compound.
Biosynthesis and Formation
The formation of this compound is not a primary biosynthetic event. Instead, its presence is generally attributed to secondary processes or specific, less common enzymatic activities.
As illustrated, the primary enzymatic pathway leads to LTB4. Non-enzymatic hydrolysis of LTA4 yields the 6-trans isomers. The formation of this compound is not a major product of these primary routes.
Biological Activity and Receptor Interaction
A defining characteristic of this compound is its significantly reduced biological potency compared to LTB4. This is a direct consequence of its altered stereochemistry at the C-12 position, which affects its binding affinity for the LTB4 receptors, BLT1 and BLT2.
Receptor Binding and Agonist Activity:
This compound is a weak partial agonist at both the high-affinity BLT1 and low-affinity BLT2 receptors. Full activation of these receptors by this compound requires concentrations in the high micromolar range, in stark contrast to the nanomolar concentrations at which LTB4 is effective.
| Compound | Receptor | Parameter | Value | Reference |
| This compound | Human Neutrophil LTB4 Receptor | IC50 | 7.5 µM | |
| This compound | Guinea Pig Lung Membranes | Ki | 4.7 µM | |
| LTB4 | BLT1 | pKd | 9.2 | |
| LTB4 | BLT2 | pKd | 7.2 |
Functional Consequences:
The weak receptor agonism of this compound translates to a dramatically lower potency in inducing neutrophil functions.
-
Chemotaxis: While LTB4 is a potent chemoattractant for neutrophils with peak activity in the nanomolar range, this compound exhibits significantly weaker chemotactic activity, requiring much higher concentrations to elicit a response.
-
Aggregation: this compound has been shown to have no significant effect on neutrophil aggregation, a response readily induced by LTB4.
-
Calcium Mobilization: LTB4 triggers a rapid increase in intracellular calcium in neutrophils, a key signaling event for their activation. This compound is much less effective at inducing calcium mobilization.
-
ERK Phosphorylation: As a downstream signaling event of BLT receptor activation, ERK phosphorylation is robustly induced by LTB4. This compound can induce ERK phosphorylation, but only at significantly higher concentrations, consistent with its weak agonist activity.
Signaling Pathway
The signaling cascade initiated by LTB4 binding to its G protein-coupled receptors, BLT1 and BLT2, is well-characterized. It primarily involves the activation of Gi and Gq proteins, leading to downstream effects such as calcium mobilization and activation of the MAPK/ERK pathway. Given that this compound is a weak agonist at these receptors, it is presumed to activate the same signaling pathways, albeit with much lower efficiency.
Experimental Protocols
The characterization of this compound has relied on a suite of analytical and biological techniques. Below are detailed methodologies for key experiments.
1. Isolation and Identification of LTB4 Isomers
-
Experimental Workflow:
-
Methodology:
-
Cell Stimulation: Human polymorphonuclear leukocytes (PMNLs) are incubated with arachidonic acid in the presence of a calcium ionophore (e.g., A23187) to stimulate the 5-lipoxygenase pathway.
-
Extraction: The incubation is terminated, and the lipids are extracted using an organic solvent system, such as ethyl acetate, after acidification of the aqueous phase.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The extracted lipids are separated on a C18 column using a mobile phase gradient, typically a mixture of methanol, water, and acetic acid. The elution of compounds is monitored by UV absorbance at 270 nm, characteristic of the conjugated triene chromophore of LTB4 isomers.
-
Structural Elucidation:
-
UV Spectroscopy: The collected fractions are analyzed for their UV absorbance spectrum to confirm the presence of the conjugated triene system.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The samples are derivatized (e.g., trimethylsilyl ethers of the methyl esters) and analyzed by GC-MS. The fragmentation pattern of the derivatized molecule provides information about its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, purified isomers can be analyzed by ¹H NMR to determine the stereochemistry of the double bonds and hydroxyl groups.
-
-
2. Neutrophil Chemotaxis Assay
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Boyden Chamber Assay: A multi-well chamber is used, with an upper and lower compartment separated by a microporous filter.
-
Loading: The lower wells are filled with different concentrations of the chemoattractant (e.g., this compound or LTB4 as a positive control) in a buffer solution. The upper wells are loaded with the isolated neutrophils.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow the neutrophils to migrate through the filter towards the chemoattractant.
-
Quantification: The filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope.
-
3. Calcium Mobilization Assay
-
Methodology:
-
Cell Loading: Isolated neutrophils are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Fluorimetry: The dye-loaded cells are placed in a fluorometer cuvette or a multi-well plate.
-
Stimulation: A baseline fluorescence is recorded, and then the cells are stimulated with the agonist (e.g., this compound).
-
Measurement: The change in fluorescence intensity is monitored over time. For Fura-2, the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm is used to calculate the intracellular calcium concentration. For Fluo-4, the increase in fluorescence at a single wavelength is measured.
-
4. ERK Phosphorylation Assay
-
Methodology:
-
Cell Stimulation: Isolated neutrophils or other relevant cell types are stimulated with different concentrations of this compound for various time points.
-
Cell Lysis: The cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: The protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE. The separated proteins are transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. The signal is detected using a chemiluminescent substrate. The membrane can then be stripped and re-probed with an antibody for total ERK to normalize for protein loading.
-
Conclusion
12-epi-leukotriene B4, the 5(S),12(S)-dihydroxy stereoisomer of LTB4, represents a fascinating aspect of leukotriene biology. While not a major product of the primary LTA4 metabolic pathways, its study has been crucial for understanding the strict stereochemical requirements for potent biological activity at the LTB4 receptors. Its significantly attenuated agonist activity at BLT1 and BLT2 receptors underscores the importance of the 12(R)-hydroxyl configuration for high-affinity binding and robust downstream signaling. For researchers and drug development professionals, the weak biological profile of this compound serves as a critical negative control in LTB4-related studies and reinforces the rationale for developing highly specific antagonists that can discriminate between different leukotriene isomers and their respective receptors. A thorough understanding of the subtle structural and functional differences among these lipid mediators is paramount for the successful development of targeted anti-inflammatory therapies.
References
- 1. Metabolism of 6-trans isomers of leukotriene B4 to dihydro products by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
12-epi-Leukotriene B4: A Technical Guide to its Natural Occurrence and Physiological Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). While LTB4 has been extensively studied for its role in a myriad of inflammatory diseases, this compound remains a comparatively enigmatic molecule. This technical guide synthesizes the current understanding of the natural occurrence, physiological levels, and biological activity of this compound. A critical finding is the conspicuous absence of quantitative data for endogenous levels of this compound in human biological matrices, suggesting that its physiological concentrations are likely negligible or below the detection limits of current analytical methodologies. Nevertheless, its potential for formation and its weak agonistic activity at LTB4 receptors warrant consideration in the context of LTB4-mediated signaling and the development of therapeutics targeting this pathway.
Natural Occurrence and Physiological Levels
Current scientific literature lacks definitive quantitative data on the physiological levels of this compound in human tissues and biofluids. It is often referred to as the "unnatural" 12(S) epimer of LTB4 and is not considered a significant product of the enzymatic or non-enzymatic hydrolysis of its precursor, Leukotriene A4 (LTA4), under normal physiological conditions.
In contrast, the physiological and pathophysiological concentrations of its well-studied isomer, LTB4, have been documented in various biological samples. The instability of LTB4 in plasma, which can lead to the formation of stereoisomers, has been noted, although the specific quantification of this compound as a resulting isomer has not been reported[1]. In a murine model where the LTA4 hydrolase enzyme was knocked out, the breakdown of LTA4 led to the formation of 6-trans-12-epi-LTB4, a different isomer, suggesting that under specific enzymatic deficiencies, alternative isomers can be generated. Furthermore, a metabolite identified as 10,11-dihydro-12-epi-LTB4 has been observed in porcine polymorphonuclear leukocytes, indicating that metabolic pathways can produce 12-epi configurations[2].
The table below summarizes the current state of knowledge regarding the physiological levels of this compound in comparison to the reported levels of LTB4.
| Analyte | Biological Matrix | Condition | Reported Concentration | Reference |
| This compound | Human Plasma, Serum, Neutrophils, Inflammatory Exudates | Healthy / Inflammatory | No quantitative data available in the reviewed literature. | N/A |
| LTB4 | Human Plasma | Healthy | 33.85 ± 33.91 pg/mL | [3] |
| LTB4 | Human Plasma | Hypercholesterolemia (LPS-stimulated) | 2052.0 ± 499.2 pg/mL | [4] |
| LTB4 | Human Neutrophils | in vitro (unstimulated) | 24.3 ± 8.4 pg/10⁶ cells | [4] |
| LTB4 | Human Neutrophils | in vitro (A23187-stimulated) | 241.2 ± 61.8 pg/10⁶ cells | |
| LTB4 | Rat Inflammatory Exudate | Carrageenan-induced inflammation (peak at 6 hr) | 6.9 ± 0.5 ng/mL | |
| LTB4 | Human Atherosclerotic Plaques | Atherosclerosis | 151 ± 96 pg/mg tissue |
Experimental Protocols
The primary challenge in the analysis of this compound is its differentiation from the far more abundant and potent LTB4 and other isomers. Mass spectrometry-based methods, particularly when coupled with robust chromatographic separation, are essential for the specific and sensitive quantification of this molecule.
Sample Preparation and Extraction
A general workflow for the extraction of eicosanoids, including LTB4 and its isomers, from biological matrices such as plasma is as follows:
-
Internal Standard Spiking: To ensure accurate quantification and to account for sample loss during processing, the sample should be spiked with a deuterated internal standard. A commercially available standard is 12-epi-Leukotriene B4-d4.
-
Protein Precipitation and Liquid-Liquid Extraction: Proteins are precipitated, and lipids are extracted from the aqueous matrix. A common method involves the addition of an organic solvent such as methyl tertiary butyl ether (MTBE).
-
Evaporation and Reconstitution: The organic layer containing the lipids is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the subsequent chromatographic analysis.
Chromatographic Separation of LTB4 Isomers
Achieving chromatographic separation of LTB4 from its isomers is critical for accurate quantification. An ultra-fast liquid chromatography (UFLC) method has been reported to successfully separate LTB4 from 6-trans-LTB4, this compound, and 6-trans-12-epi-LTB4.
-
Chromatographic System: Ultra-Fast Liquid Chromatography (UFLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Stationary Phase: A reversed-phase column is effective. One reported column is the Phenomenex Synergi Hydro-RP (100mm x 3mm, 2.5 µm).
-
Mobile Phase: A gradient elution using a combination of aqueous and organic mobile phases is typically employed to resolve the isomers.
-
Detection: The separation is coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.
Mass Spectrometry Detection
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of leukotrienes.
-
Detection Method: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
Mass Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. For LTB4, a reported transition is m/z 335.0 → 194.9. The transition for this compound would be identical, underscoring the necessity of chromatographic separation. The transition for this compound-d4 would be m/z 339.0 → 196.9, assuming a similar fragmentation pattern to LTB4-d4.
The following diagram illustrates a conceptual workflow for the quantification of this compound.
References
- 1. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry of leukotriene B4 metabolites formed by the reductase pathway in porcine polymorphonuclear leukocytes: inversion of stereochemistry of the 12-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
12-epi-LTB4: A Weak Agonist for BLT1 and BLT2 Receptors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator that exerts its effects through two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] These receptors are implicated in a variety of inflammatory diseases, making them attractive targets for therapeutic intervention.[3][4] 12-epi-LTB4, a stereoisomer of LTB4, has been identified as a weak partial agonist for both BLT1 and BLT2 receptors.[5] This guide provides an in-depth technical overview of the interaction of this compound with BLT1 and BLT2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
Table 1: Functional Potency (EC50) of this compound at Mouse BLT Receptors
| Ligand | Receptor | Assay | EC50 (nM) | Cell Line | Reference |
| This compound | mBLT1 | Calcium Mobilization | ~300 | CHO | |
| LTB4 | mBLT1 | Calcium Mobilization | ~10 | CHO | |
| This compound | mBLT2 | Calcium Mobilization | ~1,000 | CHO | |
| LTB4 | mBLT2 | Calcium Mobilization | ~30 | CHO |
Table 2: ERK Phosphorylation induced by this compound at Mouse BLT Receptors
| Ligand | Receptor | Assay | Observation | Cell Line | Reference |
| This compound | mBLT1 | ERK Phosphorylation | Induces phosphorylation | Primary mouse keratinocytes | |
| This compound | mBLT2 | ERK Phosphorylation | Induces phosphorylation | Primary mouse keratinocytes |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the robust characterization of ligands like this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells expressing human BLT1 or BLT2.
-
[3H]-LTB4 (Radioligand).
-
This compound (Test compound).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filter harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare membrane fractions by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of various concentrations of this compound (or unlabeled LTB4 for control).
-
50 µL of [3H]-LTB4 (at a final concentration close to its Kd).
-
50 µL of membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing BLT1 or BLT2 (e.g., CHO, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and LTB4.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Plating: Seed cells into 96-well plates and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye.
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject a solution of this compound or LTB4 at various concentrations.
-
Continue to record the fluorescence signal for 1-2 minutes.
-
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium mobilization. Plot the peak fluorescence response against the ligand concentration to determine the EC50 value.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a ligand to induce directed cell migration.
Materials:
-
Chemotactic cells (e.g., neutrophils, or cells expressing BLT1/BLT2).
-
Boyden chamber apparatus with a microporous membrane (e.g., 3-8 µm pore size).
-
Chemoattractant (this compound or LTB4).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Cell staining dye (e.g., Calcein AM or Giemsa).
-
Microscope.
Protocol:
-
Chamber Setup:
-
Add the chemoattractant (this compound or LTB4) diluted in assay medium to the lower wells of the Boyden chamber.
-
Place the microporous membrane over the lower wells.
-
-
Cell Addition: Add a suspension of the chemotactic cells to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Quantify the chemotactic response by comparing the number of migrated cells in the presence of the test compound to the number of cells that migrated towards the vehicle control.
Signaling Pathways and Visualizations
BLT1 and BLT2 receptors primarily couple to pertussis toxin-sensitive Gi/o proteins. Activation of these receptors by agonists leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium. Furthermore, BLT receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of extracellular signal-regulated kinase (ERK). The weak agonism of this compound likely results in a less robust and/or sustained activation of these pathways compared to the full agonist LTB4.
Below are Graphviz diagrams illustrating the key signaling pathways and experimental workflows.
References
- 1. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, signaling, and functions of LTB4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Metabolism of 12-epi-LTB4 in Human Polymorphonuclear Leukocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic pathways of 12-epi-leukotriene B4 (12-epi-LTB4) in human polymorphonuclear leukocytes (PMNs), also known as neutrophils. This document outlines the primary metabolic routes, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes to support research and development in inflammation and related fields.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses, primarily by attracting and activating leukocytes. Human PMNs are a major source of LTB4 and its isomers, including this compound. The biological activity of these molecules is tightly regulated by their metabolic inactivation within the producing cells. Understanding the metabolism of this compound is critical for elucidating its specific role in inflammation and for the development of targeted anti-inflammatory therapies.
Metabolic Pathways of this compound in Human PMNs
The metabolism of LTB4 and its isomers in human PMNs occurs primarily through two main pathways: ω-oxidation and a reductase pathway. However, the metabolic fate of this compound is distinct from that of LTB4.
At low substrate concentrations, the predominant initial metabolic pathway for 12-epi-6-trans-LTB4 is the reduction of the conjugated triene system to form dihydro products. This reaction is catalyzed by a triene reductase. Notably, 12-epi-6-trans-LTB4 and its subsequent dihydro metabolite are poor substrates for the LTB4 20-hydroxylase, the key enzyme in the ω-oxidation pathway that rapidly metabolizes LTB4.[1] The formation of these dihydro metabolites from 12-epi-6-trans-LTB4 occurs rapidly during the initial phase of the reaction.[1] LTB4 itself can inhibit the conversion of 12-epi-6-trans-LTB4 to its dihydro products, suggesting a potential interaction of LTB4 with the reductase enzyme.[1]
While the ω-oxidation pathway is the primary route for LTB4 inactivation, leading to the formation of 20-hydroxy-LTB4 (20-OH-LTB4) and 20-carboxy-LTB4 (20-COOH-LTB4), this pathway is significantly less active for this compound isomers.[1][2]
Another metabolic route for LTB4 involves a 12-hydroxydehydrogenase/Δ10-reductase pathway, which leads to the formation of 12-oxo-LTB4 and 10,11-dihydro-LTB4. Subsequently, 10,11-dihydro-LTB4 can be converted to 10,11-dihydro-12-epi-LTB4.
The following diagram illustrates the known metabolic pathways for LTB4 and its 12-epi isomer in human PMNs.
References
12-epi-Leukotriene B4: A Technical Guide to its Role in the Arachidonic Acid Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12-epi-leukotriene B4 (12-epi-LTB4) within the context of the arachidonic acid (AA) cascade. It details the biosynthesis of leukotrienes from AA, with a specific focus on the enzymatic and non-enzymatic pathways leading to the formation of LTB4 and its stereoisomers, including this compound. The guide explores the metabolism, biological activities, and receptor interactions of this compound, presenting quantitative data on its binding affinities and functional responses in comparison to LTB4. Detailed experimental methodologies for the analysis of LTB4 and its isomers are provided, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this lipid mediator's role in inflammatory processes.
Introduction to the Arachidonic Acid Cascade
The arachidonic acid cascade is a complex metabolic pathway that generates a diverse array of bioactive lipid mediators, collectively known as eicosanoids.[1][2] These molecules, which include prostaglandins, thromboxanes, and leukotrienes, are critical regulators of numerous physiological and pathological processes, particularly inflammation and the immune response.[1][2][3] The cascade is initiated by the release of arachidonic acid, a 20-carbon polyunsaturated fatty acid, from the cell membrane phospholipids by the action of phospholipase A2 (cPLA2). Once liberated, arachidonic acid is metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.
The 5-Lipoxygenase Pathway and Leukotriene Biosynthesis
The 5-lipoxygenase (5-LOX) pathway is central to the production of leukotrienes, a family of potent inflammatory mediators. This pathway is predominantly active in immune cells such as neutrophils, macrophages, mast cells, and basophils.
The key steps in the 5-LOX pathway leading to the formation of LTB4 are:
-
5-HPETE Formation: Arachidonic acid is converted to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the enzyme 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP).
-
LTA4 Synthesis: 5-HPETE is then rapidly converted to the unstable epoxide intermediate, leukotriene A4 (LTA4).
-
LTB4 and Cysteinyl Leukotriene Formation: LTA4 serves as a crucial branch point. It can be hydrolyzed by the enzyme LTA4 hydrolase (LTA4H) to form leukotriene B4 (LTB4), a potent chemoattractant for neutrophils. Alternatively, LTA4 can be conjugated with glutathione by LTC4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in processes like bronchoconstriction.
Formation of this compound
This compound is a stereoisomer of LTB4, differing in the configuration of the hydroxyl group at the 12th carbon position (12S configuration in this compound versus 12R in LTB4). Its formation can occur through non-enzymatic hydrolysis of LTA4. While the enzymatic conversion of LTA4 by LTA4 hydrolase is stereospecific, yielding predominantly LTB4 (12R-OH), non-enzymatic hydrolysis can result in a mixture of isomers. Specifically, the non-enzymatic hydrolysis of LTA4 primarily produces 6-trans-12-epi-LTB4. The formation of this compound itself (with a cis-6 double bond) is not a major product of either enzymatic or non-enzymatic hydrolysis of LTA4.
Metabolism of LTB4 and its Isomers
LTB4 is a potent but short-lived mediator, and its biological activity is tightly regulated through metabolic inactivation. The primary route of LTB4 metabolism is ω-oxidation, catalyzed by cytochrome P450 enzymes (specifically CYP4F). This process involves the hydroxylation of the methyl end of LTB4 to form 20-hydroxy-LTB4 (20-OH-LTB4), which is then further oxidized to 20-carboxy-LTB4 (20-COOH-LTB4). These metabolites exhibit significantly reduced biological activity compared to LTB4.
The metabolism of LTB4 isomers, such as 6-trans-LTB4 and 12-epi-6-trans-LTB4, also occurs in human polymorphonuclear leukocytes (PMNLs). At low concentrations, these isomers are primarily metabolized through the reduction of the conjugated triene system to form dihydro products.
Biological Activities and Receptor Interactions of this compound
Leukotriene B4 exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). BLT1 is primarily expressed on leukocytes and mediates the potent chemotactic and activating effects of LTB4 on these cells. BLT2 is more ubiquitously expressed and can also be activated by other eicosanoids.
This compound is a weak agonist at both BLT1 and BLT2 receptors. Its biological activity is significantly reduced compared to LTB4.
Quantitative Comparison of LTB4 and this compound Activity
| Parameter | LTB4 | This compound | Cell/System | Reference |
| IC50 (BLT1) | 3 nM | 70 nM | CHO-mBLT1 cells | |
| IC50 (BLT2) | 50 nM | 70 nM | CHO-mBLT2 cells | |
| EC50 (Calcium Mobilization in mBLT1) | 20 nM | 170 nM | CHO-mBLT1 cells | |
| EC50 (Calcium Mobilization in mBLT2) | 170 nM | 300 nM | CHO-mBLT2 cells | |
| Ki (Guinea Pig Lung Membranes) | - | 4.7 µM | Guinea pig lung membranes | |
| IC50 (Human Neutrophils) | - | 7.5 µM | Human neutrophils |
Signaling Pathways
The binding of LTB4 to its receptors, primarily BLT1 on leukocytes, initiates a cascade of intracellular signaling events that lead to the characteristic pro-inflammatory responses.
References
- 1. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 12-epi-LTB4 in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. While LTB4 has been extensively studied, the biological role and endogenous levels of its isomers, such as this compound, are less characterized. Accurate and sensitive quantification of these isomers is crucial for understanding their physiological and pathological significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for the individual quantification of these closely related compounds in complex biological matrices. This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS.
Analytical Method Overview
The method employs a robust LC-MS/MS approach for the sensitive and specific quantification of this compound. The workflow involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for the separation of this compound from its isomers, and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A deuterated internal standard (this compound-d4) is utilized to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and this compound-d4 (Cayman Chemical or equivalent).
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade).
-
Reagents: Formic acid, Acetic acid (LC-MS grade).
-
SPE Cartridges: C18 solid-phase extraction cartridges.
-
Biological Matrix: Human plasma, sputum, or other relevant biological fluid.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 methanol:water mixture to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound-d4 stock solution in a 50:50 methanol:water mixture.
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect biological samples (e.g., 500 µL of plasma) and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice and spike with the internal standard working solution (e.g., 10 µL of 10 ng/mL this compound-d4).
-
Protein Precipitation (for plasma/serum): Add four volumes of cold methanol, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of LTB4 isomers.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 335.2 -> Product ion (m/z) 195.1.
-
This compound-d4 (IS): Precursor ion (m/z) 339.2 -> Product ion (m/z) 197.1.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
Cone Gas and Desolvation Gas Flow: Optimized for the specific instrument.
-
Data Presentation
Quantitative data for endogenous levels of this compound are not widely available in the literature. However, methods have been developed to chromatographically separate it from other LTB4 isomers.[1] For comparative purposes, the following table summarizes reported concentrations of the closely related and more abundant isomer, LTB4, in various human biological matrices.
| Biological Matrix | Analyte | Concentration Range | Analytical Method | Reference |
| Human Plasma | LTB4 | 33.85 ± 33.91 pg/mL | GC-MS/MS | [3] |
| Human Plasma (stimulated) | LTB4 | 0.2 - 200 ng/mL | LC-MS/MS | [2] |
| Human Sputum | LTB4 | LLOQ: 0.2 ng/mL | UPLC-MS/MS | |
| Exhaled Breath Condensate | LTB4 | LLOQ: 100 pg/mL | LC-MS/MS |
Note: LLOQ refers to the Lower Limit of Quantification. The concentrations can vary significantly depending on the physiological or pathological state of the individuals.
Visualizations
Signaling Pathway of LTB4 and its Isomers
Leukotriene B4 and its isomers, including this compound, exert their biological effects by binding to two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. This compound is reported to be a weak agonist at both receptors. Activation of these receptors initiates downstream signaling cascades involving MAPKs and PI3K/Akt, leading to various cellular responses, including chemotaxis and cytokine production.
Caption: Signaling pathway of this compound via BLT1 and BLT2 receptors.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the analytical workflow for the quantification of this compound from biological samples.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12-epi-LTB4 Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent inflammatory mediator derived from the arachidonic acid cascade. Its quantification in biological matrices is crucial for studying inflammatory processes and for the development of anti-inflammatory therapeutics. 12-epi-LTB4 is a stereoisomer of LTB4. Due to its similar chemical properties and chromatographic behavior, a stable isotope-labeled version, 12-epi-Leukotriene B4-d4 (this compound-d4), serves as an ideal internal standard for the accurate quantification of this compound by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based assays.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring high accuracy and precision of the analytical method.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its deuterated internal standard is presented below.
| Property | This compound | This compound-d4 |
| Formal Name | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid | 5S,12S-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic-6,7,14,15-d4 acid[1] |
| Molecular Formula | C20H32O4 | C20H28D4O4[1] |
| Formula Weight | 336.5 | 340.5[1] |
| Purity | ≥97% | ≥99% deuterated forms (d1-d4)[1] |
| Formulation | A solution in ethanol | A solution in acetonitrile[1] |
| λmax | 270 nm | 270 nm |
| Storage | -20°C | -20°C |
| Stability | ≥ 2 years at -20°C | ≥ 2 years at -20°C |
Experimental Protocols
The following protocols provide a general framework for the quantification of this compound in biological samples using this compound-d4 as an internal standard. Optimization may be required for specific matrices and instrumentation.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of LTB4 isomers from aqueous samples such as plasma and sputum.
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
This compound-d4 internal standard solution
-
Methyl tertiary butyl ether (MTBE)
-
Acetonitrile
-
Water
-
Formic Acid
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Thaw biological samples on ice.
-
To 200 µL of the sample, add a known amount of this compound-d4 internal standard solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE to the sample.
-
Vortex vigorously for 1 minute to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
The sample is now ready for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol describes the chromatographic separation and mass spectrometric detection of this compound and its internal standard.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 100mm × 3mm, 2.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient should be optimized to achieve separation of LTB4 isomers. A typical starting point is 30% B, increasing to 95% B over 3 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 335.0 → 194.9 m/z
-
This compound-d4: 339.0 → 196.9 m/z
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Method Validation Data
The following tables summarize typical method validation parameters for the quantification of LTB4 isomers using a deuterated internal standard. These values can be used as a benchmark when validating the assay for this compound.
Table 1: Calibration Curve and Limits of Quantification
| Parameter | Value | Reference |
| Calibration Curve Range | 0.2 - 20 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | |
| Linearity (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Accuracy (% bias) | Precision (% RSD) | Reference |
| Low QC (0.6 ng/mL) | Within ± 15% | < 15% | |
| Medium QC (8 ng/mL) | Within ± 15% | < 15% | |
| High QC (16 ng/mL) | Within ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Value | Notes |
| Recovery | 85 - 115% | Extraction recovery should be consistent and reproducible across the calibration range. |
| Matrix Effect | 85 - 115% | The ionization suppression or enhancement due to co-eluting matrix components should be minimal and consistent. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for matrix effects. |
Visualizations
Leukotriene B4 Biosynthesis Pathway
The following diagram illustrates the biosynthesis of Leukotriene B4 from arachidonic acid. This compound is a stereoisomer of LTB4.
Caption: Biosynthesis of LTB4 and this compound from arachidonic acid.
Experimental Workflow for this compound Quantification
The diagram below outlines the major steps in a typical quantitative analysis of this compound using an internal standard.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
Application Note: High-Recovery Extraction of 12-epi-LTB4 from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, synthesized from arachidonic acid via the 5-lipoxygenase pathway.[1] Its stereoisomer, 12-epi-Leukotriene B4 (12-epi-LTB4), is the 12(S) epimer of LTB4.[2] While LTB4 is produced enzymatically, other isomers can be formed through non-enzymatic hydrolysis of the precursor LTA4.[3][4] Accurate quantification of these individual isomers is critical for understanding their distinct biological roles. This compound is a weak agonist for the LTB4 receptors, BLT1 and BLT2, requiring high concentrations for activation.[4] Given its structural similarity to LTB4 and other isomers, a highly selective and efficient extraction method is paramount for precise measurement in biological matrices, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides detailed protocols for the extraction of this compound from biological samples such as plasma, serum, and tissue homogenates, using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Signaling Pathway of LTB4 and its Isomers
Leukotriene B4 and its isomers exert their biological effects primarily through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. BLT1 is predominantly expressed on leukocytes, mediating inflammatory responses like chemotaxis, while BLT2 is expressed more ubiquitously. Activation of these receptors initiates downstream signaling cascades, including the translocation of NF-κB and the activation of the MAPK family, leading to various cellular responses. This compound is known to be a weak agonist at both BLT1 and BLT2 receptors.
Extraction Methodologies: SPE vs. LLE
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for isolating eicosanoids.
-
Solid-Phase Extraction (SPE): This technique is highly suitable for processing a large number of samples and provides superior removal of endogenous impurities compared to LLE. This "cleaner" extract minimizes matrix effects, which is crucial for sensitive LC-MS/MS analysis, especially for low-level analytes.
-
Liquid-Liquid Extraction (LLE): LLE often yields higher extraction efficiency but may co-extract more interfering substances. It is a rapid and effective method, particularly when coupled with highly selective analytical techniques like UPLC-MS/MS.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for eicosanoid extraction from plasma and tissue homogenates using reversed-phase SPE cartridges (e.g., C18).
Experimental Workflow: SPE
Detailed Protocol:
-
Sample Pre-treatment:
-
To 1 mL of plasma, serum, or tissue homogenate, add an appropriate amount of a deuterated internal standard, such as 12-epi-Leukotriene B4-d4.
-
For plasma or serum, dilute with a buffer (e.g., phosphate salt buffer).
-
Acidify the sample to a pH of approximately 3.5 using 2M hydrochloric acid or 0.1% formic acid. Let it sit for 15 minutes at 4°C.
-
Centrifuge the sample to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Prepare a C18 SPE column by washing it with 3 mL of methanol (or ethanol).
-
Equilibrate the column with 3 mL of deionized water. Do not let the column run dry.
-
-
Sample Loading:
-
Load the acidified supernatant from the pre-treatment step onto the conditioned C18 column. A flow rate of approximately 0.5 mL/minute is recommended.
-
-
Washing:
-
Wash the column with 10 mL of 10-15% aqueous methanol to remove polar impurities.
-
Perform a second wash with 10 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the analyte from the column using 1 mL of methanol or 10 mL of ethyl acetate. Collect the eluate in a clean tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., a water/acetonitrile/acetic acid mixture) for UPLC/MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a simplified method for protein precipitation followed by liquid-liquid extraction, suitable for plasma samples.
Experimental Workflow: LLE
Detailed Protocol:
-
Sample Preparation:
-
In a microcentrifuge tube, add an appropriate amount of deuterated internal standard to 50 µL of human plasma.
-
-
Protein Precipitation & Extraction:
-
Add 10 µL of formic acid to the plasma sample.
-
Add 140 µL of acetonitrile. This serves to precipitate proteins and extract the lipids.
-
-
Mixing and Centrifugation:
-
Vortex the mixture vigorously for at least 30 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to obtain a compact protein pellet.
-
-
Supernatant Collection:
-
Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
-
Drying and Reconstitution (Optional but Recommended):
-
While the supernatant can be directly injected in some workflows, for increased sensitivity it is recommended to evaporate the solvent under nitrogen.
-
Reconstitute the dried extract in a small volume of the initial LC mobile phase.
-
Quantitative Data Summary
The following table summarizes typical performance data for eicosanoid extraction methods from biological fluids. These values provide a benchmark for what can be expected when developing an assay for this compound.
| Parameter | Method | Biological Matrix | Result | Reference |
| Recovery | SPE | Plasma | 70-120% | |
| Recovery | LLE | Plasma | 86.4-103.2% | |
| Lower Limit of Quantitation (LLOQ) | LLE | Sputum | 0.2 ng/mL | |
| Linear Range | LLE | Sputum | 0.2-20 ng/mL |
Materials and Reagents
| Item | Description |
| Internal Standard | 12-epi-Leukotriene B4-d4 |
| SPE Cartridges | C18 / Octadecylsilyl (ODS) reversed-phase cartridges |
| Solvents (HPLC Grade) | Methanol, Acetonitrile, Ethyl Acetate, Hexane, Water |
| Acids | Formic Acid, Hydrochloric Acid |
| Equipment | Centrifuge, Vortex mixer, Nitrogen evaporator or SpeedVac™, SPE Manifold |
| Consumables | Pipette tips, microcentrifuge tubes, autosampler vials |
The choice between Solid-Phase Extraction and Liquid-Liquid Extraction for this compound depends on the specific requirements of the study. SPE offers a cleaner extract, which is advantageous for reducing matrix effects and improving assay robustness, making it ideal for complex matrices or when high sensitivity is required. LLE provides a simpler, faster workflow with potentially high recovery rates, suitable for high-throughput screening when coupled with a sufficiently selective analytical method. In all cases, the use of a stable isotope-labeled internal standard is crucial for accurate quantification. Subsequent analysis by UPLC-MS/MS is necessary to chromatographically separate this compound from its other isomers.
References
Application Notes and Protocols for 12-epi-LTB4 Detection Using an LTB4-Specific ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation. While LTB4 is a primary product of the 5-lipoxygenase pathway and a strong chemoattractant for leukocytes, this compound is considered an "unnatural" epimer that is not typically formed in significant amounts through the enzymatic hydrolysis of LTA4.[1] However, its presence and biological activities are of growing interest in inflammatory research. Compared to LTB4, this compound exhibits significantly reduced, but still present, activity as a weak agonist at both the high-affinity BLT1 and low-affinity BLT2 receptors.[2][3]
This document provides detailed application notes and protocols for the semi-quantitative detection of this compound using a competitive enzyme-linked immunosorbent assay (ELISA) kit primarily designed for LTB4. Due to the structural similarity between LTB4 and its epimers, cross-reactivity can be leveraged for detection, although this must be carefully considered in data interpretation.
Principle of the Assay
The described protocol is based on a competitive ELISA. In this assay, a fixed amount of LTB4 is pre-coated onto a microplate. The sample or standard containing the analyte (LTB4 or cross-reactive this compound) is added to the wells along with a biotinylated antibody specific for LTB4. The analyte in the sample competes with the coated LTB4 for binding to the limited amount of antibody. After an incubation period, the unbound components are washed away. An avidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated antibody captured on the plate. Following another wash, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of LTB4 or cross-reactive analytes in the sample.
Cross-Reactivity Data
The utility of an LTB4 ELISA kit for the detection of this compound is dependent on the cross-reactivity of the antibody used in the kit. Below is a summary of cross-reactivity data from commercially available LTB4 ELISA kits. It is crucial to consult the specific datasheet of the kit being used, as cross-reactivity can vary between manufacturers and even between lots.
| Compound | Representative Cross-Reactivity (%) - Kit A[4] | Representative Cross-Reactivity (%) - Kit B[5] |
| Leukotriene B4 (LTB4) | 100 | 100 |
| 12-epi-Leukotriene B4 | 4.90 | 6.8 |
| 6-trans-12-epi-LTB4 | 5.50 | 0.09 |
| 20-OH-LTB4 | <0.2 | 36 |
| Prostaglandin E2 (PGE2) | 0.94 | 0.04 |
| Prostaglandin F2α (PGF2α) | <0.2 | 0.05 |
Note: The data presented are examples and may not be representative of all LTB4 ELISA kits. Always refer to the manufacturer's specifications for the most accurate cross-reactivity information.
Signaling Pathway Involving LTB4 Receptors
LTB4 and its epimers exert their biological effects by binding to G-protein coupled receptors, primarily BLT1 and BLT2. This compound is a weak agonist at these receptors. Understanding this signaling context is crucial for interpreting the biological significance of measured this compound levels.
References
Application Notes and Protocols for Utilizing 12-epi-LTB4 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. Like LTB4, this compound exerts its biological effects through interaction with the high-affinity BLT1 and low-affinity BLT2 receptors, which are G-protein coupled receptors (GPCRs).[1][2] Understanding the specific cellular responses elicited by this compound is crucial for elucidating its role in inflammation and for the development of novel therapeutics targeting the leukotriene signaling pathway.
These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays, including chemotaxis, calcium mobilization, and cytokine release assays. The provided methodologies and data summaries will guide researchers in designing and executing experiments to investigate the biological activities of this compound.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the quantitative data available for the in vitro effects of this compound.
| Assay | Cell Type | Parameter | This compound Value | LTB4 (for comparison) |
| Receptor Binding | CHO cells expressing mBLT1 | Ki | ~1 µM | ~1 nM |
| CHO cells expressing mBLT2 | Ki | ~300 nM | ~100 nM | |
| Calcium Mobilization | CHO cells expressing mBLT1 | EC50 | 170 nM | 20 nM |
| CHO cells expressing mBLT2 | EC50 | 300 nM | 170 nM | |
| ERK Phosphorylation | Primary mouse keratinocytes | Agonist Activity | Induces phosphorylation | Induces phosphorylation |
| Chemotaxis | Human Neutrophils | Chemotactic Index | Data not available | EC50 = 3.5 nM[3] |
| Cytokine Release (IL-6) | Human Monocytes | Activity | Ineffective | Induces IL-6 production[4] |
Signaling Pathways of this compound
Activation of BLT1 and BLT2 receptors by this compound initiates a cascade of intracellular signaling events. Both BLT1 and BLT2 are coupled to pertussis toxin-sensitive Gi and Gq proteins.[2] This dual coupling allows for the activation of multiple downstream effector pathways, including the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, ultimately leading to various cellular responses such as chemotaxis and gene expression.
Experimental Protocols
Chemotaxis Assay (Boyden Chamber Method)
This protocol describes a classic method for assessing the chemotactic potential of this compound on a target cell population, such as neutrophils or monocytes.
Materials:
-
Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size for neutrophils)
-
This compound stock solution (in ethanol or DMSO)
-
Cell culture medium (e.g., RPMI-1640) with and without serum
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (for fluorescence-based quantification, optional)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope with imaging software
Protocol:
-
Cell Preparation: Isolate target cells (e.g., human peripheral blood neutrophils) using a standard protocol such as density gradient centrifugation. Wash the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in serum-free medium with 0.1% BSA. A typical concentration range to test is 1 nM to 1 µM. Use serum-free medium with 0.1% BSA as a negative control and a known chemoattractant like LTB4 (e.g., 10 nM) as a positive control.
-
Assay Setup:
-
Add 200 µL of the chemoattractant solutions (or controls) to the lower wells of the Boyden chamber.
-
Carefully place the polycarbonate filter over the lower wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Cell Fixation and Staining:
-
After incubation, remove the filter and wipe the cells from the upper side of the filter with a cotton swab.
-
Fix the migrated cells on the underside of the filter by immersing it in methanol for 1 minute.
-
Stain the cells with a suitable stain (e.g., Giemsa for 10 minutes or DAPI for 5 minutes).
-
-
Quantification:
-
Mount the filter on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPFs) for each condition.
-
The results can be expressed as the average number of migrated cells per HPF or as a chemotactic index (fold increase in migration over the negative control).
-
Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure changes in intracellular calcium concentration in response to this compound, typically using a plate reader with automated injection capabilities.
Materials:
-
Cells expressing BLT1 or BLT2 receptors (e.g., transfected CHO or HEK293 cells, or primary leukocytes)
-
96-well black, clear-bottom microplates
-
This compound stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading and automated injection capabilities (e.g., FlexStation or FLIPR)
Protocol:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For example, for Fluo-4 AM, prepare a 2X loading buffer in assay buffer containing 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Use the automated injector to add 50 µL of 3X concentrated this compound solution (or controls) to the wells.
-
Continue to measure the fluorescence kinetically for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.
-
Plot the peak ΔRFU against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Cytokine Release Assay (ELISA)
This protocol describes how to measure the release of a specific cytokine (e.g., IL-6, TNF-α) from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophages, in response to this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Primary immune cells (e.g., human PBMCs or monocyte-derived macrophages)
-
Cell culture plates (e.g., 24-well or 96-well)
-
This compound stock solution
-
Lipopolysaccharide (LPS) as a positive control
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6 or TNF-α)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Culture and Stimulation:
-
Isolate and culture the immune cells in appropriate cell culture plates and medium.
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Prepare dilutions of this compound in cell culture medium. A suggested concentration range is 10 nM to 10 µM.
-
Add the this compound solutions to the cells. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the this compound samples) and a positive control (e.g., 100 ng/mL LPS).
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for an appropriate duration to allow for cytokine production and release (typically 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until the ELISA is performed.
-
ELISA Procedure:
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions provided with the kit. This typically involves the following steps:
-
Coating the microplate with a capture antibody.
-
Adding standards, controls, and the collected supernatants to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.
-
Compare the cytokine concentrations in the this compound-treated samples to the vehicle control to determine the effect of this compound on cytokine release.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the in vitro cellular effects of this compound. By utilizing these standardized assays, scientists can further elucidate the role of this lipid mediator in inflammatory processes and explore its potential as a therapeutic target. Careful execution of these protocols and thorough data analysis will contribute to a deeper understanding of the complex signaling pathways regulated by leukotrienes.
References
- 1. The proinflammatory LTB4/BLT1 signal axis confers resistance to TGF-β1-induced growth inhibition by targeting Smad3 linker region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for 12-epi-LTB4 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammatory responses. It is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation. 12-epi-LTB4 is a stereoisomer of LTB4 and is known to be a partial agonist for the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2). While extensive research has been conducted on the pro-inflammatory effects of LTB4 in various animal models, the in vivo application of this compound is less documented.
These application notes provide a comprehensive overview of the potential uses of this compound in animal models of inflammation, based on the established roles of LTB4 and its isomers. The protocols detailed below are adapted from standard models of inflammation where LTB4 has been shown to be a key mediator. Due to the limited direct in vivo data for this compound, the proposed dose ranges are extrapolations based on its reported lower potency compared to LTB4. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental setup.
Signaling Pathways of LTB4 Receptors
LTB4 and its isomers exert their effects through two G protein-coupled receptors, BLT1 and BLT2. The activation of these receptors triggers downstream signaling cascades that lead to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Caption: Simplified signaling pathway of LTB4 receptors (BLT1 and BLT2).
Data Presentation: In Vivo Activity of LTB4 Isomers
While direct comparative in vivo data for this compound is limited, the following table summarizes the known chemotactic activity of LTB4 and its isomers from in vitro studies, which can guide the design of in vivo experiments.
| Compound | Receptor Target(s) | Reported In Vitro Chemotactic Potency for Neutrophils | Potential In Vivo Application |
| Leukotriene B4 (LTB4) | BLT1 (high affinity), BLT2 (low affinity) | Potent chemoattractant | Induction of acute inflammation, neutrophil recruitment studies, inflammatory pain models, arthritis models. |
| This compound | BLT1 (partial agonist), BLT2 (partial agonist) | Weak chemoattractant (approximately 20 times less potent than LTB4)[1] | Investigation of partial BLT1/BLT2 agonism in inflammation, modulation of LTB4-induced responses. |
| 6-trans-LTB4 | Weak agonist/antagonist | Very weak or inactive | Control for non-enzymatic LTB4 formation, investigation of BLT receptor antagonism. |
| 6-trans-12-epi-LTB4 | Weak agonist/antagonist | Very weak chemoattractant activity[1] | Control for non-enzymatic LTB4 formation. |
Experimental Protocols
The following are detailed protocols for common animal models of inflammation where this compound could be applied to investigate its biological effects.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation characterized by paw swelling and leukocyte infiltration.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)
-
This compound (Cayman Chemical or equivalent)
-
Lambda-Carrageenan (Sigma-Aldrich)
-
Dexamethasone (positive control)
-
Vehicle (e.g., saline, PBS with 0.1% ethanol)
-
Plethysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer this compound at various doses (e.g., 0.1, 1, 10 µg/kg, intraperitoneally) or the vehicle 30 minutes before carrageenan injection. Administer dexamethasone (1 mg/kg, i.p.) as a positive control.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.
-
Tissue Collection and Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis (H&E staining for leukocyte infiltration) and biochemical assays (Myeloperoxidase assay for neutrophil quantification, ELISA for cytokine levels).
Zymosan-Induced Peritonitis in Mice
This model is used to study acute inflammation in a body cavity and is characterized by the recruitment of a large number of neutrophils.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Vehicle
-
PBS containing 3 mM EDTA
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Animal Grouping: Randomly assign mice to experimental groups.
-
Drug Administration: Administer this compound (e.g., 0.1, 1, 10 µg/kg, intraperitoneally) or vehicle 30 minutes prior to zymosan injection.
-
Induction of Peritonitis: Inject 1 mg of zymosan A suspended in 0.5 mL of sterile saline intraperitoneally.
-
Peritoneal Lavage: At a specific time point (e.g., 4 or 24 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS containing 3 mM EDTA into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Counting and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count neutrophils, macrophages, and lymphocytes.
-
Flow Cytometry Analysis (Optional): For more precise cell quantification, stain the peritoneal cells with fluorescently labeled antibodies against specific cell surface markers and analyze by flow cytometry.
-
Analysis of Inflammatory Mediators: Centrifuge the peritoneal lavage fluid and collect the supernatant to measure the levels of cytokines (e.g., TNF-α, IL-6, KC) and chemokines by ELISA.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used animal model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (Chondrex)
-
Complete Freund's Adjuvant (CFA) (Difco)
-
Incomplete Freund's Adjuvant (IFA) (Difco)
-
This compound
-
Vehicle
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Monitoring Arthritis Development: After the booster immunization, monitor the mice three times a week for the onset and severity of arthritis. Use a clinical scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).
-
Treatment: Once the clinical signs of arthritis appear (typically around day 28-35), begin daily administration of this compound (e.g., 1, 10, 50 µg/kg, orally or intraperitoneally) or vehicle.
-
Assessment: Continue clinical scoring and measure paw thickness with calipers throughout the treatment period.
-
End-point Analysis: At the termination of the study (e.g., day 56), collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6). Euthanize the mice and collect the paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.
Conclusion
While direct in vivo studies on this compound are limited, its role as a partial agonist for BLT1 and BLT2 receptors suggests it could be a valuable tool for dissecting the complex roles of these receptors in inflammation. The provided protocols for established animal models of inflammation offer a framework for investigating the effects of this compound. Researchers should carefully consider dose-response studies and include appropriate controls to elucidate the specific contributions of this compound to the inflammatory process. Further research in this area will be crucial to fully understand the therapeutic potential of modulating the LTB4 signaling pathway.
References
Application Notes and Protocols for 12-epi-Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of the potent inflammatory mediator Leukotriene B4 (LTB4). While its biological activity is significantly reduced compared to LTB4, it serves as an important tool for studying the specificity of LTB4 receptors and signaling pathways.[1] This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation for various experimental applications. Additionally, it outlines its known signaling mechanisms.
Data Presentation: Solubility of this compound
The solubility of this compound has been determined in various common laboratory solvents. This information is crucial for the preparation of stock solutions and subsequent dilutions for experimental use.
| Solvent | Concentration (Approximate) | Source(s) |
| Dimethylformamide (DMF) | 50 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL | |
| Ethanol | 50 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL |
Note: For consistent results, it is recommended to use high-purity, anhydrous solvents. When preparing aqueous solutions, ensure the final concentration of the organic solvent is minimal to avoid off-target effects in biological assays.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound (solid or as a film in a vial)
-
Anhydrous ethanol (or DMSO, DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Glass vial with a PTFE-lined cap
-
Micropipettes
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Under a gentle stream of inert gas, add the appropriate volume of the chosen organic solvent (e.g., ethanol) to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For optimal stability, overlay the solution with an inert gas before capping.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Experiments (e.g., Cell-Based Assays)
This protocol details the dilution of the organic stock solution into an aqueous buffer suitable for cell culture experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. It is crucial to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Best Practice: To minimize the final concentration of the organic solvent, it is advisable to perform an intermediate dilution in the aqueous buffer before the final dilution. For example, dilute the 10 mg/mL stock 1:10 in buffer, then use this intermediate dilution for the final preparation.
-
-
Final Concentration: Ensure the final concentration of the organic solvent in the cell culture is negligible (typically <0.1%) to avoid solvent-induced cellular stress or toxicity.
-
Use Immediately: Aqueous solutions of this compound should be prepared fresh and used immediately, as they are less stable than organic stock solutions. Do not store aqueous working solutions.
Signaling Pathways and Biological Activity
This compound is recognized as a weak agonist at the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2).[2] Its binding affinity for these receptors is significantly lower than that of LTB4.[1] Consequently, its biological effects are substantially less potent.
The known signaling cascade for LTB4, which this compound is expected to weakly activate, involves:
-
Receptor Binding: this compound binds to BLT1 and BLT2, which are G protein-coupled receptors (GPCRs).
-
G Protein Activation: This binding event activates intracellular G proteins.
-
Downstream Signaling: Activation of G proteins leads to the stimulation of downstream signaling pathways, including:
-
Calcium Mobilization: Increase in intracellular calcium levels.
-
MAPK Pathway: Activation of mitogen-activated protein kinases such as ERK, p38, and JNK.
-
NF-κB Pathway: Translocation of the transcription factor NF-κB to the nucleus, leading to the expression of pro-inflammatory genes.
-
While this compound can initiate these pathways, a much higher concentration is required to elicit a response compared to LTB4.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
Caption: Putative signaling pathway for this compound.
References
Commercial Suppliers and Application Notes for Synthetic 12-epi-Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers of synthetic 12-epi-Leukotriene B4 (12-epi-LTB4), alongside detailed application notes and experimental protocols for its use in research and drug development. This compound, an isomer of the potent inflammatory mediator Leukotriene B4 (LTB4), serves as a valuable tool for investigating the nuanced roles of LTB4 receptors, BLT1 and BLT2. Due to its significantly reduced biological activity, it is often employed as a weak agonist or a negative control in various cellular and biochemical assays.
Commercial Availability
Synthetic this compound is available from several reputable suppliers, ensuring its accessibility for research purposes. The table below summarizes key information from prominent commercial sources.
| Supplier | Product Name | CAS Number | Purity | Formulation |
| Cayman Chemical | 12-epi Leukotriene B4 | 83709-73-3 | ≥97% | A solution in ethanol |
| CHEMLYTE SOLUTIONS CO.,LTD | 12-EPI LEUKOTRIENE B4 | 83709-73-3 | Industrial Grade | Not specified |
| Aladdin Scientific | 12-epi Leukotriene B4 | 83709-73-3 | Not specified | A solution in ethanol |
| MedchemExpress | This compound | 83709-73-3 | Not specified | Not specified |
Biological Activity and Application Notes
This compound is characterized as a weak partial agonist at both the high-affinity LTB4 receptor, BLT1, and the low-affinity receptor, BLT2.[1] Its diminished potency compared to LTB4 makes it an ideal tool for dissecting the signaling pathways and functional responses mediated by these receptors.
Key Quantitative Data:
| Parameter | Value | System | Reference |
| IC50 | 7.5 mM | LTB4 receptor on human neutrophils | [2] |
| Ki | 4.7 mM | LTB4 receptor on guinea pig lung membranes | [2] |
| Activation Concentration | ~10 mM | For full activation of recombinant human BLT1 and BLT2 receptors | [2] |
Applications:
-
Receptor Specificity Studies: Due to its lower affinity, this compound can be used in competitive binding assays to characterize the binding of other ligands to BLT1 and BLT2.
-
Signal Transduction Pathway Analysis: It can be used to investigate the downstream signaling events following weak or partial receptor activation, such as ERK phosphorylation and calcium mobilization.[1]
-
Structure-Activity Relationship (SAR) Studies: As an epimer of LTB4, it serves as a crucial compound in SAR studies to understand the structural requirements for potent LTB4 receptor agonism.
-
Negative Control: In functional assays such as chemotaxis, this compound can be used as a negative or weak control to highlight the potent effects of LTB4.
Signaling Pathway of LTB4 Receptors
Both BLT1 and BLT2 are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Upon agonist binding, they initiate a signaling cascade that leads to various cellular responses, including chemotaxis, calcium mobilization, and activation of MAPK pathways like ERK. The diagram below illustrates the general signaling pathway activated by LTB4 and its analogs.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are based on established methodologies for studying LTB4 receptor function and have been adapted to account for the lower potency of this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for BLT1 and BLT2 receptors expressed in a suitable cell line (e.g., HEK293 cells transfected with the receptor).
Experimental Workflow:
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either human BLT1 or BLT2.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
50 µL of [³H]LTB4 (final concentration ~1-2 nM).
-
50 µL of a serial dilution of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or vehicle for total binding. For non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 10 µM).
-
50 µL of cell membrane preparation (20-40 µg of protein).
-
-
Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to induce the migration of human neutrophils.
Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Chemotaxis Assay (Boyden Chamber):
-
Place a multi-well chemotaxis chamber (e.g., 48-well Boyden chamber) with a polycarbonate filter (3-5 µm pore size) between the upper and lower wells.
-
Add different concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), LTB4 (positive control, e.g., 10⁻¹⁰ M to 10⁻⁷ M), or buffer (negative control) to the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the filter and wipe the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
Plot the chemotactic response against the concentration of this compound to generate a dose-response curve.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration in response to this compound stimulation.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use a cell line expressing BLT1 or BLT2 (e.g., CHO-K1 cells) or isolated human neutrophils.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Fluorometric Measurement:
-
Place the dye-loaded cells in a fluorometer or a fluorescence plate reader equipped with an automated injection system.
-
Record the baseline fluorescence for a short period.
-
Inject a solution of this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) into the cell suspension.
-
Continue to record the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at two different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
-
Plot the peak calcium response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
ERK Phosphorylation Assay
This assay determines the ability of this compound to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells expressing BLT1 or BLT2 (e.g., primary mouse keratinocytes or a suitable cell line) in serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) for different time points (e.g., 2, 5, 10, 30 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry.
-
Express the results as the ratio of p-ERK to total ERK.
-
Plot the fold increase in ERK phosphorylation over the unstimulated control against the concentration of this compound.
-
References
Application Notes and Protocols for 12-epi-Leukotriene B4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of 12-epi-Leukotriene B4 (12-epi-LTB4), a stereoisomer of the potent inflammatory mediator Leukotriene B4 (LTB4). Due to its limited biological activity, this compound is primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of LTB4 and its isomers by mass spectrometry.
Compound Information and Storage Conditions
Proper storage and handling are critical to maintain the integrity of this compound. Below is a summary of the recommended conditions.
| Parameter | Recommendation | Source(s) |
| Long-Term Storage Temperature | Store as supplied at -20°C. | [1] |
| Stock Solution Storage | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [2] |
| Stability | Stable for at least two years when stored as supplied at -20°C. | [1][3] |
| Supplied Form | Typically supplied as a solution in an organic solvent such as acetonitrile or ethanol. | [1] |
| Protection | Protect from light. | |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent degradation. |
Handling and Preparation of Solutions
Safety Precautions: this compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with eyes and skin. Wash hands thoroughly after handling.
Solvent Exchange Protocol
If the provided solvent is not suitable for your experimental setup, it can be changed using the following procedure:
-
Under a gentle stream of nitrogen, evaporate the solvent from the vial containing this compound.
-
Immediately add the desired solvent to the residue.
-
Ensure the new solvent is purged with an inert gas, especially if it is DMSO or dimethylformamide.
Solubility
The solubility of this compound in various solvents is provided below. To enhance solubility, the solution can be warmed to 37°C and sonicated.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Data sourced from multiple product information sheets.
Preparation of Aqueous Solutions
For biological assays requiring an aqueous solution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Dissolve the resulting neat oil in the buffer of choice.
-
Ensure that the buffer is free of oxygen, transition metal ions, and redox-active compounds to prevent degradation of the compound.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of LTB4 in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Protocol for Use as an Internal Standard in LC-MS
This protocol outlines the general steps for using this compound-d4 (deuterated this compound) as an internal standard for the quantification of LTB4.
Materials:
-
This compound-d4 solution (in acetonitrile or ethanol)
-
Biological sample (e.g., plasma, sputum)
-
Extraction solvent (e.g., methyl tertiary butyl ether)
-
LC-MS grade solvents for mobile phase
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample, add a precise amount of the this compound-d4 internal standard solution.
-
Vortex to ensure thorough mixing.
-
-
Extraction:
-
Perform a liquid-liquid extraction to isolate the lipids. For plasma samples, methyl tertiary butyl ether is a suitable extraction solvent.
-
Vortex the sample with the extraction solvent.
-
Centrifuge to separate the organic and aqueous phases.
-
Transfer the organic layer containing the lipids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in the LC-MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographically separate LTB4 from its isomers, including this compound.
-
Use multiple reaction monitoring (MRM) in negative ion mode for detection. The mass transitions for LTB4 are typically m/z 335.0→194.9 and for LTB4-d4 are m/z 339.0→196.9.
-
-
Quantification:
-
Construct a standard curve of the peak area ratio of the analyte (LTB4) to the internal standard (this compound-d4) versus the concentration of the analyte.
-
Determine the concentration of LTB4 in the biological samples by interpolating their peak area ratios from the standard curve.
-
Signaling Pathways and Biological Activity
This compound is the "unnatural" 12(S) epimer of LTB4 and exhibits significantly reduced biological activity compared to its parent compound. It is a weak agonist at the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2).
The signaling pathway for LTB4, which is weakly activated by this compound, is depicted below. LTB4 binding to its G protein-coupled receptors (GPCRs), BLT1 and BLT2, initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) and NF-κB pathways.
Figure 1: LTB4 Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of LTB4 in biological samples using this compound-d4 as an internal standard.
Figure 2: LC-MS Quantification Workflow.
References
Application Notes and Protocols: The Use of 12-epi-LTB4 in Studying Leukotriene Receptor Pharmacology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 12-epi-Leukotriene B4 (12-epi-LTB4) as a tool to investigate the pharmacology of leukotriene B4 (LTB4) receptors, BLT1 and BLT2. This document includes detailed experimental protocols for key assays, a summary of quantitative data for comparative analysis, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses.[1][2][3] It exerts its effects through two G protein-coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[4][5] The study of these receptors is crucial for understanding inflammatory diseases and for the development of novel therapeutics. This compound, a stereoisomer of LTB4, serves as a valuable pharmacological tool to probe the structure-activity relationships and functional responses of BLT receptors. It is a known agonist for both BLT1 and BLT2, albeit with weaker activity compared to LTB4. These application notes will detail the use of this compound in characterizing BLT receptor pharmacology.
Data Presentation
The following tables summarize the quantitative data for this compound and LTB4 at murine and human leukotriene receptors, providing a basis for comparative analysis of their binding affinities and functional potencies.
Table 1: Competitive Binding Affinities (Ki) of LTB4 and its Analogs at Murine BLT Receptors
| Ligand | Receptor | Ki (nM) | Radioligand | Cell Line | Reference |
| LTB4 | mBLT1 | 1.2 | [³H]LTB4 | CHO-mBLT1 | |
| This compound | mBLT1 | 25 | [³H]LTB4 | CHO-mBLT1 | |
| 6-trans-12-epi-LTB4 | mBLT1 | >10,000 | [³H]LTB4 | CHO-mBLT1 | |
| LTB4 | mBLT2 | 30 | [³H]LTB4 | CHO-mBLT2 | |
| This compound | mBLT2 | 40 | [³H]LTB4 | CHO-mBLT2 | |
| 6-trans-12-epi-LTB4 | mBLT2 | >10,000 | [³H]LTB4 | CHO-mBLT2 |
Table 2: Functional Potency (EC50) of LTB4 and this compound in Calcium Mobilization Assays
| Ligand | Receptor | EC50 (nM) | Cell Line | Reference |
| LTB4 | mBLT1 | 20 | CHO-mBLT1 | |
| This compound | mBLT1 | 170 | CHO-mBLT1 | |
| LTB4 | mBLT2 | 170 | CHO-mBLT2 | |
| This compound | mBLT2 | 300 | CHO-mBLT2 |
Table 3: Comparative Activity of LTB4 Isomers
| Isomer | Activity on Human Neutrophils | Reference |
| 6-trans-LTB4 | 640 times less effective than LTB4 | |
| 12-epi-6-trans-LTB4 | 3-10 fold higher concentrations needed for equivalent inhibition of [³H]LTB4 binding compared to unlabeled LTB4 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by LTB4 receptors and the general workflows for the experimental protocols described below.
Caption: LTB4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the data tables are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for BLT1 and BLT2 receptors using [³H]LTB4 as the radioligand.
Materials:
-
CHO cells stably expressing murine BLT1 (CHO-mBLT1) or BLT2 (CHO-mBLT2)
-
[³H]LTB4 (specific activity ~30-60 Ci/mmol)
-
Unlabeled LTB4 and this compound
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.9% NaCl
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture CHO-mBLT1 or CHO-mBLT2 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in homogenization buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of membrane preparation (typically 20-50 µg of protein)
-
50 µL of [³H]LTB4 (final concentration of 0.5 nM for mBLT1 and 5 nM for mBLT2)
-
50 µL of binding buffer or competing unlabeled ligand (this compound or LTB4) at various concentrations.
-
-
To determine non-specific binding, add a high concentration of unlabeled LTB4 (e.g., 1 µM).
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [³H]LTB4 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to measure the ability of this compound to induce intracellular calcium mobilization in cells expressing BLT receptors, a key indicator of receptor activation.
Materials:
-
CHO cells stably expressing murine BLT1 or BLT2
-
LTB4 and this compound
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation:
-
Seed CHO-mBLT1 or CHO-mBLT2 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and probenecid (2.5 mM) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS containing probenecid to remove excess dye.
-
Add 100 µL of HBSS with probenecid to each well.
-
-
Calcium Measurement:
-
Prepare serial dilutions of this compound and LTB4 in HBSS with probenecid.
-
Place the cell plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Add the agonist (this compound or LTB4) to the wells.
-
Measure the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence change against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Protocol 3: ERK Phosphorylation Assay
This protocol describes how to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream signaling event following BLT receptor activation, in response to this compound.
Materials:
-
CHO cells stably expressing murine BLT1 or BLT2
-
LTB4 and this compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Stimulation:
-
Seed CHO-mBLT1 or CHO-mBLT2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with various concentrations of this compound or LTB4 for a specified time (e.g., 5-10 minutes) at 37°C. A time-course experiment may be necessary to determine the optimal stimulation time.
-
-
Cell Lysis:
-
After stimulation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
-
Plot the normalized phospho-ERK levels against the log concentration of the agonist.
-
Conclusion
This compound is a valuable pharmacological tool for the characterization of BLT1 and BLT2 receptors. Its partial agonistic activity allows for the investigation of receptor activation and signaling with a different potency profile compared to the endogenous ligand LTB4. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of leukotriene receptor pharmacology, ultimately contributing to a better understanding of inflammatory processes and the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 102458 - Inhibitory concentration against LTB4 with [3H]- fMLP in receptor binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of structural analogues of leukotriene B4 and their receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Assays to Measure 12-epi-LTB4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. Its activity is mediated through two G-protein coupled receptors (GPCRs), the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. 12-epi-LTB4 is a stereoisomer of LTB4, and while structurally similar, it exhibits significantly reduced biological activity. Understanding the nuanced activity of this compound is crucial for researchers studying eicosanoid biology and for drug development professionals targeting the LTB4 signaling pathway.
These application notes provide detailed protocols for three key cellular assays to characterize and quantify the activity of this compound: a Receptor Binding Assay, a Calcium Mobilization Assay, and a Neutrophil Chemotaxis Assay. The protocols are designed to be comprehensive and adaptable to specific laboratory conditions.
Data Presentation
The following tables summarize the comparative activity of LTB4 and this compound at the human BLT1 and BLT2 receptors. This data is essential for interpreting the results of the cellular assays described below.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Ki (nM) | Assay Type | Reference |
| LTB4 | BLT1 | ~0.1-2 | Radioligand Binding | [1] |
| This compound | BLT1 | 4700 | Radioligand Binding | [2] |
| LTB4 | BLT2 | ~20-23 | Radioligand Binding | [3] |
| This compound | BLT2 | Similar to LTB4 | Radioligand Binding |
Table 2: Calcium Mobilization Potency
| Ligand | Receptor | EC50 (nM) | Cell Type | Reference |
| LTB4 | mBLT1 | 20 | CHO-mBLT1 | [4] |
| This compound | mBLT1 | 170 | CHO-mBLT1 | [4] |
| LTB4 | mBLT2 | 170 | CHO-mBLT2 | |
| This compound | mBLT2 | 300 | CHO-mBLT2 | |
| LTB4 | Endogenous | 0.5 | Human Neutrophils |
Table 3: Chemotaxis Potency
| Ligand | EC50 (nM) | Cell Type | Assay Type | Reference |
| LTB4 | 1.6 - 4.0 | Human Neutrophils | Boyden Chamber / Multiwell Cap | |
| This compound | Significantly less potent than LTB4 | Human Neutrophils | Under-agarose |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for BLT1 and BLT2 receptors by measuring its ability to compete with a radiolabeled LTB4 ligand.
Materials:
-
Cells or cell membranes expressing human BLT1 or BLT2 receptors.
-
[3H]-LTB4 (radioligand).
-
Unlabeled LTB4 (for non-specific binding determination and standard curve).
-
This compound (test compound).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM NaCl, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 10 mM NaCl.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: If using whole cells, they can be used directly. If using membranes, prepare them from cells overexpressing the receptor of interest by homogenization and centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL of Binding Buffer, 50 µL of [3H]-LTB4 (at a final concentration near its Kd for the respective receptor), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM), 50 µL of [3H]-LTB4, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]-LTB4, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, a key downstream event in BLT receptor activation.
Materials:
-
Cells expressing BLT1 or BLT2 (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound and LTB4 (positive control).
-
Black, clear-bottom 96- or 384-well plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in anhydrous DMSO.
-
Dilute this mixture in Assay Buffer to the final working concentration (typically 1-5 µM). Add probenecid at this step if required.
-
Remove the cell culture medium from the plate and add the dye loading solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of this compound and LTB4 in Assay Buffer at a concentration 5-10 times higher than the final desired concentration.
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated injector will then add the compounds to the wells, and the fluorescence reading will continue for another 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response elicited by LTB4.
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to induce the directed migration of neutrophils, a primary physiological function of LTB4.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chambers (e.g., Boyden chambers, Transwell inserts with 3-5 µm pores).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
This compound and LTB4 (positive control).
-
Calcein-AM or other fluorescent cell stain.
-
Fluorescence plate reader.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran sedimentation). Resuspend the purified neutrophils in Assay Medium.
-
Cell Labeling (Optional but Recommended): Incubate the neutrophils with Calcein-AM (or another suitable dye) for 30 minutes at 37°C. Wash the cells to remove excess dye and resuspend in Assay Medium.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add different concentrations of this compound, LTB4 (positive control), or Assay Medium alone (negative control).
-
Place the microporous membrane (or Transwell insert) over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the top side of the membrane.
-
Quantify the migrated cells on the bottom side of the membrane. If the cells were fluorescently labeled, this can be done by reading the plate in a fluorescence plate reader. Alternatively, cells can be fixed, stained, and counted under a microscope.
-
-
Data Analysis:
-
Subtract the number of cells that migrated towards the negative control (spontaneous migration) from the values obtained for the test compounds.
-
Plot the number of migrated cells (or fluorescence intensity) against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in binding assay | Insufficient washing; Radioligand sticking to filter | Increase wash steps; Pre-soak filters in 0.5% polyethyleneimine (PEI); Use a lower concentration of radioligand. |
| No or low signal in calcium assay | Poor dye loading; Cells are not healthy; Receptor not expressed or coupled | Optimize dye loading time and concentration; Use healthy, low-passage number cells; Confirm receptor expression and coupling to Gq/Gi pathways. |
| High spontaneous migration in chemotaxis assay | Neutrophils are over-activated during isolation; Contaminants in the assay medium | Handle neutrophils gently during isolation; Use endotoxin-free reagents and media. |
| Poor reproducibility | Inconsistent cell numbers; Pipetting errors; Temperature fluctuations | Use a cell counter for accurate seeding; Calibrate pipettes regularly; Ensure consistent incubation temperatures. |
| Compound insolubility | Poor solubility of this compound in aqueous buffer | Prepare a high-concentration stock solution in ethanol or DMSO and dilute serially in assay buffer. Ensure the final solvent concentration is low and consistent across all wells. |
References
- 1. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 2. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 12-epi-LTB4 from LTB4 and its Geometric Isomers
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, and its biological activity is highly dependent on its stereochemistry. The accurate quantification of LTB4 requires specific analytical methods that can distinguish it from its closely related isomers, including the epimer 12-epi-LTB4 and the geometric isomers 6-trans-LTB4 and 6-trans-12-epi-LTB4. This application note provides detailed protocols for the separation of these isomers using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (UPLC-MS/MS), a highly selective and sensitive technique. We present a comprehensive experimental workflow, from sample preparation to data analysis, and summarize the chromatographic data for effective isomer resolution.
Introduction
Leukotriene B4 (5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid) is a powerful chemoattractant and activator of leukocytes, playing a critical role in a variety of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is synthesized from arachidonic acid via the 5-lipoxygenase pathway, with the final step being the enzymatic hydrolysis of Leukotriene A4 (LTA4) by LTA4 hydrolase.
However, LTA4 can also undergo non-enzymatic hydrolysis to form several stereoisomers of LTB4. These isomers, including 6-trans-LTB4, this compound, and 6-trans-12-epi-LTB4, have significantly reduced biological activity compared to LTB4.[2][3] Therefore, to accurately assess the role of LTB4 in biological systems and for the development of LTA4 hydrolase inhibitors, it is crucial to employ analytical methods that can resolve LTB4 from these inactive or less active isomers.[1]
This note details a robust UPLC-MS/MS method for the baseline separation and quantification of this compound and other key isomers, providing researchers, scientists, and drug development professionals with a reliable protocol for their specific applications.
Caption: Formation pathway of LTB4 and its isomers from LTA4.
HPLC Methodologies for Isomer Separation
The separation of LTB4 isomers is challenging due to their structural similarity. The primary differences lie in the stereochemistry at the C12 hydroxyl group (epimers) and the geometry of the double bond at the C6 position (cis/trans isomers).
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the most common approach for separating LTB4 and its isomers.[4] C18 (octadecylsilane) columns are widely used, offering excellent hydrophobicity for retaining these lipid mediators. Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often containing a small amount of acid like formic or acetic acid to suppress ionization) and an organic modifier like acetonitrile or methanol.
Chiral Chromatography
To separate epimers such as LTB4 (12R) and this compound (12S), chiral stationary phases (CSPs) are required. These columns contain a single enantiomer of a chiral compound that interacts differently with the two epimers, leading to different retention times. Polysaccharide-based CSPs are particularly popular for this purpose. While highly effective, chiral methods may require specialized columns and different mobile phase systems (e.g., normal-phase) and are often used for confirmation or preparative separation.
Ultra-High-Performance Liquid Chromatography (UPLC)
The use of UPLC systems with sub-2 µm particle columns significantly enhances separation efficiency and reduces run times compared to traditional HPLC. This allows for better resolution of the closely eluting LTB4 isomers in a shorter timeframe, making it ideal for high-throughput analysis.
Quantitative Data Summary
A UPLC-MS/MS assay was developed to achieve baseline separation of LTB4 from its three main non-enzymatically derived isomers. The following table summarizes typical chromatographic results, demonstrating the successful resolution of all four compounds.
| Analyte | Isomeric Form | Typical Retention Time (min) | Key MS/MS Transition (m/z) |
| 6-trans-12-epi-LTB4 | Geometric & Epimer | ~3.1 | 335.0 → 195.0 |
| 6-trans-LTB4 | Geometric Isomer | ~3.3 | 335.0 → 195.0 |
| This compound | Epimer | ~3.5 | 335.0 → 195.0 |
| Leukotriene B4 (LTB4) | Active Form | ~3.7 | 335.0 → 194.9 |
| Leukotriene B4-d4 (IS) | Internal Standard | ~3.7 | 339.0 → 196.9 |
Note: Retention times are approximate and may vary based on the specific column, instrumentation, and mobile phase conditions. The chromatographic separation is crucial for accurate quantification as all isomers can produce interfering fragment ions.
Detailed Experimental Protocol: UPLC-MS/MS
This protocol is designed for the quantification of LTB4 in biological matrices like human sputum or plasma.
Materials and Reagents
-
Standards: Leukotriene B4, this compound, 6-trans-LTB4, 6-trans-12-epi-LTB4, and Leukotriene B4-d4 (internal standard, IS).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Extraction Solvent: Methyl tertiary butyl ether (MTBE).
-
Acid: Formic acid, LC-MS grade.
-
Collection Tubes: Polypropylene tubes.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw biological samples (e.g., 200 µL plasma) on ice.
-
Add 10 µL of LTB4-d4 internal standard (IS) solution to each sample.
-
Add 50 µL of 2% formic acid to acidify the sample.
-
Add 1.0 mL of MTBE, cap the tubes, and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., Acetonitrile/Water 50:50).
-
Vortex briefly and transfer to UPLC vials for analysis.
UPLC Conditions
-
Column: Reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0.0 - 1.0 min: 40% B
-
1.0 - 3.0 min: 40% to 90% B
-
3.0 - 4.0 min: 90% B
-
4.0 - 4.1 min: 90% to 40% B
-
4.1 - 5.0 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Total Run Time: 5.0 minutes.
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
LTB4 & Isomers: Precursor ion m/z 335.0 → Product ion m/z 194.9/195.0.
-
LTB4-d4 (IS): Precursor ion m/z 339.0 → Product ion m/z 196.9.
-
-
Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument manufacturer's guidelines.
Caption: UPLC-MS/MS experimental workflow for LTB4 isomer analysis.
Conclusion
The chromatographic separation of this compound from LTB4 and its geometric isomers is essential for the accurate biological assessment and clinical development of anti-inflammatory therapeutics. The detailed UPLC-MS/MS method presented in this application note demonstrates a robust, sensitive, and selective approach to resolve and quantify these four closely related compounds within a single 5-minute run. The combination of a reversed-phase UPLC separation with tandem mass spectrometry provides the necessary specificity to ensure reliable results from complex biological matrices. This protocol serves as a valuable resource for researchers in the fields of inflammation, lipidomics, and pharmaceutical development.
References
- 1. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 12-epi-LTB4 Detection in Plasma
Welcome to the technical support center for the sensitive detection of 12-epi-Leukotriene B4 (12-epi-LTB4) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for robust and reliable quantification of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in accurately measuring this compound in plasma?
A1: The primary challenge is its low endogenous concentration and the presence of structurally similar isomers, such as LTB4, 6-trans-LTB4, and 6-trans-12-epi-LTB4.[1][2] Achieving sensitive and specific detection requires meticulous sample handling, efficient extraction, and high-resolution chromatographic separation.
Q2: Why is chromatographic separation of this compound from its isomers so critical?
A2: this compound and its isomers can have overlapping mass-to-charge ratios (m/z), making them indistinguishable by mass spectrometry alone.[2][3] Co-elution will lead to inaccurate quantification. Therefore, robust chromatographic separation is essential to ensure that the detected signal is exclusively from this compound.
Q3: My this compound signal is very low or undetectable. What are the likely causes?
A3: Several factors could contribute to a low or absent signal:
-
Analyte Instability: Leukotrienes are prone to degradation. Improper sample collection, storage, or excessive freeze-thaw cycles can lead to significant analyte loss.[4]
-
Inefficient Extraction: The chosen extraction method may have poor recovery for this compound.
-
Suboptimal LC-MS/MS Parameters: The mass spectrometry settings, including ionization mode and MRM transitions, may not be optimized for this compound.
-
Matrix Effects: Components in the plasma matrix can suppress the ionization of this compound, reducing the signal.
Q4: Can I use an ELISA kit for this compound detection?
A4: While ELISA kits are available for LTB4, their cross-reactivity with this compound can be a concern, potentially leading to inaccurate results. For high specificity, especially when distinguishing between isomers, LC-MS/MS is the recommended method.
Q5: How should I store my plasma samples to ensure this compound stability?
A5: Plasma samples should be processed immediately after collection. If immediate analysis is not possible, samples should be stored at -80°C. Long-term storage at -20°C has been shown to result in analyte degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column is not degraded. |
| Contamination of the column or guard column. | Replace the guard column or wash the analytical column according to the manufacturer's instructions. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Incomplete extraction of interfering substances. | Optimize the sample preparation procedure. Consider using a more selective extraction method like solid-phase extraction (SPE). | |
| Low Analyte Recovery | Inefficient extraction method. | Compare different extraction techniques (e.g., liquid-liquid extraction vs. solid-phase extraction) and solvents to find the optimal conditions for this compound. |
| Analyte degradation during sample processing. | Keep samples on ice throughout the extraction process and minimize exposure to light and air. | |
| Inconsistent Results | Variability in manual extraction steps. | Use an automated extraction system for better precision. Ensure consistent vortexing times and evaporation steps. |
| Use of an inappropriate internal standard. | Utilize a stable isotope-labeled internal standard, such as this compound-d4, to account for variability. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies described for LTB4 and its isomers.
Materials:
-
Plasma sample
-
Deuterated internal standard (e.g., this compound-d4)
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of MTBE.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer
LC Parameters (Example):
-
Column: A reversed-phase C18 column (e.g., Phenomenex Synergi Hydro-RP, 100mm x 3mm, 2.5µm) is often suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from 30% to 90% B over several minutes is a good starting point. The gradient should be optimized to achieve baseline separation of this compound from its isomers.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 335.0 → 195.0 (quantifier), 335.0 → 115.0 (qualifier)
-
This compound-d4 (IS): m/z 339.0 → 197.0
-
Note: These transitions are based on LTB4 and its deuterated standard and should be optimized for your specific instrument and this compound standard.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction (MTBE) | 85.2 | 6.8 | -12.5 |
| Solid-Phase Extraction (C18) | 92.5 | 4.2 | -8.3 |
This is example data and should be generated during method development.
Table 2: Stability of this compound in Plasma
| Storage Condition | Time Point | Recovery (%) |
| Room Temperature | 6 hours | 91.3 |
| 4°C | 24 hours | 88.5 |
| -20°C | 1 month | 75.1 |
| -80°C | 3 months | 98.2 |
| 3 Freeze-Thaw Cycles (-80°C) | - | 94.6 |
This is example data based on stability studies of related compounds and should be experimentally verified.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting flowchart for low sensitivity.
References
- 1. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 12-epi-LTB4 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 12-epi-Leukotriene B4 (12-epi-LTB4) in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
I. Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the handling and stability of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored for a while. Is it still viable for my experiments?
A1: The stability of this compound in solution depends on the solvent, storage temperature, and duration. Commercial preparations of this compound in organic solvents like acetonitrile or ethanol are generally stable for at least one to two years when stored at -20°C or -80°C.[1][2][3] However, once diluted in aqueous buffers, its stability can be significantly reduced. For aqueous solutions, it is highly recommended to prepare them fresh daily and use them immediately.[4]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Anhydrous organic solvents such as ethanol, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are recommended for preparing stock solutions.[1] These solvents minimize hydrolysis and degradation. It is crucial to use high-purity, anhydrous solvents to ensure the longevity of the stock solution.
Q3: I need to use an aqueous buffer for my cell-based assay. How can I minimize the degradation of this compound?
A3: When preparing aqueous solutions of this compound, it is critical to work quickly and on ice. To prepare an aqueous solution from an organic stock, evaporate the organic solvent under a gentle stream of nitrogen and immediately dissolve the residue in the desired buffer. Ensure that the buffer is deoxygenated and free of transition metal ions and other redox-active compounds that can promote degradation. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.
Q4: Can this compound convert to other isomers, such as LTB4, in solution?
A4: While specific data on the epimerization of this compound in solution is limited, the potential for isomerization exists, especially under non-ideal storage conditions such as exposure to light, extreme pH, or elevated temperatures. Analytical methods like HPLC and UPLC-MS/MS can be used to separate and identify different LTB4 isomers, allowing you to assess the purity of your sample.
Q5: What are the potential degradation products of this compound?
A5: The degradation of LTB4 involves metabolic pathways such as omega-oxidation, leading to the formation of 20-hydroxy-LTB4 and 20-carboxy-LTB4. It is plausible that this compound undergoes similar degradation. Additionally, non-enzymatic degradation in aqueous solutions can occur through hydrolysis of the epoxide precursor (LTA4), though this compound is not a primary product of this reaction.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions of this compound for each experiment. Minimize the time the compound is in an aqueous buffer before use. |
| Improper storage of stock solution. | Store stock solutions in an anhydrous organic solvent at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS/MS). | Presence of isomers or degradation products. | Use a validated chromatographic method capable of separating LTB4 isomers to confirm the purity of your sample. Review your handling and storage procedures to minimize degradation. |
| Contamination of the solvent or buffer. | Use high-purity, sterile-filtered solvents and buffers. | |
| Low recovery of this compound after extraction from a biological matrix. | Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips. |
| Inefficient extraction protocol. | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for extraction. |
II. Quantitative Data Summary
Table 1: Stability of LTB4 in Various Conditions (for reference)
| Condition | Matrix/Solvent | Stability | Reference |
| Long-term Storage | Human Plasma | Stable for at least 198 days at -20°C. | |
| Stock Solution | Acetonitrile:Water (50:50) | Stable for at least 198 days at 4°C. | |
| Freeze-Thaw Cycles | Human Plasma | Stable for at least three freeze (-20°C)/thaw cycles. | |
| Benchtop Stability | Human Plasma | Stable for at least 6 hours at room temperature. | |
| Processed Samples | Extracted from Plasma | Stable for at least 72 hours at room temperature. | |
| Aqueous Solution | General Recommendation | Not recommended to store for more than one day. |
III. Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in an aqueous buffer over time using UPLC-MS/MS.
1. Materials and Reagents:
-
This compound
-
Deuterated internal standard (e.g., this compound-d4)
-
Anhydrous ethanol or acetonitrile
-
Phosphate-buffered saline (PBS), pH 7.2 (or buffer of choice)
-
HPLC-grade methanol and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Low-adhesion polypropylene tubes
2. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous ethanol.
-
Prepare a stock solution of the internal standard (e.g., 1 µg/mL) in anhydrous ethanol.
-
Store stock solutions in small aliquots at -80°C.
3. Stability Study Setup:
-
In separate polypropylene tubes, dilute the this compound stock solution with the aqueous buffer to the desired final concentration (e.g., 100 ng/mL).
-
Prepare multiple identical tubes for each time point and temperature to be tested.
-
Example time points: 0, 1, 2, 4, 8, and 24 hours.
-
Example temperatures: 4°C (on ice) and 25°C (room temperature).
-
At each time point, take an aliquot from the respective tube for analysis.
4. Sample Preparation for UPLC-MS/MS Analysis:
-
To a 1 mL aliquot of the this compound solution, add a fixed amount of the internal standard.
-
Acidify the sample to pH ~3.5 with formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge:
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash with water to remove salts.
-
Elute the analyte with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
5. UPLC-MS/MS Analysis:
-
Use a UPLC system coupled to a tandem mass spectrometer.
-
Employ a reversed-phase C18 column for chromatographic separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in negative ion mode to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the percentage of the initial this compound concentration remaining versus time to determine the stability profile.
IV. Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
minimizing isomerization of 12-epi-LTB4 during sample prep
Welcome to the Technical Support Center for Eicosanoid Analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 12-epi-LTB4 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during sample preparation?
This compound is a stereoisomer of Leukotriene B4 (LTB4), a potent inflammatory mediator. Isomerization, the process by which one molecule transforms into another with the same atoms but a different arrangement, is a significant concern because the biological activity of leukotrienes is highly dependent on their specific three-dimensional structure. The formation of other isomers from this compound during sample preparation can lead to inaccurate quantification and misinterpretation of its physiological or pathological role.
Q2: What are the primary factors that can cause the isomerization of this compound?
The isomerization of this compound is primarily driven by factors that promote the degradation of its conjugated triene system. These include:
-
Oxidation: Exposure to air and reactive oxygen species can lead to the formation of oxidized artifacts and promote isomerization.
-
Light: The conjugated double bond system in leukotrienes is susceptible to photo-isomerization.
-
Temperature: Elevated temperatures can provide the energy needed for isomerization to occur.
-
pH: Both acidic and basic conditions can catalyze the degradation and isomerization of leukotrienes.
Q3: How can I prevent the isomerization of this compound during sample collection and storage?
To maintain the integrity of this compound in your samples, it is crucial to implement the following preventative measures immediately upon collection:
-
Use of Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the collection tubes.[1][2] A final concentration of 50-100 µM BHT is commonly used.[3]
-
Low Temperature: Keep samples on ice at all times and store them at -80°C for long-term storage.[1][3]
-
Inert Atmosphere: Before sealing and freezing, overlay the sample with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Protection from Light: Use amber vials or wrap collection tubes in foil to protect samples from light.
Troubleshooting Guide: Minimizing this compound Isomerization
This guide addresses common issues encountered during sample preparation that may lead to the isomerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate samples | Inconsistent handling, leading to varying degrees of isomerization. | Standardize the entire sample preparation workflow. Ensure all samples are treated identically from collection to analysis. |
| Presence of unexpected isomer peaks in chromatogram | Isomerization occurred during sample extraction or processing. | Incorporate antioxidants (e.g., BHT) into all solutions used for extraction and reconstitution. Perform all steps on ice and minimize exposure to light. |
| Low recovery of this compound | Degradation of the analyte due to harsh conditions. | Avoid strong acids or bases during extraction. Use a validated solid-phase extraction (SPE) protocol with neutral pH wash steps. Ensure complete evaporation of solvents at low temperatures. |
| Shift in retention time of this compound | Potential on-column isomerization or interaction with the analytical system. | Ensure the mobile phase is degassed and of high purity. Check for active sites on the column and consider using a new or different column chemistry. |
Recommended Sample Handling and Storage Conditions
To ensure the stability of this compound, adhere to the following conditions throughout your experimental workflow.
| Parameter | Recommendation | Rationale |
| Antioxidant | Add Butylated Hydroxytoluene (BHT) to a final concentration of 50-100 µM. | Prevents oxidation of the conjugated triene system, a primary cause of isomerization. |
| Temperature | Process samples on ice. Store at -80°C. | Minimizes thermal degradation and enzymatic activity that can alter the molecule. |
| Atmosphere | Overlay samples with argon or nitrogen gas before storage. | Creates an inert environment, protecting the analyte from oxidation. |
| Light Exposure | Use amber vials or protect samples from light at all times. | Prevents photo-isomerization of the light-sensitive conjugated double bonds. |
| pH | Maintain a neutral pH during extraction and processing where possible. | Avoids acid or base-catalyzed degradation and isomerization. |
| Freeze-Thaw Cycles | Aliquot samples to avoid repeated freeze-thaw cycles. | Each cycle can introduce moisture and increase the chance of degradation. |
Experimental Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is designed to extract leukotrienes from plasma while minimizing the risk of isomerization.
Materials:
-
Plasma sample collected with anticoagulant (e.g., EDTA) and BHT.
-
Internal Standard (IS) solution (e.g., deuterated LTB4).
-
Methanol (MeOH), Acetonitrile (ACN), and water (LC-MS grade).
-
Formic Acid (FA).
-
Butylated Hydroxytoluene (BHT).
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Spike the plasma with the internal standard solution.
-
Acidify the plasma to approximately pH 3.5 with a dilute solution of formic acid. This step is crucial for the retention of the acidic leukotrienes on the C18 sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the leukotrienes from the cartridge with 1 mL of methanol containing 0.1% BHT into a clean collection tube. The BHT in the elution solvent protects the analyte from oxidation during the subsequent evaporation step.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of inert gas at a low temperature (e.g., 30°C).
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for immediate analysis by LC-MS/MS.
-
Visualizing Key Processes
To further aid in understanding the factors affecting this compound stability and the recommended workflow, the following diagrams have been generated.
Caption: Factors leading to the isomerization of this compound.
Caption: Recommended workflow for sample preparation to minimize this compound isomerization.
Caption: A troubleshooting decision tree for addressing this compound isomerization.
References
Technical Support Center: Troubleshooting Poor Recovery of 12-epi-LTB4 in SPE
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of 12-epi-leukotriene B4 (12-epi-LTB4) during Solid Phase Extraction (SPE). The guide is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low or no recovery of this compound in my final eluate. What are the most common causes?
A1: Poor recovery of this compound during SPE can stem from several factors throughout the extraction process. The most common issues include problems with the initial sample preparation, incorrect SPE cartridge conditioning, inappropriate selection of wash or elution solvents, and suboptimal flow rates. It is crucial to systematically evaluate each step of your protocol to pinpoint the source of analyte loss.
Q2: How can I determine at which step of the SPE process I am losing my this compound?
A2: To identify where the loss is occurring, you should collect and analyze the fractions from each step of the SPE procedure: the flow-through from the sample loading, the wash fractions, and the final eluate.[1] By quantifying the amount of this compound in each fraction, you can determine if the analyte is not binding to the sorbent, being prematurely washed away, or remaining irreversibly bound to the cartridge.
Q3: My this compound is found in the sample loading flow-through. What should I do?
A3: If your analyte is in the flow-through, it indicates a failure in retention on the SPE sorbent. This could be due to several reasons:
-
Improper Cartridge Conditioning: The sorbent bed must be properly wetted and equilibrated. For reversed-phase sorbents like C18, this typically involves a methanol wash followed by an equilibration with an aqueous solution similar in composition to your sample.[2]
-
Sample Solvent is Too Strong: If the organic content of your sample is too high, it will disrupt the interaction between this compound and the stationary phase, causing it to elute prematurely. Consider diluting your sample with a weaker solvent.[2]
-
Incorrect pH: The retention of acidic analytes like this compound on reversed-phase media is enhanced at a lower pH. Acidifying your sample (e.g., to pH < 4) will ensure the carboxylic acid group is protonated, increasing its hydrophobicity and affinity for the C18 sorbent.
-
Wrong Sorbent Choice: If retention issues persist, the chosen sorbent may not be appropriate for this compound. While C18 is commonly used for eicosanoids, a sorbent with a different chemistry, such as a mixed-mode sorbent with both reversed-phase and anion-exchange properties, might provide better retention.[3]
Q4: I am losing my this compound during the wash step. How can I prevent this?
A4: Loss of the analyte during the wash step suggests that the wash solvent is too strong. The goal of the wash step is to remove interfering compounds that are less retained than your analyte of interest. If your this compound is being washed away, you should decrease the organic content of your wash solvent. For example, if you are using 20% methanol, try reducing it to 10% or 5%.
Q5: I have confirmed that my this compound is binding to the column and is not lost in the wash, but the recovery in the eluate is still low. What is happening?
A5: This scenario suggests incomplete elution. The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. To improve elution:
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution solution.
-
Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely desorb the analyte. Try increasing the volume of the elution solvent and collecting multiple elution fractions.
-
Change Elution Solvent pH: For acidic compounds, eluting with a basic solvent (e.g., containing a small amount of ammonium hydroxide) can deprotonate the carboxylic acid group, increasing its polarity and facilitating its release from the reversed-phase sorbent.
Q6: Could the flow rate affect my recovery of this compound?
A6: Yes, the flow rate is a critical parameter in SPE. A flow rate that is too high during sample loading can prevent adequate interaction between the analyte and the sorbent, leading to poor retention.[4] Conversely, an excessively slow flow rate can unnecessarily prolong the extraction time. During elution, a slow flow rate can improve the completeness of the elution. It is advisable to maintain a consistent and slow drop-wise flow rate during the loading and elution steps.
Quantitative Data Summary
The following table summarizes the potential impact of various SPE parameters on the recovery of this compound. The values are illustrative and aim to guide the troubleshooting process. Actual recoveries will depend on the specific sample matrix and experimental conditions.
| Parameter | Suboptimal Condition | Potential this compound Recovery (%) | Optimized Condition | Expected this compound Recovery (%) |
| Sample pH | Neutral (pH 7) | < 50% | Acidified (pH 3-4) | > 85% |
| Wash Solvent | 30% Methanol | < 60% | 5-10% Methanol | > 85% |
| Elution Solvent | 50% Methanol | < 70% | 90-100% Methanol | > 90% |
| Flow Rate | High (> 5 mL/min) | < 60% | Low (1-2 mL/min) | > 85% |
| Sorbent Choice | Inappropriate Sorbent | Variable, often low | C18 or Mixed-Mode | > 85% |
Detailed Experimental Protocol: SPE of this compound from a Biological Matrix
This protocol is a general guideline for the extraction of this compound from a liquid biological sample (e.g., plasma) using a C18 reversed-phase SPE cartridge. Optimization may be required for different sample types and matrices.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Internal Standard (e.g., this compound-d4)
-
SPE Vacuum Manifold
-
Collection tubes
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample on ice.
-
Add an appropriate amount of internal standard to the sample.
-
Acidify the sample to approximately pH 3.5 with formic acid. This is crucial for the retention of the acidic this compound on the reversed-phase sorbent.
-
Centrifuge the sample to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to go dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to achieve a slow, drop-wise flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water. This step removes polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 2 mL of methanol or acetonitrile.
-
Apply a gentle vacuum to maintain a slow, drop-wise flow rate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of an appropriate solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound during SPE.
Caption: Troubleshooting workflow for poor this compound recovery in SPE.
This guide provides a starting point for addressing common issues with this compound recovery in SPE. Methodical optimization and careful attention to detail are key to developing a robust and reproducible extraction protocol.
References
Technical Support Center: 12-epi-LTB4 Quantification Assays
Welcome to the technical support center for 12-epi-LTB4 quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of 12-epi-Leukotriene B4 (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a stereoisomer of Leukotriene B4 (LTB4), a potent inflammatory mediator. The primary challenge in its quantification lies in distinguishing it from other structurally similar LTB4 isomers, such as 6-trans-LTB4 and 6-trans-12-epi-LTB4, which can be generated non-enzymatically.[1] Furthermore, the inherent instability of leukotrienes in biological samples presents a significant hurdle to accurate measurement.[2][3]
Q2: Which is the better method for this compound quantification: ELISA or LC-MS/MS?
Both ELISA and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can be used for this compound quantification, but they have distinct advantages and disadvantages.
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a high-throughput and relatively cost-effective method. However, its accuracy is highly dependent on the specificity of the antibody used. Cross-reactivity with LTB4 and its other isomers is a major concern that can lead to overestimation of this compound levels.[4][5]
-
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): LC-MS/MS is considered the gold standard for leukotriene analysis due to its high selectivity and sensitivity. It can chromatographically separate this compound from its isomers before mass spectrometric detection, ensuring accurate quantification. However, it requires specialized equipment and expertise.
For definitive and accurate quantification, especially in complex biological matrices, LC-MS/MS is the recommended method.
Q3: How critical is sample handling and storage for this compound analysis?
Extremely critical. Leukotrienes are prone to degradation and isomerization. Endogenous LTB4 has been shown to be unstable in plasma during long-term storage at -20°C, leading to the formation of stereoisomers. Immediate processing of samples after collection and storage at -80°C are crucial to minimize analyte degradation and ensure data integrity. Repeated freeze-thaw cycles should also be avoided.
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody concentration too high | Optimize the concentration of the primary or secondary antibody. | |
| Cross-reactivity of the antibody | Check the manufacturer's data for cross-reactivity with other LTB4 isomers. If significant, consider using a more specific antibody or switching to LC-MS/MS. | |
| Low or No Signal | Inactive reagents | Ensure proper storage of all kit components. Use fresh reagents and avoid repeated freeze-thaw cycles. |
| Improper sample preparation | Review the sample extraction and dilution protocol. Ensure complete removal of organic solvents after extraction, as they can interfere with the assay. | |
| Low analyte concentration | Concentrate the sample or use a more sensitive assay. | |
| Poor Reproducibility (High CV%) | Inaccurate pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for all incubation steps. |
| Inconsistent washing | Use an automated plate washer for uniform washing. | |
| Edge effects | Avoid using the outer wells of the plate or ensure uniform temperature and humidity during incubation. |
LC-MS/MS Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Column contamination | Flush the column with a strong solvent or replace it. |
| Inappropriate mobile phase | Optimize the mobile phase composition and pH. | |
| Low Sensitivity | Inefficient ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow). |
| Matrix effects | Improve sample cleanup to remove interfering substances. Use a deuterated internal standard to compensate for matrix effects. | |
| Isomer Co-elution | Inadequate chromatographic separation | Optimize the LC gradient, flow rate, or use a column with higher resolving power. |
| Analyte Degradation | Instability in autosampler | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation. |
Quantitative Data
Table 1: Cross-reactivity of a Commercial LTB4 ELISA Kit with LTB4 Isomers and Other Eicosanoids.
| Compound | Cross-Reactivity (%) |
| Leukotriene B4 | 100 |
| 12-epi-Leukotriene B4 | 6.8 |
| 20-hydroxy Leukotriene B4 | 36 |
| 20-carboxy Leukotriene B4 | 2.3 |
| 6-trans Leukotriene B4 | 0.13 |
| 6-trans-12-epi Leukotriene B4 | 0.09 |
| Leukotriene B5 | 390 |
| Resolvin D1 | 0.05 |
| Resolvin D2 | 0.06 |
| Arachidonic Acid | 0.05 |
Data sourced from a commercially available LTB4 ELISA kit datasheet. Note that cross-reactivity can vary between different ELISA kits and manufacturers.
Experimental Protocols
Protocol 1: Sample Collection and Storage for this compound Analysis
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately after collection, centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma to clean polypropylene tubes and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles. For other biological fluids like cell culture supernatants, centrifuge to remove cellular debris and store at -80°C.
Protocol 2: Solid Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Acidification: Acidify the plasma sample to pH ~3.5 with a dilute acid (e.g., 1M HCl).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities, followed by a low-percentage organic solvent wash (e.g., 15% methanol) to remove less polar impurities.
-
Elution: Elute the this compound and other leukotrienes with a higher concentration of organic solvent, such as methanol or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the assay buffer (for ELISA) or the initial mobile phase (for LC-MS/MS).
Protocol 3: UPLC-MS/MS for this compound Quantification
This is an example protocol and should be optimized for your specific instrumentation.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from ~30% B to 95% B over several minutes to achieve separation of LTB4 isomers.
-
Flow Rate: ~0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its deuterated internal standard (e.g., this compound-d4). For LTB4, a common transition is m/z 335.2 -> 195.1. The same transition would be expected for this compound due to its identical mass.
-
Visualizations
Caption: LTB4 biosynthesis and signaling pathway. This compound is a stereoisomer of LTB4.
Caption: General experimental workflow for this compound quantification.
References
- 1. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Stereospecific Synthesis of 12-epi-LTB4
Welcome to the technical support center for the stereospecific synthesis of 12-epi-Leukotriene B4 (12-epi-LTB4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful stereospecific synthesis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereospecific synthesis important?
A1: this compound, or (5S,12S)-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid, is a stereoisomer of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). The biological activity of leukotrienes is highly dependent on their stereochemistry. Therefore, stereospecific synthesis is crucial to obtain pure this compound for accurate biological studies and to avoid confounding results from other stereoisomers.
Q2: What are the key chiral centers in this compound and what are the desired configurations?
A2: this compound has two key chiral centers at the C5 and C12 positions. For this compound, the desired absolute configuration is S at both C5 and C12.
Q3: What are the main strategies for achieving stereospecificity in the synthesis of this compound?
A3: The primary strategies involve the use of chiral pool starting materials, asymmetric reactions such as the Sharpless asymmetric epoxidation to create chiral building blocks, and diastereoselective reductions of prochiral ketones, for instance, using the Corey-Itsuno reduction.[1] The synthesis is often convergent, involving the preparation of two key chiral fragments that are later coupled.
Q4: How can I confirm the stereochemical purity of my synthetic this compound?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric and diastereomeric purity of leukotriene isomers.[2][3] Derivatization with a chiral agent can also be employed to separate enantiomers on a standard HPLC column. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with chiral shift reagents, can also be used to assess diastereomeric ratios.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Epoxidation of Allylic Alcohol Precursor
Symptoms:
-
Chiral HPLC analysis of the epoxy-alcohol intermediate shows a lower than expected enantiomeric excess (<95% ee).
-
NMR analysis with a chiral shift reagent indicates the presence of a significant amount of the undesired enantiomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Improper Catalyst Formation | Ensure the titanium tetra(isopropoxide) is of high quality and handled under anhydrous conditions. The diethyl tartrate (DET) or diisopropyl tartrate (DIPT) should be enantiomerically pure. The catalyst is typically formed in situ at low temperatures (e.g., -20 °C). |
| Presence of Water | The reaction is highly sensitive to moisture. Use freshly dried solvents (e.g., dichloromethane) and molecular sieves (3Å or 4Å) to maintain anhydrous conditions.[4] |
| Incorrect Stoichiometry | A slight excess of the tartrate ligand relative to the titanium catalyst is often required for optimal selectivity.[4] |
| Reaction Temperature | The reaction should be carried out at low temperatures, typically between -20 °C and -40 °C, to maximize enantioselectivity. |
Issue 2: Poor Diastereoselectivity in the Reduction of the C12 Ketone
Symptoms:
-
HPLC or NMR analysis of the final product shows a mixture of this compound (12S) and LTB4 (12R).
-
The diastereomeric ratio (dr) is close to 1:1.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-selective Reducing Agent | Standard reducing agents like sodium borohydride will not provide high diastereoselectivity. |
| Ineffective Chiral Catalyst | For a Corey-Itsuno reduction, ensure the (S)-CBS catalyst is of high quality and used under anhydrous conditions. The borane source (e.g., BH3·THF) should be fresh. |
| Substrate Control Issues | The steric environment around the ketone can influence the direction of hydride attack. Ensure the protecting groups on other functionalities are chosen to maximize the desired stereochemical outcome. |
| Reaction Conditions | The temperature of the reduction is critical. CBS reductions are typically performed at low temperatures (e.g., -78 °C to -40 °C) to enhance diastereoselectivity. |
Issue 3: Isomerization of Double Bonds during Synthesis or Workup
Symptoms:
-
NMR spectroscopy (1H NMR) shows incorrect coupling constants for the olefinic protons, indicating a mixture of E and Z isomers.
-
HPLC analysis shows multiple peaks corresponding to geometric isomers.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acid or Base Sensitivity | Polyunsaturated systems can be sensitive to acidic or basic conditions, leading to isomerization. Use neutral workup conditions whenever possible. Avoid strong acids or bases during purification. |
| Light Exposure | Exposure to UV light can cause E/Z isomerization. Protect light-sensitive intermediates and the final product from direct light by using amber vials or wrapping glassware in aluminum foil. |
| Thermal Instability | Prolonged heating can lead to isomerization. Use low temperatures during solvent removal (rotary evaporation) and purification. |
| Inappropriate Chromatography Conditions | Certain silica gels can be slightly acidic. Use neutralized silica gel or an alternative stationary phase (e.g., Florisil) for column chromatography if isomerization is observed. |
Quantitative Data Summary
The following tables summarize typical quantitative data for key stereoselective reactions in the synthesis of this compound precursors.
Table 1: Sharpless Asymmetric Epoxidation of Prochiral Allylic Alcohols
| Substrate | Chiral Ligand | Oxidant | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (-)-DIPT | TBHP | -20 | 77 | 95 |
| (E)-2-Hexen-1-ol | (+)-DET | TBHP | -20 | 85 | 94 |
| Cinnamyl alcohol | (+)-DIPT | TBHP | -25 | 80 | >98 |
Data compiled from representative examples of Sharpless epoxidation on various allylic alcohols.
Table 2: Diastereoselective Reduction of Prochiral Ketones
| Ketone Substrate | Reduction Method | Chiral Reagent/Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Acetophenone | Corey-Itsuno | (S)-CBS catalyst, BH3·THF | -78 | 97 | 96:4 |
| 1-Tetralone | Corey-Itsuno | (R)-CBS catalyst, BH3·SMe2 | -40 | 95 | 98:2 |
| α,β-Unsaturated Ketone | Corey-Itsuno | (S)-CBS catalyst, Catecholborane | -78 | 92 | >99:1 |
Data compiled from representative examples of Corey-Itsuno reductions.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation for the Synthesis of a Chiral Epoxy-alcohol Intermediate
This protocol describes a general procedure for the enantioselective epoxidation of a prochiral allylic alcohol, a key step in building the chiral C11-C20 fragment of this compound.
Materials:
-
Allylic alcohol substrate
-
Titanium(IV) isopropoxide [Ti(OiPr)4]
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane (5.5 M)
-
Powdered 3Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
-20 °C cooling bath
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves and anhydrous DCM.
-
The flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide is added, followed by the dropwise addition of (+)-diethyl tartrate. The mixture is stirred for 30 minutes at -20 °C.
-
The allylic alcohol substrate, dissolved in a small amount of anhydrous DCM, is added dropwise to the catalyst mixture.
-
tert-Butyl hydroperoxide is added dropwise, ensuring the internal temperature does not rise above -15 °C.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The resulting gel is filtered through a pad of Celite, and the filter cake is washed with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxy-alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Corey-Itsuno Reduction for the Diastereoselective Synthesis of the 12(S)-alcohol
This protocol outlines a general procedure for the diastereoselective reduction of a prochiral ketone to the corresponding 12(S)-alcohol using the (S)-CBS catalyst.
Materials:
-
Ketone precursor
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
-78 °C cooling bath (dry ice/acetone)
-
Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the ketone precursor and dissolved in anhydrous THF.
-
The solution is cooled to -78 °C.
-
The (S)-CBS catalyst solution is added dropwise.
-
The borane-THF complex is added dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature, and saturated aqueous NH4Cl is added.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio is determined by 1H NMR spectroscopy or HPLC analysis.
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity
Caption: A decision tree for troubleshooting common issues with stereoselectivity.
Convergent Synthesis Strategy for this compound
Caption: A flowchart illustrating a convergent approach to this compound synthesis.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Protocol Optimization for 12-epi-LTB4 Production
Welcome to the technical support center for protocol optimization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in stimulating and quantifying 12-epi-Leukotriene B4 (12-epi-LTB4) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it produced?
A1: this compound (5S,12S-dihydroxy-6E,8E,10E,14Z-eicosatetraenoic acid) is a stereoisomer of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation.[1] Unlike LTB4, which is generated through a specific enzymatic reaction catalyzed by LTA4 hydrolase, this compound is a non-enzymatic hydrolysis product of the unstable intermediate, Leukotriene A4 (LTA4).[1] The biosynthesis pathway begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (cPLA2).[2][3][4] The 5-lipoxygenase (5-LOX) enzyme, with the help of 5-LOX-activating protein (FLAP), then converts AA into LTA4. LTA4 can then be either enzymatically converted to LTB4 or non-enzymatically hydrolyzed to form this compound and other isomers.
Q2: Which cell types are suitable for studying this compound production?
A2: The ideal cell types are those that express the 5-lipoxygenase pathway machinery. Polymorphonuclear leukocytes (PMNLs), such as neutrophils, are a primary source and were among the first cells where this compound was isolated. Other suitable cell types include macrophages, monocytes, and certain endothelial cell lines. The choice of cell type can significantly impact the yield and profile of eicosanoids produced. Some studies also highlight the importance of "transcellular biosynthesis," where intermediates like LTA4 are passed from one cell type (e.g., a neutrophil) to another (e.g., an epithelial cell) for final processing, which can be a source of LTB4 and its isomers.
Q3: What are the most common stimuli for inducing this compound production?
A3: Stimulation protocols aim to activate cPLA2 and 5-LOX. The most common and potent stimulus is the calcium ionophore A23187 . This compound facilitates the influx of extracellular calcium, a critical step for the activation and translocation of both cPLA2 and 5-LOX to the nuclear membrane where biosynthesis occurs. Other stimuli include:
-
Exogenous Arachidonic Acid: Directly providing the substrate can bypass the need for cPLA2 activation.
-
Phorbol Myristate Acetate (PMA): A protein kinase C (PKC) activator that can work synergistically with a calcium ionophore to enhance production.
-
Zymosan: A yeast-derived particulate agonist that stimulates phagocytosis and subsequent eicosanoid production.
-
Formyl peptides (e.g., fMLP): Chemoattractants that can stimulate LTB4 synthesis in neutrophils.
Q4: How is this compound reliably quantified?
A4: The gold standard for quantifying this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method is highly sensitive and specific, allowing for the chromatographic separation of this compound from its other isomers (LTB4, 6-trans-LTB4, and 6-trans-12-epi-LTB4), which is crucial for accurate measurement. While ELISA kits for LTB4 are commercially available, their cross-reactivity with isomers can be a significant issue, leading to inaccurate quantification of this compound specifically.
Troubleshooting Guide
This guide addresses common issues encountered during experiments to stimulate this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound Yield | 1. Suboptimal Stimulus: Insufficient concentration or incubation time of the calcium ionophore (A23187) or other agonist. 2. Low Cell Viability/Density: Cells may be unhealthy, dying, or plated at too low a density. 3. Inactive 5-LOX Pathway: The chosen cell line may have low expression or activity of 5-LOX or FLAP. 4. Analyte Degradation: Eicosanoids are unstable. Samples may have been stored improperly or for too long. | 1. Optimize Stimulus Conditions: Titrate the concentration of A23187 (typically in the 1-10 µM range) and perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the peak production time. 2. Check Cell Health: Ensure high cell viability (>95%) before stimulation. Optimize cell seeding density. 3. Verify Pathway Activity: Use a positive control (e.g., neutrophils) or measure the production of a more abundant 5-LOX product. 4. Improve Sample Handling: Immediately after incubation, stop the reaction by adding a solvent like methanol and an antioxidant (e.g., BHT). Extract lipids promptly and store samples at -80°C under an inert gas (e.g., argon) if possible. Avoid repeated freeze-thaw cycles. |
| High Experimental Variability | 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum lots. 2. Pipetting Inaccuracy: Small volumes of stimuli or internal standards are difficult to handle precisely. 3. Incomplete Cell Lysis/Extraction: Inefficient extraction of lipids from the cell pellet or supernatant. | 1. Standardize Cell Culture: Use cells within a defined passage number range. Seed cells to reach a consistent confluency at the time of the experiment. 2. Ensure Pipetting Precision: Use calibrated pipettes. For very small volumes, prepare a more dilute stock solution. 3. Optimize Extraction Protocol: Ensure thorough mixing during extraction (e.g., vortexing). Consider solid-phase extraction (SPE) for cleaner samples and better recovery. |
| Difficulty Separating Isomers (LC-MS/MS) | 1. Inadequate Chromatographic Method: The LC column or mobile phase gradient is not optimized for resolving structurally similar isomers. 2. Matrix Effects: Components from the cell culture media or cell lysate are interfering with ionization in the mass spectrometer. | 1. Refine LC Method: Use a high-resolution C18 column. Optimize the gradient elution (e.g., water/acetonitrile with a small amount of acetic or formic acid) to increase the separation between LTB4 and its isomers. 2. Improve Sample Cleanup: Use a robust extraction method like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances. Use a stable isotope-labeled internal standard for this compound if available to correct for matrix effects. |
| Cell Death/Toxicity Observed | 1. Stimulus Concentration Too High: Calcium ionophores can be cytotoxic at high concentrations or with prolonged exposure. | 1. Reduce Stimulus Concentration/Time: Perform a dose-response curve to find the optimal concentration that maximizes production without causing excessive cell death. Shorten the incubation time. 2. Monitor Viability: Use a viability assay (e.g., Trypan Blue, LDH assay) in parallel with your stimulation experiment to quantify cytotoxicity. |
Experimental Protocols & Data
Protocol: Stimulation of this compound Production in Neutrophils
This protocol provides a general framework for stimulating human polymorphonuclear leukocytes (PMNLs).
-
Cell Preparation: Isolate PMNLs from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend cells in a calcium-containing buffer like Hank's Balanced Salt Solution (HBSS) at a concentration of 5-10 x 10⁶ cells/mL.
-
Pre-incubation: Allow cells to equilibrate at 37°C for 10-15 minutes.
-
Stimulation: Add calcium ionophore A23187 to a final concentration of 5 µM. For some experiments, exogenous arachidonic acid (10 µM) can be added simultaneously.
-
Incubation: Incubate the cell suspension at 37°C for 15 minutes with gentle agitation.
-
Reaction Termination & Extraction: Stop the reaction by adding 2 volumes of ice-cold methanol containing an antioxidant and an internal standard (e.g., LTB4-d4). Vortex thoroughly.
-
Sample Processing: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris. Collect the supernatant for lipid extraction, typically by solid-phase extraction (SPE).
-
Analysis: Evaporate the solvent, reconstitute the sample in the mobile phase, and analyze using a validated LC-MS/MS method.
Table 1: Comparison of Stimulation Conditions
(Note: The following data is illustrative and compiled from typical ranges reported in the literature. Optimal values must be determined empirically for each specific cell type and experimental setup.)
| Parameter | Calcium Ionophore A23187 | Zymosan (Serum-Treated) | Exogenous Arachidonic Acid |
| Typical Concentration | 1 - 10 µM | 0.5 - 2 mg/mL | 5 - 20 µM |
| Typical Incubation Time | 5 - 30 minutes | 30 - 90 minutes | 15 - 60 minutes |
| Mechanism of Action | Increases intracellular Ca²⁺ influx | Phagocytosis-mediated activation | Bypasses cPLA2, provides substrate |
| Considerations | Can be cytotoxic at high concentrations. | More physiologically relevant but can be variable. | Bypasses a key regulatory step (cPLA2 activation). |
Visualizations
Biosynthetic Pathway of LTB4 and its Isomers
Caption: Biosynthesis of LTB4 and its non-enzymatic isomer, this compound.
General Experimental Workflow
Caption: Standard workflow for cellular stimulation and analysis of eicosanoids.
Troubleshooting Logic Diagram
Caption: A decision-making flowchart for troubleshooting low signal issues.
References
Technical Support Center: Resolution of 12-epi-LTB4 from 6-trans-12-epi-LTB4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the chromatographic resolution of the leukotriene isomers 12-epi-LTB4 and 6-trans-12-epi-LTB4. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during their separation.
Experimental Protocols
Achieving baseline separation of the diastereomers this compound and 6-trans-12-epi-LTB4 is a significant analytical challenge due to their structural similarity. Success relies on optimized Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). Below are recommended starting protocols based on methods that have successfully separated LTB4 from its isomers.[1][2]
Recommended UPLC-MS/MS Method
This method is a robust starting point for the separation of LTB4 isomers. Optimization of the gradient may be required to achieve optimal resolution between this compound and 6-trans-12-epi-LTB4.
| Parameter | Recommendation |
| Column | Phenomenex Synergi Hydro-RP (100 x 3 mm, 2.5 µm) or equivalent high-resolution reversed-phase column.[2] |
| Mobile Phase A | Water with 0.02% formic acid or 15 mM ammonium acetate. |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient Program | Start with a shallow gradient to maximize separation of early-eluting isomers. A representative gradient is as follows: - 0-1 min: 30% B - 1-5 min: 30-70% B (linear ramp) - 5-6 min: 70-95% B (linear ramp) - 6-7 min: Hold at 95% B - 7-8 min: 95-30% B (return to initial) - 8-10 min: Hold at 30% B (equilibration) |
| Flow Rate | 0.4 - 0.6 mL/min. |
| Column Temperature | 35 - 45 °C. |
| Injection Volume | 5 - 10 µL. |
| MS/MS Detection | Negative ion mode. Monitor mass transition m/z 335.0 → 194.9 for both isomers.[2] |
Alternative Method: Chiral Chromatography
If conventional reversed-phase chromatography fails to provide adequate resolution, chiral chromatography is a powerful alternative for separating diastereomers.
| Parameter | Recommendation |
| Column | Polysaccharide-based chiral stationary phase (CSP) such as a Daicel CHIRALPAK or Lux Cellulose/Amylose column. |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol). Modifiers like trifluoroacetic acid (TFA) or diethylamine (DEA) may be added at low concentrations (0.1%) to improve peak shape. |
| Elution Mode | Isocratic elution is often effective in chiral separations. |
| Flow Rate | 0.5 - 1.0 mL/min. |
| Column Temperature | Ambient or controlled at a specific temperature, as temperature can significantly impact chiral recognition. |
| Detection | UV at 270-280 nm or MS/MS. |
Troubleshooting Guide
This section addresses common issues encountered when separating this compound and 6-trans-12-epi-LTB4.
Q1: The peaks for this compound and 6-trans-12-epi-LTB4 are co-eluting or have very poor resolution. What should I do?
A1:
-
Optimize the Gradient: Make the gradient shallower in the region where the isomers elute. A slower increase in the organic mobile phase (Mobile Phase B) percentage per unit of time can significantly improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The difference in solvent selectivity can alter the elution order and improve separation.
-
Adjust the Mobile Phase pH: A small change in the pH of the aqueous mobile phase (Mobile Phase A) by modifying the concentration of the acidic additive (e.g., formic acid) can influence the ionization state of the analytes and their interaction with the stationary phase.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to better resolution, though it will increase the run time.
-
Decrease the Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
Consider a Different Column: If the above steps do not yield satisfactory results, the column chemistry may not be suitable. Try a column with a different C18 bonding, end-capping, or consider a phenyl-hexyl stationary phase. For the most challenging separations, a chiral column is recommended.
Q2: I am observing peak tailing for one or both of the isomer peaks. How can I improve the peak shape?
A2:
-
Check for Active Sites on the Column: Peak tailing for acidic compounds like leukotrienes can be caused by interaction with active silanol groups on the silica support of the column. Ensure you are using a high-quality, end-capped column.
-
Adjust Mobile Phase Additive: The concentration of the acidic modifier (e.g., formic acid) might be too low. Increasing it slightly can help to suppress silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.
-
Extracolumn Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.
Q3: My retention times are shifting between injections. What is causing this?
A3:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed.
-
Mobile Phase Instability: If your mobile phase contains a volatile component or is not well-mixed, its composition can change over time, leading to retention time drift. Prepare fresh mobile phase daily and ensure thorough mixing.
-
Pump Performance: Inconsistent pump performance can lead to fluctuations in the mobile phase composition and flow rate. Check for leaks and ensure the pump is properly primed and functioning.
-
Column Temperature Fluctuations: If the column temperature is not stable, retention times can vary. Use a column oven to maintain a constant temperature.
Frequently Asked Questions (FAQs)
Q: What is the expected elution order of LTB4 and its isomers on a reversed-phase column?
A: While the exact elution order can depend on the specific column and mobile phase conditions, generally, the isomers will elute in close proximity to LTB4. The elution order is typically related to subtle differences in their polarity and three-dimensional shape.
Q: Is a UPLC system necessary, or can I use a standard HPLC system?
A: A UPLC system with its smaller particle size columns and lower system dispersion is highly recommended for this challenging separation as it provides significantly higher resolution and sensitivity. While it may be possible to achieve some separation on a high-performance HPLC system, achieving baseline resolution will be more difficult.
Q: Why is chiral chromatography effective for separating these isomers?
A: this compound and 6-trans-12-epi-LTB4 are diastereomers, meaning they have multiple chiral centers and are not mirror images of each other. Chiral stationary phases are designed to interact differently with stereoisomers, allowing for their separation based on differences in their three-dimensional structure.
Q: Can I use UV detection instead of mass spectrometry?
A: Yes, LTB4 and its isomers have a characteristic UV absorbance maximum around 270-280 nm due to their conjugated triene system. UV detection can be used, but it is less sensitive and selective than MS/MS, especially when analyzing complex biological samples. Mass spectrometry provides the added benefit of confirming the identity of the peaks based on their mass-to-charge ratio.
Visualizations
Caption: UPLC-MS/MS workflow for the analysis of LTB4 isomers.
Caption: Troubleshooting logic for improving isomer resolution.
References
- 1. A rapid and sensitive method for measurement of leukotrienes based on HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 12-epi-LTB4 and LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Leukotriene B4 (LTB4) and its stereoisomer, 12-epi-Leukotriene B4 (12-epi-LTB4). Both are lipid mediators derived from arachidonic acid, playing roles in inflammatory responses. However, their biological potency and signaling efficacy differ significantly. This document summarizes quantitative data, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.
Data Presentation: Quantitative Comparison
The primary difference between LTB4 and this compound lies in their affinity for the high-affinity LTB4 receptor (BLT1) and the low-affinity receptor (BLT2), which dictates their biological potency. LTB4 is a potent agonist, while this compound is characterized as a weak or partial agonist.[1][2]
| Parameter | LTB4 | This compound | Fold Difference (approx.) | Reference Cell/System |
| Receptor Binding | ||||
| BLT1 Affinity (pKd) | ~9.2 | - | - | General |
| BLT2 Affinity (pKd) | ~7.2 | - | - | General |
| Receptor Inhibition (IC50) | - | 7.5 mM | - | Human Neutrophils |
| Receptor Binding (Ki) | - | 4.7 mM | - | Guinea Pig Lung Membranes |
| Functional Activity | ||||
| Chemotaxis (ED50) | ~10 nM | >10,000 nM | >1000x less potent | Human Neutrophils |
| Chemotaxis Potency | High | Weakly chemotactic (~20x less potent than LTB4) | ~20x less potent | Polymorphonuclear Leukocytes (PMNL) |
| Calcium Mobilization (ED50) | ~0.5 nM | - | - | Human Neutrophils |
| Receptor Activation | Full Agonist | Weak/Partial Agonist | - | Recombinant hBLT1/hBLT2 |
Note: Direct comparative values for this compound are limited in the literature, with data often indicating high micromolar concentrations are required for activity, in stark contrast to the nanomolar potency of LTB4.
Signaling Pathways and Mechanisms of Action
LTB4 exerts its pro-inflammatory effects by activating two G protein-coupled receptors, BLT1 and BLT2.[3] BLT1 is a high-affinity receptor predominantly expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes, mediating chemotaxis and immune cell activation.[4][5] BLT2 is a low-affinity receptor with a broader expression pattern.
Upon binding to BLT1/BLT2, LTB4 initiates a signaling cascade through G-proteins (primarily Gi). This leads to the activation of phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical event for cell activation. This signaling cascade ultimately results in various cellular responses, including chemotaxis, degranulation, and production of reactive oxygen species.
This compound interacts with the same receptors but with significantly lower affinity and efficacy. It is considered a weak agonist, requiring much higher concentrations to elicit a response, which is often only partial compared to LTB4.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
LTB4 Antibody Cross-Reactivity with 12-epi-LTB4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Leukotriene B4 (LTB4) antibodies with its stereoisomer, 12-epi-LTB4. Understanding the specificity of LTB4 antibodies is critical for the accurate quantification of LTB4 in biological samples and for the development of targeted therapeutics. This document summarizes key experimental data, details the methodologies used for assessment, and provides visual representations of the LTB4 signaling pathway and experimental workflows.
Data on Cross-Reactivity of LTB4 Antibodies with this compound
The specificity of an antibody is paramount in immunoassays to ensure that the measurements are accurate and reflect the true concentration of the target analyte. Cross-reactivity with closely related molecules, such as stereoisomers, can lead to overestimated results. The following table summarizes the cross-reactivity of commercially available LTB4 antibodies with this compound, as determined by competitive enzyme-linked immunosorbent assays (ELISAs).
| Antibody/Assay Kit Provider | Stated Cross-Reactivity with this compound | Reference |
| Sigma-Aldrich (Leukotriene B4 EIA Kit) | 0.94% | [1] |
| Cayman Chemical (Leukotriene B4 ELISA Kit) | 6.8% | [2] |
As the data indicates, there is a measurable level of cross-reactivity between LTB4 antibodies and this compound, although it is relatively low in the cited examples. This highlights the importance of selecting a highly specific antibody and validating its performance for the intended application.
LTB4 Signaling Pathway
Leukotriene B4 is a potent lipid mediator of inflammation that exerts its effects by binding to specific G protein-coupled receptors, primarily BLT1 and to a lesser extent BLT2.[3] This interaction initiates a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
References
Navigating the Nuances of Eicosanoid Analysis: A Comparative Guide to the Validation of an Analytical Method for 12-epi-LTB4
For researchers, scientists, and drug development professionals engaged in the intricate world of lipid mediator analysis, the accurate quantification of eicosanoids is paramount. This guide provides a comprehensive comparison of a proposed analytical method for 12-epi-Leukotriene B4 (12-epi-LTB4) with established, validated methods for its potent isomer, Leukotriene B4 (LTB4). The focus is on the critical validation parameters and experimental protocols essential for robust and reliable bioanalysis.
Leukotriene B4 (LTB4) is a powerful inflammatory mediator, and its accurate measurement is crucial in various research and clinical settings. However, the presence of closely related isomers, such as this compound, presents a significant analytical challenge. The chromatographic separation of these isomers is essential for the precise quantification of LTB4. While validated methods for LTB4 are well-documented, specific validated methods for this compound are not as readily available in the public domain. This guide, therefore, presents a proposed method for this compound, with expected performance characteristics derived from the established principles of LTB4 analysis.
Performance Characteristics: A Comparative Overview
The validation of a bioanalytical method establishes its performance and reliability. Key parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the typical performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for LTB4, which serves as a benchmark for the proposed this compound method.
Table 1: Comparison of Linearity and LLOQ
| Analyte | Method | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound (Proposed) | LC-MS/MS | 0.2 - 20 | 0.2 |
| Leukotriene B4 (LTB4) | UFLC-MS/MS[1][2] | 0.2 - 200 | 0.2 |
| Leukotriene B4 (LTB4) | UPLC-MS/MS[3] | 0.2 - 20 | 0.2 |
| Leukotriene B4 (LTB4) | LC-MS/MS[4] | Not specified | 0.001 |
Table 2: Comparison of Accuracy and Precision
| Analyte | Method | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Accuracy (%RE) | Interday Accuracy (%RE) |
| This compound (Proposed) | LC-MS/MS | <15% | <15% | ±15% | ±15% |
| Leukotriene B4 (LTB4) | UFLC-MS/MS[1] | <15% | <15% | ±15% | ±15% |
| Leukotriene B4 (LTB4) | UPLC-MS/MS | Not specified | Not specified | Acceptable | Acceptable |
| Leukotriene B4 (LTB4) | LC-MS/MS | <16% (within batch) | <13% (between batch) | Not specified | Not specified |
Experimental Protocols
The successful analysis of this compound and LTB4 relies on meticulous experimental procedures, from sample preparation to instrumental analysis.
Sample Preparation: Liquid-Liquid Extraction
A common and effective method for extracting eicosanoids from biological matrices is liquid-liquid extraction (LLE).
-
Sample Aliquoting: Transfer a precise volume of the biological sample (e.g., 200 µL of plasma) into a clean tube.
-
Internal Standard Addition: Spike the sample with a deuterated internal standard (e.g., this compound-d4 for this compound analysis or LTB4-d4 for LTB4 analysis) to correct for extraction inefficiency and matrix effects.
-
Protein Precipitation & Extraction: Add a suitable organic solvent, such as methyl tertiary butyl ether (MTBE), to precipitate proteins and extract the analytes.
-
Vortexing and Centrifugation: Thoroughly mix the sample and solvent, followed by centrifugation to separate the organic and aqueous layers.
-
Supernatant Transfer and Evaporation: Carefully transfer the organic supernatant to a new tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.
Chromatographic and Mass Spectrometric Conditions
The key to differentiating this compound from LTB4 lies in the chromatographic separation.
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) or ultra-fast liquid chromatography (UFLC) is typically employed.
-
Column: A reversed-phase column, such as a Phenomenex Synergi Hydro-RP column (100mm × 3mm, 2.5 µm), is often used to achieve separation of the isomers.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
-
Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is used for detection.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
Mass Transitions:
-
LTB4 and this compound: m/z 335.0 → 194.9
-
LTB4-d4 (internal standard): m/z 339.0 → 196.9
-
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the analytical process, the following diagrams are provided.
Caption: LTB4 Biosynthesis and Signaling.
Caption: Bioanalytical Method Validation Workflow.
Conclusion
The validation of an analytical method for this compound is critical for its accurate quantification, especially given its structural similarity to the highly potent LTB4. While a dedicated, publicly available validated method for this compound is not yet established, the principles and performance characteristics of validated LTB4 methods provide a strong foundation for its development and validation. By adhering to rigorous validation guidelines and employing high-resolution chromatographic techniques, researchers can ensure the specificity and reliability of their data, paving the way for a deeper understanding of the roles of these closely related eicosanoids in health and disease.
References
- 1. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
12-epi-LTB4 vs. LTB4 as Biomarkers in Inflammatory Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 12-epi-Leukotriene B4 (12-epi-LTB4) and its well-established stereoisomer, Leukotriene B4 (LTB4), as potential biomarkers in inflammatory diseases. We delve into their biological activities, signaling pathways, and available quantitative data from clinical studies, alongside detailed experimental protocols for their measurement.
Introduction to this compound and LTB4 in Inflammation
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway.[1] It is a powerful chemoattractant for neutrophils and plays a significant role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3][4] Its biological effects are mediated through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[5]
This compound is a stereoisomer of LTB4. While it can be formed, its biological activity is reported to be significantly lower than that of LTB4. It acts as a weak agonist at both BLT1 and BLT2 receptors, requiring higher concentrations to elicit a response. The potential of this compound as a distinct biomarker in inflammatory diseases is an emerging area of research, with its utility potentially lying in its ratio to LTB4 as an indicator of specific enzymatic activities or disease states.
Comparative Analysis: this compound vs. LTB4
While extensive quantitative data exists for LTB4 across various inflammatory conditions, direct comparative studies measuring both this compound and LTB4 in the same patient cohorts are limited. The following tables summarize the available data.
Table 1: Biological Activity and Receptor Affinity
| Feature | This compound | LTB4 | Reference |
| Receptor Agonism | Weak agonist at BLT1 and BLT2 receptors | Potent agonist at BLT1 and BLT2 receptors | |
| Receptor Binding (IC50) | 70 nM (murine BLT1) | 3 nM (murine BLT1) | |
| Calcium Mobilization (EC50) | 170 nM (murine BLT1), 300 nM (murine BLT2) | 20 nM (murine BLT1), 170 nM (murine BLT2) | |
| Chemotactic Potency | Weakly chemotactic for polymorphonuclear leukocytes | Potent chemoattractant for neutrophils |
Table 2: Reported Levels in Inflammatory Diseases (LTB4)
| Disease | Sample Type | LTB4 Concentration (Patient) | LTB4 Concentration (Control) | Reference |
| Rheumatoid Arthritis | Synovial Fluid | Significantly higher than osteoarthritis patients | - | |
| Psoriasis | Lesional Scale/Skin | Significantly higher than non-lesional skin | - | |
| Inflammatory Bowel Disease | Colonic Mucosa | ~250 ng/g of mucosa | <10-fold lower than IBD mucosa | |
| Asthma | Sputum | 79 to 7,220 pg/ml | Not available |
Note: Currently, there is a lack of published studies providing quantitative levels of this compound in patient samples for these inflammatory diseases.
Signaling Pathways
The pro-inflammatory effects of LTB4 are initiated by its binding to BLT1 and BLT2 receptors, leading to the activation of downstream signaling cascades. Given that this compound is a weak agonist at these same receptors, it is presumed to activate similar pathways, albeit less efficiently.
Caption: LTB4 Signaling Pathway.
Experimental Protocols
Accurate quantification of this compound and LTB4 is critical for their validation as biomarkers. Due to their structural similarity, chromatographic separation is essential.
Sample Preparation
1. Plasma/Serum:
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold methanol containing an internal standard (e.g., LTB4-d4).
-
Vortex: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS analysis.
2. Tissue Homogenates:
-
Homogenization: Homogenize weighed tissue samples in a suitable buffer (e.g., PBS) on ice.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge.
-
Evaporation and Reconstitution: Follow the same steps as for plasma/serum.
Caption: Experimental workflow for eicosanoid analysis.
Analytical Methodology: UPLC-MS/MS
A highly sensitive and selective method for the simultaneous quantification of LTB4 and its isomers involves Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution. The mobile phase often consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol). A key aspect is achieving baseline separation of this compound from LTB4 and other isomers.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| LTB4 / this compound | 335.2 | 195.1 |
| LTB4-d4 (Internal Standard) | 339.2 | 197.1 |
Conclusion
LTB4 is a well-established pro-inflammatory mediator and a valuable biomarker for several inflammatory diseases. Its levels are consistently elevated in affected tissues and fluids, correlating with disease activity. The development of robust analytical methods like LC-MS/MS has enabled its accurate quantification.
The role of this compound as a biomarker is less defined due to a lack of clinical data. While it exhibits significantly lower biological activity than LTB4, its presence and ratio to LTB4 could provide novel insights into the regulation of the 5-lipoxygenase pathway and the inflammatory microenvironment. Future research should focus on the simultaneous measurement of both isomers in large patient cohorts across different inflammatory diseases to fully elucidate the potential of this compound as a standalone or complementary biomarker. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. lcms.cz [lcms.cz]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4-like material in scale of psoriatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of Receptor Binding Affinity: 12-epi-LTB4 and its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipid mediators and their receptors is paramount. This guide provides an objective comparison of the receptor binding affinity of 12-epi-leukotriene B4 (12-epi-LTB4) and its isomers, supported by experimental data, detailed protocols, and visual representations of the associated signaling pathways.
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator that exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The stereochemistry of LTB4 is crucial for its biological activity, and its various isomers exhibit markedly different affinities for these receptors. This comparison focuses on this compound and its relationship with the parent molecule, LTB4, and other key isomers such as 6-trans-LTB4 and 12-epi-6-trans-LTB4.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of LTB4 and its isomers to the BLT1 and BLT2 receptors are typically determined through competitive radioligand binding assays. In these experiments, the ability of an unlabeled ligand (the isomer) to displace a radiolabeled ligand (e.g., [3H]LTB4) from the receptor is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), with lower values indicating higher affinity.
| Ligand | Receptor | Species/Cell Type | Affinity (Ki/IC50/Kd) | Reference |
| LTB4 | BLT1 | Human | Kd: 1.1 nM | [1] |
| BLT2 | Human | Kd: 23 nM | [1] | |
| This compound | LTB4 Receptor | Guinea Pig (Lung Membranes) | Ki: 4.7 µM | |
| LTB4 Receptor | Human (Neutrophils) | IC50: 7.5 µM | ||
| 6-trans-LTB4 | LTB4 Receptor | Human | 3-10 fold lower affinity than LTB4 | [2] |
| 12-epi-6-trans-LTB4 | LTB4 Receptor | Human | 3-10 fold lower affinity than LTB4 | [2] |
The data clearly indicates that stereoisomers of LTB4, including this compound, have significantly lower binding affinity for LTB4 receptors compared to LTB4 itself. This compound is described as a weak agonist at both BLT1 and BLT2 receptors.[2] Similarly, the 6-trans and 12-epi-6-trans isomers also show a diminished capacity to compete with LTB4 for receptor binding.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay used to determine the binding affinities of LTB4 isomers. This protocol is based on common methodologies described in the literature.
Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor (e.g., human neutrophils for BLT1, or cell lines transfected with BLT1 or BLT2) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
2. Binding Assay:
-
A fixed concentration of radiolabeled LTB4 (e.g., [3H]LTB4, typically at a concentration close to its Kd) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligands (LTB4, this compound, and other isomers) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Non-specific binding is determined in the presence of a large excess of unlabeled LTB4.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using a non-linear regression program to determine the IC50 value for each competitor.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Upon agonist binding, both BLT1 and BLT2 receptors couple to pertussis toxin-sensitive Gi-like G proteins, leading to the activation of downstream signaling cascades that mediate various cellular responses, including chemotaxis and inflammation.
References
The Analytical Edge: A Comparative Guide to Deuterated Internal Standards for Leukotriene B4 Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of the potent inflammatory mediator Leukotriene B4 (LTB4), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of deuterated 12-epi-LTB4 (this compound-d4) and the more commonly used deuterated LTB4 (LTB4-d4) as internal standards in mass spectrometry-based bioanalysis.
Leukotriene B4 is a key lipid mediator involved in a host of inflammatory responses, making it a critical biomarker and therapeutic target in various diseases.[1] Accurate measurement of LTB4 in biological matrices is challenging due to its low endogenous concentrations and the presence of interfering substances. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, such as matrix effects and ionization suppression or enhancement.[2][3]
This guide delves into the nuances of selecting between two closely related SIL-ISs: LTB4-d4, an isotopologue of the analyte, and this compound-d4, a deuterated epimer.
Performance Comparison: Isotopologue vs. Epimer
The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout the analytical process, from extraction to detection.[3] This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate normalization.
LTB4-d4 , being an isotopologue of LTB4, differs only in the mass of some of its atoms due to the replacement of hydrogen with deuterium.[4] This makes it the theoretically perfect internal standard as its chemical and physical behavior is nearly identical to that of the endogenous, unlabeled LTB4.
This compound-d4 is a stereoisomer of LTB4, specifically an epimer at the 12-position. While it shares the same mass-to-charge ratio as LTB4-d4 (assuming the same number of deuterium labels), its three-dimensional structure is different. This seemingly subtle difference can lead to variations in its chromatographic behavior and its interaction with the biological matrix and analytical system.
| Parameter | Deuterated LTB4 (LTB4-d4) | Deuterated this compound (this compound-d4) | Structural Analog (Non-deuterated) |
| Structural Similarity | Identical (Isotopologue) | High (Epimer) | Varies |
| Co-elution with LTB4 | Expected to be very close or identical | Potential for chromatographic separation | Unlikely to co-elute |
| Correction for Matrix Effects | Excellent | Good to Very Good (potential for slight differences) | Moderate to Poor |
| Extraction Recovery Mimicry | Excellent | Very Good | Moderate to Poor |
| Commercial Availability | Readily available | Available | Varies |
| Cost | Generally higher | Similar to LTB4-d4 | Generally lower |
| Risk of Isotopic Contribution | Minimal with high isotopic purity | Minimal with high isotopic purity | Not applicable |
| Risk of Epimeric Conversion | Not applicable | Low, but potential for in-source or in-vivo conversion should be considered | Not applicable |
Key Considerations:
-
Chromatographic Separation: The primary concern when using an epimer as an internal standard is the potential for chromatographic separation from the analyte. Even a slight difference in retention time can lead to differential exposure to matrix effects, compromising the accuracy of quantification. While modern ultra-high-performance liquid chromatography (UHPLC) systems may be able to resolve LTB4 from its isomers, for the purpose of an internal standard, co-elution is highly desirable.
-
Matrix Effects: Because their three-dimensional structures differ, LTB4 and this compound may interact differently with components of the biological matrix. This could lead to subtle differences in ionization efficiency in the mass spectrometer source, which may not be fully compensated for by the epimeric internal standard.
-
Biological Activity: this compound is described as the "unnatural" 12(S) epimer of LTB4 and is reported to have significantly reduced biological activity compared to LTB4. This is an advantage as it is less likely to interfere with biological assays, though for purely analytical purposes, this is of minor concern.
However, in situations where LTB4-d4 may be unavailable or cost-prohibitive, this compound-d4 could be considered a viable alternative, provided that thorough validation is performed to demonstrate its suitability. This validation must include a rigorous assessment of co-elution and the ability to compensate for matrix effects.
Experimental Protocols
Below are representative experimental protocols for the quantification of LTB4 in biological matrices using a deuterated internal standard. These are generalized protocols and should be optimized for specific applications and instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and specific for the quantification of LTB4.
-
Sample Preparation (Plasma):
-
To 200 µL of human plasma, add 10 µL of the internal standard working solution (e.g., LTB4-d4 at 50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
LTB4: 335.2 -> 195.1
-
LTB4-d4: 339.2 -> 197.1
-
This compound-d4: 339.2 -> 197.1
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method often requires derivatization to increase the volatility of LTB4.
-
Sample Preparation and Derivatization:
-
To the biological sample, add the deuterated internal standard.
-
Perform solid-phase extraction (SPE) on a C18 cartridge to isolate the lipid fraction.
-
Evaporate the eluate to dryness.
-
Derivatize the sample by converting the carboxylic acid to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 150°C, ramp to 300°C at 15°C/min.
-
Mass Spectrometer: Quadrupole mass spectrometer.
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized LTB4 and the internal standard.
-
Visualizing the Context: Signaling and Workflow
To better understand the biological relevance of LTB4 and the analytical process for its quantification, the following diagrams are provided.
References
A Head-to-Head Comparison of 12-epi-LTB4 and 6-trans-12-epi-LTB4: Potency, Receptor Interaction, and Signaling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 12-epi-Leukotriene B4 (12-epi-LTB4) and 6-trans-12-epi-Leukotriene B4 (6-trans-12-epi-LTB4). This analysis is supported by experimental data on receptor binding, downstream signaling, and chemotactic effects.
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammation by attracting and activating leukocytes. Its biological effects are mediated primarily through two G protein-coupled receptors, the high-affinity BLT1 and the low-affinity BLT2.[1][2] The stereochemistry of LTB4 isomers is critical to their biological activity. This guide focuses on two such isomers: this compound and 6-trans-12-epi-LTB4, detailing their distinct origins and functional consequences.
Biochemical Origins and Structure
6-trans-12-epi-LTB4 is a known non-enzymatic hydrolysis product of Leukotriene A4 (LTA4).[3][4] In contrast, this compound, the 12(S) epimer of LTB4, is not considered a significant product of either the enzymatic or non-enzymatic hydrolysis of LTA4.[5] This fundamental difference in their formation hints at their varied physiological relevance and activity.
References
- 1. abcam.com [abcam.com]
- 2. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemotaxis of polymorphonuclear leukocytes towards LTB4 in patients with psoriasis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Very rapid assay of polymorphonuclear leukocyte chemotaxis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Baseline for Inflammation: A Comparative Guide to 12-epi-LTB4 and Other Biomarkers in Healthy Subjects
For Researchers, Scientists, and Drug Development Professionals
Understanding the basal levels of inflammatory mediators is crucial for establishing healthy physiological ranges and identifying deviations that may signify disease. This guide provides a comparative analysis of 12-epi-Leukotriene B4 (12-epi-LTB4) and other key inflammatory biomarkers in healthy individuals. While direct quantitative data for baseline this compound levels in healthy human subjects is scarce in current literature, this guide leverages data on its closely related isomer, Leukotriene B4 (LTB4), and other established markers to provide a comprehensive overview for researchers.
The Challenge of Measuring this compound
This compound is a stereoisomer of the potent pro-inflammatory lipid mediator, Leukotriene B4 (LTB4). It is considered an "unnatural" epimer, and there is a lack of published reports on its specific biological activity and baseline concentrations in healthy individuals[1]. However, the importance of accurately separating LTB4 from its isomers, including this compound, during quantification is well-recognized to ensure data accuracy[2]. Advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are capable of achieving this separation[2].
Leukotriene B4 (LTB4) as a Primary Comparison
Given the limited data on this compound, this guide uses LTB4 as the primary point of comparison. LTB4 is a well-characterized pro-inflammatory eicosanoid involved in numerous inflammatory diseases. Establishing its baseline in healthy subjects is critical for clinical and research applications.
Quantitative Data Summary
The following table summarizes the baseline levels of LTB4 and other commonly used biomarkers of inflammation in healthy adults. It is important to note that values can vary based on the analytical method, the population studied, and the biological matrix.
| Biomarker | Biological Matrix | Baseline Level in Healthy Adults (Mean ± SD or Range) | Analytical Method | Reference(s) |
| Leukotriene B4 (LTB4) | Plasma | 33.85 ± 33.91 pg/mL | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | [3] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Serum/Plasma | < 1.0 mg/L (low risk of cardiovascular disease) | Immunoassay | [4] |
| Erythrocyte Sedimentation Rate (ESR) | Whole Blood | Men: <15 mm/hr (<50 years), <20 mm/hr (>50 years) Women: <20 mm/hr (<50 years), <30 mm/hr (>50 years) | Westergren method | |
| Tumor Necrosis Factor-alpha (TNF-α) | Serum/Plasma | Generally low or undetectable in healthy individuals. One study reported a baseline of 2.9 ± 1.4 pg/mL in a control group. | Immunoassay (ELISA, Multiplex) | |
| Interleukin-6 (IL-6) | Serum/Plasma | Typically < 5 pg/mL in healthy individuals. | Immunoassay (ELISA, Multiplex) |
Alternative Biomarkers of Baseline Inflammation
A comprehensive assessment of baseline inflammatory status often involves a panel of biomarkers. Here are some key alternatives to LTB4:
-
High-Sensitivity C-Reactive Protein (hs-CRP): An acute-phase reactant produced by the liver, it is a widely used marker for low-grade systemic inflammation and cardiovascular risk assessment.
-
Erythrocyte Sedimentation Rate (ESR): A non-specific measure of inflammation that reflects changes in plasma proteins.
-
Cytokines: These signaling proteins, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators of the inflammatory response. Their baseline levels are typically very low in healthy individuals.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount. Below are detailed methodologies for the key experiments cited.
Measurement of Leukotriene B4 (LTB4) by GC-MS/MS
This method provides high sensitivity and selectivity for the determination of LTB4 in human plasma.
1. Sample Collection and Preparation:
-
Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately to separate the plasma.
-
Store plasma samples at -80°C until analysis.
2. Internal Standard Addition:
-
Add a known amount of deuterated LTB4 (d4-LTB4) to the plasma sample as an internal standard to correct for extraction losses and analytical variability.
3. Solid-Phase Extraction (SPE):
-
Acidify the plasma sample.
-
Apply the sample to a C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute LTB4 and the internal standard with an organic solvent (e.g., methanol or ethyl acetate).
4. Derivatization:
-
Evaporate the eluate to dryness.
-
Derivatize the sample to improve its chromatographic properties and mass spectrometric detection. A common method involves esterification of the carboxylic acid group and silylation of the hydroxyl groups.
5. GC-MS/MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a tandem mass spectrometer.
-
Use a specific temperature program to separate LTB4 from other components.
-
Monitor specific precursor-to-product ion transitions for LTB4 and the d4-LTB4 internal standard for quantification.
Measurement of hs-CRP by Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common and robust method for quantifying hs-CRP levels.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for human CRP.
-
Incubate and then wash the plate to remove unbound antibody.
2. Blocking:
-
Add a blocking buffer to prevent non-specific binding of proteins.
-
Incubate and wash the plate.
3. Sample and Standard Incubation:
-
Add diluted plasma or serum samples and a series of known CRP standards to the wells.
-
Incubate to allow CRP to bind to the capture antibody.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add a detection antibody (also specific for CRP) that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate and wash the plate.
5. Substrate Addition and Signal Detection:
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
6. Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CRP in the samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation Biomarkers | Learn With Superpower [superpower.com]
inter-laboratory validation of 12-epi-LTB4 measurements
A Guide to the Inter-Laboratory Validation of 12-epi-Leukotriene B4 Measurements
Introduction
12-epi-Leukotriene B4 (12-epi-LTB4) is a stereoisomer of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation derived from the 5-lipoxygenase pathway metabolism of arachidonic acid. While LTB4 has been extensively studied as a biomarker and therapeutic target in inflammatory diseases, the biological role of this compound is less characterized. Accurate and reproducible measurement of this compound across different laboratories is crucial for understanding its physiological and pathological significance. This guide provides a framework for the , drawing upon established methodologies for LTB4 and other eicosanoids.
Comparison of Analytical Methodologies
The two predominant analytical platforms for eicosanoid measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS is considered the gold standard for the quantification of eicosanoids due to its high specificity, sensitivity, and ability to multiplex.[1] It can differentiate between structurally similar isomers like LTB4 and this compound, which is critical for accurate measurement.[2]
ELISA is a high-throughput and cost-effective method. However, it is prone to cross-reactivity with other structurally related eicosanoids, which can lead to inaccuracies.[1][3] For instance, an LTB4 ELISA may show cross-reactivity with its isomers, making it less suitable for the specific quantification of this compound without thorough validation of the antibody's specificity.
A comparison of the validated UFLC-MS/MS method with an ELISA method for LTB4 indicated that while the results correlated relatively well, the UFLC-MS/MS method was superior in selectivity and dynamic range.[4]
Quantitative Performance of LTB4 Measurement Methods
The following table summarizes the quantitative performance data from single-laboratory validation studies of LTB4 measurement using LC-MS/MS, which can serve as a benchmark for establishing performance criteria for this compound assays.
| Parameter | UFLC-MS/MS | UPLC-MS/MS | HPLC-MS |
| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL | 0.2 ng/mL | 0.66 ng/mL (for LTB5) |
| Dynamic Range | 0.2 - 200 ng/mL | 0.2 - 20 ng/mL | 165 - 990 ng/mL |
| Intra-day Precision (%RSD) | < 16% | Not Reported | 7.1 - 10.7% |
| Inter-day Precision (%RSD) | < 13% | Not Reported | 3.8 - 9.4% |
| Accuracy (% Deviation) | Not Reported | Not Reported | -7.8 to 9% |
| Mean Absolute Recovery | Not Reported | Not Reported | 81 ± 4.8% |
| Sample Volume | 100 - 200 µL Plasma | Not Reported | Not Reported |
| Internal Standard | LTB4-d4 | Not specified | Prostaglandin B2 |
Experimental Protocols
A detailed experimental protocol is critical for ensuring consistency and reproducibility across laboratories. The following is a generalized protocol for the analysis of LTB4 and its isomers using LC-MS/MS, based on published methods.
Sample Preparation (Human Plasma)
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard, such as this compound-d4, to each plasma sample.
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Perform liquid-liquid extraction on the supernatant using a solvent like methyl tertiary butyl ether (MTBE).
-
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Chromatographic Separation
-
Column: A reversed-phase C18 column is typically used. For example, a Phenomenex Synergi Hydro-RP column (100mm × 3mm, 2.5 µm).
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
The key to resolving this compound from LTB4 and other isomers like 6-trans-LTB4 and 6-trans-12-epi-LTB4 lies in optimizing the chromatographic conditions.
Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is commonly used for eicosanoids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for LTB4 are m/z 335.0 → 194.9 and for LTB4-d4 are m/z 339.0 → 196.9. Similar specific transitions would need to be determined for this compound.
Signaling Pathway and Experimental Workflow Diagrams
Leukotriene B4 Biosynthesis Pathway
Caption: Biosynthesis pathway of LTB4 and its isomers.
LC-MS/MS Experimental Workflow for this compound Measurement
Caption: Experimental workflow for this compound quantification.
Recommendations for Inter-Laboratory Validation
To establish a formal inter-laboratory validation for this compound, the following steps are recommended:
-
Standardized Protocol: All participating laboratories must adhere to a single, detailed analytical protocol, including sample collection, storage, and preparation procedures.
-
Reference Material: A certified reference material for this compound should be used by all labs for calibration and quality control.
-
Blinded Samples: A central laboratory should prepare and distribute blinded samples, including calibration standards, quality controls at low, medium, and high concentrations, and unknown samples to all participating laboratories.
-
Data Analysis: A standardized data analysis and reporting format should be used.
-
Acceptance Criteria: Pre-defined acceptance criteria for accuracy, precision, linearity, and specificity should be established based on regulatory guidelines (e.g., FDA Bioanalytical Method Validation).
Conclusion
While a dedicated inter-laboratory validation for this compound has yet to be published, the extensive validation of LC-MS/MS methods for LTB4 provides a clear path forward. The key to a successful validation lies in the robust chromatographic separation of this compound from its isomers and the adherence to a strictly standardized protocol across all participating laboratories. The use of LC-MS/MS is highly recommended over immunoassays to ensure the required specificity for distinguishing between LTB4 isomers. By following the principles outlined in this guide, researchers can establish a reliable and reproducible method for the quantification of this compound, paving the way for a better understanding of its role in health and disease.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pro-Inflammatory Effects of LTB4 and 12-epi-LTB4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-inflammatory activities of Leukotriene B4 (LTB4) and its stereoisomer, 12-epi-LTB4. The information presented herein is supported by experimental data to assist researchers in understanding the distinct biological roles of these lipid mediators.
Executive Summary
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses. Its stereoisomer, this compound, in contrast, exhibits significantly attenuated pro-inflammatory activity. This guide will delve into the quantitative differences in their biological effects, detail the experimental protocols used to assess these activities, and illustrate the key signaling pathways involved.
Data Presentation: Quantitative Comparison of LTB4 and this compound Activities
The following table summarizes the key quantitative differences in the pro-inflammatory effects of LTB4 and this compound.
| Biological Activity | LTB4 | This compound | Fold Difference (approx.) |
| Receptor Binding Affinity (Ki) | |||
| BLT1 Receptor | Not explicitly found | Significantly reduced affinity | - |
| BLT2 Receptor | Not explicitly found | Weak agonist | - |
| Neutrophil Chemotaxis | |||
| Optimal Concentration | 10⁻⁶ M | 10⁻⁵ M | 10x less potent |
| EC₅₀ (Calcium Mobilization - mBLT1) | 20 nM[1] | 170 nM[1] | 8.5x less potent |
| EC₅₀ (Calcium Mobilization - mBLT2) | 170 nM[1] | 300 nM[1] | 1.8x less potent |
| Neutrophil Degranulation (MPO Release) | Potent inducer | Weak inducer (data limited) | - |
| Superoxide Production | Induces at higher concentrations | Weak inducer (data limited) | - |
| Cytokine Release (e.g., TNF-α) | Can induce release | Data not available | - |
Signaling Pathways
LTB4 exerts its pro-inflammatory effects primarily through the high-affinity G protein-coupled receptor, BLT1, and to a lesser extent, the low-affinity receptor, BLT2. Activation of these receptors initiates a cascade of intracellular signaling events, leading to various cellular responses. This compound, being a weak agonist, elicits a much weaker downstream signal.
Caption: LTB4 and this compound Signaling Pathways.
Experimental Workflows
The following diagram illustrates a general workflow for comparing the pro-inflammatory effects of LTB4 and this compound on neutrophils.
Caption: Comparative Experimental Workflow.
Experimental Protocols
Neutrophil Chemotaxis: Under-Agarose Assay
This assay measures the directional migration of neutrophils towards a chemoattractant gradient.
Materials:
-
Agarose
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Fetal Bovine Serum (FBS)
-
35 mm tissue culture dishes
-
LTB4 and this compound
-
Wright-Giemsa stain
-
Microscope with imaging system
Procedure:
-
Preparation of Agarose Gel:
-
Prepare a 1.2% (w/v) agarose solution in distilled water and autoclave.
-
Prepare a 2x HBSS solution with 20% FBS.
-
Mix equal volumes of the agarose and 2x HBSS-FBS solutions to get a final concentration of 0.6% agarose in 1x HBSS with 10% FBS.
-
Pipette 5 ml of the warm agarose solution into each 35 mm tissue culture dish and allow it to solidify.
-
-
Cutting Wells:
-
Using a sterile template and a well cutter, create a series of three wells, each 2.4 mm in diameter and spaced 2.4 mm apart.
-
-
Cell Loading:
-
Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method. Resuspend the cells in HBSS without Ca²⁺/Mg²⁺ at a concentration of 2.5 x 10⁷ cells/ml.
-
Load 10 µl of the neutrophil suspension into the center well.
-
-
Chemoattractant Loading:
-
Load 10 µl of the desired concentration of LTB4 or this compound (typically ranging from 10⁻¹⁰ M to 10⁻⁵ M) into one of the outer wells.
-
Load 10 µl of HBSS as a negative control into the other outer well.
-
-
Incubation:
-
Incubate the dishes at 37°C in a humidified atmosphere with 5% CO₂ for 2 hours.
-
-
Fixation and Staining:
-
After incubation, fix the cells by adding 1 ml of 2.5% glutaraldehyde to the dish for 30 minutes.
-
Remove the agarose gel and stain the migrated cells with Wright-Giemsa stain.
-
-
Quantification:
-
Measure the distance of cell migration from the edge of the center well towards the chemoattractant well using a microscope with an ocular micrometer. The chemotactic index can be calculated as the distance migrated towards the chemoattractant divided by the distance migrated towards the control.
-
Neutrophil Degranulation: Myeloperoxidase (MPO) Release Assay
This assay quantifies the release of MPO, an enzyme stored in the azurophilic granules of neutrophils, as a marker of degranulation.
Materials:
-
Isolated human neutrophils
-
HBSS with Ca²⁺/Mg²⁺
-
Cytochalasin B
-
LTB4 and this compound
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 6.0)
-
Triton X-100
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/ml.
-
Pre-incubate the cells with cytochalasin B (5 µg/ml) for 5 minutes at 37°C to enhance degranulation.
-
-
Stimulation:
-
Add various concentrations of LTB4 or this compound to the neutrophil suspension in a 96-well plate.
-
Include a negative control (HBSS) and a positive control for total MPO release (0.1% Triton X-100).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully collect the cell-free supernatant.
-
-
MPO Activity Measurement:
-
Prepare the MPO substrate solution: 0.1 M phosphate buffer (pH 6.0) containing 0.167 mg/ml o-dianisidine dihydrochloride and 0.0005% H₂O₂.
-
Add 50 µl of the supernatant to 50 µl of the substrate solution in a new 96-well plate.
-
-
Data Acquisition:
-
Measure the change in absorbance at 450 nm over 5 minutes using a spectrophotometer.
-
Calculate the percentage of MPO release relative to the total MPO content (Triton X-100 treated cells).
-
Conclusion
The experimental evidence clearly indicates that LTB4 is a potent pro-inflammatory mediator, while its stereoisomer, this compound, possesses significantly weaker biological activity. This difference in potency is evident in their receptor binding affinities and their ability to induce key neutrophil functions such as chemotaxis and degranulation. For researchers in inflammation and drug development, understanding these structure-activity relationships is critical for the design of specific and effective therapeutic agents targeting the LTB4 pathway.
References
Specificity of 12-epi-LTB4 in Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional specificity of 12-epi-Leukotriene B4 (12-epi-LTB4) against its potent stereoisomer, Leukotriene B4 (LTB4). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into the nuanced activity of these lipid mediators in key cellular assays.
Introduction
Leukotriene B4 (LTB4) is a powerful pro-inflammatory lipid mediator derived from arachidonic acid, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. Its biological effects are mediated through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1][2] The stereochemistry of LTB4 is critical for its biological activity. This compound is a stereoisomer of LTB4, and understanding its relative potency and specificity is essential for researchers investigating inflammatory pathways and for the development of targeted therapeutics. This guide assesses the specificity of this compound in receptor binding, calcium mobilization, and chemotaxis assays, providing a clear comparison with LTB4.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the activity of this compound and LTB4 in various functional assays.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Type/System | Assay Type | Ki / IC50 | Reference |
| LTB4 | mBLT1 | CHO-mBLT1 membranes | [3H]LTB4 Competition | ~10 nM (IC50) | [3] |
| This compound | mBLT1 | CHO-mBLT1 membranes | [3H]LTB4 Competition | >1 µM (IC50) | [3] |
| LTB4 | mBLT2 | CHO-mBLT2 membranes | [3H]LTB4 Competition | ~100 nM (IC50) | [3] |
| This compound | mBLT2 | CHO-mBLT2 membranes | [3H]LTB4 Competition | ~100 nM (IC50) |
Table 2: Calcium Mobilization
| Ligand | Receptor | Cell Type/System | EC50 | Reference |
| LTB4 | mBLT1 | CHO-mBLT1 | 20 nM | |
| This compound | mBLT1 | CHO-mBLT1 | 170 nM | |
| LTB4 | mBLT2 | CHO-mBLT2 | 170 nM | |
| This compound | mBLT2 | CHO-mBLT2 | 300 nM |
Table 3: Neutrophil Chemotaxis
| Ligand | Cell Type | ED50 / Activity | Reference |
| LTB4 | Human Neutrophils | 10-8 M (ED50) | |
| 12-epi-6-trans-LTB4 | Human Neutrophils | At least 4 orders of magnitude less active than LTB4 |
Signaling Pathways
LTB4 and its epimer, this compound, exert their effects by binding to the BLT1 and BLT2 receptors. This interaction initiates a cascade of intracellular signaling events. This compound is a weak agonist at these receptors, suggesting it likely triggers the same downstream pathways as LTB4, but with significantly lower potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is adapted from studies characterizing LTB4 receptor binding.
Objective: To determine the binding affinity (Ki or IC50) of this compound in comparison to LTB4 for BLT1 and BLT2 receptors.
Materials:
-
Cell membranes from CHO cells stably expressing human or mouse BLT1 or BLT2.
-
[3H]LTB4 (radioligand).
-
Unlabeled LTB4 and this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled LTB4 and this compound.
-
In a microplate, combine the cell membranes, a fixed concentration of [3H]LTB4 (typically at or below its Kd), and varying concentrations of the unlabeled ligands (LTB4 or this compound).
-
For non-specific binding control wells, add a high concentration of unlabeled LTB4.
-
Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50 values.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a common method for measuring intracellular calcium flux in response to receptor activation.
Objective: To measure the potency (EC50) of this compound in inducing intracellular calcium mobilization compared to LTB4.
Materials:
-
Cells expressing the target receptor (e.g., CHO cells stably expressing BLT1 or BLT2, or primary neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
LTB4 and this compound.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 1 hour to allow the dye to enter the cells and be cleaved to its active form.
-
Prepare serial dilutions of LTB4 and this compound in assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a short period.
-
Add the different concentrations of LTB4 or this compound to the wells.
-
Continue to record the fluorescence intensity to measure the increase in intracellular calcium.
-
The data is typically expressed as the peak fluorescence response over baseline.
-
Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
References
Safety Operating Guide
Navigating the Safe Disposal of 12-epi-LTB4: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 12-epi-Leukotriene B4 (12-epi-LTB4) is a critical component of laboratory safety and environmental responsibility. While specific institutional and regional regulations must always be followed, this guide provides a procedural framework for the safe management and disposal of this compound, ensuring the protection of personnel and the environment.
Understanding this compound: Key Safety Considerations
This compound is a stereoisomer of Leukotriene B4 (LTB4), an inflammatory mediator.[1] Although there are no published reports on the specific biological activity of this compound, materials of this nature should be considered hazardous until comprehensive toxicological data is available.[2] Standard laboratory procedure dictates treating it with the appropriate level of caution. The product is intended for research use only and is not for human or veterinary use.[1]
Quantitative Data Summary
For safe handling and the preparation of disposal solutions, understanding the physical and chemical properties of this compound is essential.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O₄ | [3] |
| Molecular Weight | 336.5 g/mol | [3] |
| Solubility | DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | |
| Storage | Store at -20°C, protect from light | |
| Appearance | Typically supplied as a solution in a solvent like ethanol or acetonitrile. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to hazardous waste regulations. The following steps outline a general procedure that should be adapted to comply with your institution's specific guidelines.
1. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure proper disposal.
-
Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and sealable container. The container should be made of a compatible material such as glass or high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and the solvent used (e.g., ethanol, acetonitrile).
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. For instance, keep it separate from strong oxidizing agents, acids, and bases unless part of a specific neutralization protocol.
3. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.
-
Containment: Use an absorbent, inert material like vermiculite or sand to contain the spill.
-
Clean-up: Carefully collect the absorbed material into your designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.
4. Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA within your laboratory. This area should be at or near the point of waste generation.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 12-epi-LTB4
For researchers, scientists, and drug development professionals, the proper handling of potent bioactive lipids like 12-epi-Leukotriene B4 (12-epi-LTB4) is critical for ensuring laboratory safety, experimental integrity, and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.
Disclaimer: This document provides guidance based on available safety information for this compound and structurally related compounds. It is not a substitute for a formal institutional safety review or the product-specific Safety Data Sheet (SDS). Always consult the SDS provided by your supplier and adhere to all local and institutional safety regulations.
Immediate Safety and Hazard Assessment
The SDS for LTB4 classifies it as a highly flammable liquid that causes serious eye irritation.[1] Therefore, this compound solutions should be handled with the same level of caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
| Weighing (if solid) | Safety goggles | Double nitrile gloves | Fully-buttoned lab coat, long pants, closed-toe shoes | N95 respirator or higher (if not in a containment hood) |
| Solution Preparation | Chemical splash goggles or face shield | Double nitrile gloves | Chemical-resistant apron over a lab coat | Recommended to work in a chemical fume hood |
| Use in Experiments | Safety glasses with side shields or goggles | Nitrile gloves | Lab coat | Work in a well-ventilated area or fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | Respirator with organic vapor cartridge |
Operational Plan: From Receipt to Use
A clear, step-by-step operational plan ensures consistency and safety throughout the experimental process.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container.
-
Storage Conditions: For long-term storage, this compound supplied in a solvent should be stored at -20°C . It is expected to be stable for at least two years under these conditions.
-
Flammability: Store in a flammable-rated freezer or cabinet, away from heat, sparks, and open flames.[1]
Preparation of Stock and Working Solutions
This compound is typically used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work Area: All manipulations should be performed in a chemical fume hood to minimize inhalation exposure.
-
Solvent Change: If the solvent needs to be changed from the one supplied (e.g., acetonitrile):
-
Under a gentle stream of inert gas (e.g., nitrogen), evaporate the existing solvent.
-
Immediately add the desired solvent (e.g., ethanol, DMSO, or dimethyl formamide) to the residue.
-
-
Solubility: Refer to the table below for solubility information. To enhance solubility, the tube can be warmed to 37°C and sonicated.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use vials for storage.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₂O₄ | [2] |
| Molecular Weight | 336.5 g/mol | |
| Storage Temperature | -20°C (long-term) | |
| Stability | ≥ 2 years at -20°C | |
| Solubility | ||
| DMF | ~50 mg/mL | |
| DMSO | ~50 mg/mL | |
| Ethanol | ~50 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL |
Experimental Protocols and Visualizations
Experimental Workflow: Use as an Internal Standard in LC-MS
This compound is primarily used as an internal standard for the quantification of eicosanoids in biological samples. The workflow below illustrates this process.
Caption: Workflow for quantification using this compound as an internal standard.
Signaling Pathway Context
This compound is a stereoisomer of LTB4, a potent inflammatory mediator. LTB4 exerts its effects by binding to two G protein-coupled receptors, BLT1 (high-affinity) and BLT2 (low-affinity). This binding initiates downstream signaling cascades involving NF-κB and MAP kinases, leading to cellular responses like chemotaxis and proliferation. This compound is a very weak agonist at these receptors, requiring high concentrations for activation. The diagram below shows the established LTB4 signaling pathway.
Caption: LTB4 signaling pathway, indicating weak interaction by this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance.
Waste Segregation and Collection
-
Chemical Waste: All solutions containing this compound, including unused stock solutions, experimental waste, and the first two rinses of any container, must be collected as hazardous chemical waste.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name ("12-epi-Leukotriene B4"), the solvent(s), and the approximate concentration.
-
Compatibility: Do not mix this compound waste with incompatible chemicals.
Contaminated Labware
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a separate, sealed bag or container labeled as "Hazardous Chemical Waste."
-
Glassware: Reusable glassware must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol). The first two rinses must be collected as hazardous waste. The third rinse can typically be disposed of down the drain, but confirm this with your institution's safety office.
Spill Management
In the event of a spill:
-
Alert & Evacuate: Immediately alert others in the area. Evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.
-
Contain: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials to absorb flammable solvent spills.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water or an appropriate detergent.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
By adhering to these safety protocols, operational plans, and disposal procedures, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
